(S)-TCO-PEG4-NHS ester
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N2O10/c27-21-8-9-22(28)26(21)36-23(29)10-12-31-14-16-33-18-19-34-17-15-32-13-11-25-24(30)35-20-6-4-2-1-3-5-7-20/h1-2,20H,3-19H2,(H,25,30)/b2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPMRASGLDBKPF-UPHRSURJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38N2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901111126 | |
| Record name | 5,8,11,14-Tetraoxa-2-azaheptadecanedioic acid, 1-(4-cycloocten-1-yl) 17-(2,5-dioxo-1-pyrrolidinyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901111126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1613439-69-2, 1621096-79-4 | |
| Record name | 5,8,11,14-Tetraoxa-2-azaheptadecanedioic acid, 1-(4-cycloocten-1-yl) 17-(2,5-dioxo-1-pyrrolidinyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1613439-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,8,11,14-Tetraoxa-2-azaheptadecanedioic acid, 1-(4-cycloocten-1-yl) 17-(2,5-dioxo-1-pyrrolidinyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901111126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TCO-PEG4-NHS (contains 6% Dichloromethane at maximum) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-TCO-PEG4-NHS Ester: A Core Reagent for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
(S)-TCO-PEG4-NHS ester is a heterobifunctional crosslinker at the forefront of bioconjugation and antibody-drug conjugate (ADC) development.[1][2] Its unique architecture, featuring a strained trans-cyclooctene (B1233481) (TCO) moiety and an amine-reactive N-hydroxysuccinimide (NHS) ester, enables a powerful, two-step bioorthogonal ligation strategy. This guide provides a comprehensive overview of its chemical properties, reaction mechanisms, and detailed experimental protocols for its application in advanced biological research and drug development.
Core Properties and Specifications
This compound is a colorless to slightly yellow oil soluble in a variety of organic solvents.[3] The inclusion of a hydrophilic tetraethylene glycol (PEG4) spacer enhances its aqueous solubility, reduces steric hindrance, and minimizes aggregation of labeled biomolecules.[3][4]
| Property | Value | Reference(s) |
| Chemical Formula | C₂₄H₃₈N₂O₁₀ | [3] |
| Molecular Weight | 514.57 g/mol | [3] |
| Purity | >95% (typically analyzed by HPLC) | [3] |
| Solubility | DMSO, DMF, THF, Acetonitrile, Dichloromethane | [3] |
| Storage Conditions | Store at -20°C, desiccated and protected from light. | [3][4] |
| Shipping Conditions | Typically shipped on dry ice to maintain stability. | [3] |
Reaction Mechanisms and Signaling Pathways
The utility of this compound lies in its two distinct reactive groups, which can be addressed in a sequential and controlled manner.
Amine Conjugation via NHS Ester
The initial step in utilizing this compound is the conjugation to a biomolecule of interest through its primary amine groups, most commonly the ε-amine of lysine (B10760008) residues. The NHS ester reacts with the amine to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct.[5] This reaction is most efficient at a slightly alkaline pH (7.2-9).[5]
References
- 1. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TPC - Pretargeted PET imaging [turkupetcentre.net]
- 3. interchim.fr [interchim.fr]
- 4. An Efficient Method for Labeling Single Domain Antibody Fragments with 18F Using Tetrazine-Trans-Cyclooctene Ligation and a Renal Brush Border Enzyme-Cleavable Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to (S)-TCO-PEG4-NHS Ester: Structure, Properties, and Applications in Bioconjugation
This technical guide provides a comprehensive overview of the structure, properties, and applications of (S)-TCO-PEG4-NHS ester, a key reagent in the field of bioconjugation and antibody-drug conjugate (ADC) development. This document is intended for researchers, scientists, and drug development professionals who are utilizing bioorthogonal click chemistry for the precise modification of biomolecules.
Core Concepts: Structure and Properties
This compound is a heterobifunctional crosslinker that incorporates three key chemical motifs: a strained (S)-trans-cyclooctene (TCO) group, a hydrophilic tetraethylene glycol (PEG4) spacer, and an amine-reactive N-hydroxysuccinimide (NHS) ester.[1][2][3] This strategic design allows for a two-step bioconjugation strategy.[4][5]
The NHS ester facilitates the covalent attachment of the linker to primary amines, such as the lysine (B10760008) residues on the surface of proteins and antibodies, through the formation of a stable amide bond.[4][5][6] The TCO group enables a highly efficient and specific secondary reaction with a tetrazine-functionalized molecule via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a type of "click chemistry".[1][2][7] The PEG4 spacer enhances the water solubility of the molecule, reduces aggregation of the labeled protein, and minimizes steric hindrance between the conjugated molecules.[8][9]
Chemical Structure
The chemical structure of this compound is presented below:
(Image of the chemical structure of this compound would be placed here if image generation were possible.)
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. It is important to note that while some sources provide slightly different values for molecular formula and weight, the most commonly cited values are presented here.
| Property | Value | Source(s) |
| Molecular Formula | C₂₄H₃₈N₂O₁₀ | [3][9] |
| Molecular Weight | 514.6 g/mol | [9] |
| Appearance | Colorless oil or syrup | [3] |
| Solubility | Soluble in DMSO, DMF, DCM, Chloroform, Acetonitrile | [3][9] |
| Storage Conditions | Store at -20°C, desiccated and protected from light | [3][9] |
Quantitative Data
This section summarizes the available quantitative data regarding the reactivity and stability of this compound and its constituent functional groups.
Reaction Kinetics
The iEDDA reaction between TCO and tetrazine is renowned for its exceptionally fast kinetics.[1][2][7] The second-order rate constants for this bioorthogonal reaction are among the highest reported.[1][10]
| Reaction | Second-Order Rate Constant (k₂) | Source(s) |
| TCO-tetrazine iEDDA cycloaddition | >800 M⁻¹s⁻¹ to 1 x 10⁶ M⁻¹s⁻¹ | [2][6][11] |
Note: The specific rate constant can vary depending on the substituents on both the TCO and the tetrazine, as well as the reaction conditions.
Labeling Efficiency
The efficiency of labeling biomolecules with this compound is a critical parameter. One study on the derivatization of a single-domain antibody fragment (sdAb) provides insight into the achievable modification levels.
| Biomolecule | Molar Excess of TCO-PEG4-NHS ester | Labeling Efficiency | Source(s) |
| sdAb (2Rs15d) | Not specified | ~65% of sdAb molecules modified with one TCO-PEG4 group | [12] |
Stability Profile
The stability of the TCO and NHS ester moieties is crucial for successful and reproducible bioconjugation. The TCO group can undergo isomerization to the less reactive cis-cyclooctene (CCO) form, and the NHS ester is susceptible to hydrolysis.[9]
Stability of the TCO Group:
The trans-cyclooctene (B1233481) group has a limited half-life and can isomerize to the non-reactive cis-cyclooctene, especially with long-term storage.[9] For this reason, long-term storage of TCO-containing compounds is not recommended.[9]
Stability of the NHS Ester Group:
The hydrolysis of the NHS ester is dependent on pH and temperature. The following table provides the half-life of NHS esters under various conditions.
| pH | Temperature (°C) | Half-life of NHS Ester | Source(s) |
| 7.0 | 0 | 4-5 hours | [13] |
| 8.0 | 4 | 1 hour | [13] |
| 8.6 | 4 | 10 minutes | [13] |
| 7.0 | Room Temperature | ~7 hours | [13] |
| 9.0 | Room Temperature | Minutes | [13] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involving this compound: the labeling of proteins and the subsequent TCO-tetrazine click reaction.
Protocol for Protein Labeling with this compound
This protocol describes the modification of a protein with this compound to introduce the TCO functionality.
Materials:
-
Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 100 mM sodium bicarbonate, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns
Procedure:
-
Protein Preparation:
-
If the protein solution contains primary amines (e.g., Tris buffer), exchange the buffer to an amine-free buffer such as PBS.
-
Adjust the protein concentration to 1-5 mg/mL in the Reaction Buffer.
-
-
This compound Solution Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
-
Conjugation Reaction:
-
Quenching the Reaction:
-
Purification of the TCO-labeled Protein:
Protocol for TCO-Tetrazine Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction
This protocol describes the "click" reaction between the TCO-labeled protein and a tetrazine-functionalized molecule.
Materials:
-
TCO-labeled protein (from Protocol 3.1)
-
Tetrazine-functionalized molecule of interest
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation:
-
Prepare the purified TCO-labeled protein in the Reaction Buffer.
-
Dissolve the tetrazine-labeled molecule in a compatible solvent and dilute it into the Reaction Buffer.
-
-
Ligation Reaction:
-
Mix the TCO-labeled protein and the tetrazine-labeled molecule in a 1:1 to 1:1.5 molar ratio (TCO:tetrazine).[6][7]
-
Incubate the reaction for 30-60 minutes at room temperature.[5][6] The reaction progress can often be monitored by the disappearance of the characteristic color of the tetrazine.[1][2]
-
-
Purification (Optional):
-
If necessary, the final conjugate can be purified from any unreacted tetrazine-labeled molecule using size-exclusion chromatography.[1]
-
Mandatory Visualizations
Signaling Pathway: iEDDA Reaction Mechanism
Caption: Mechanism of the inverse-electron-demand Diels-Alder (iEDDA) reaction.
Experimental Workflow: Protein Labeling
Caption: Experimental workflow for labeling proteins with this compound.
Logical Relationship: Two-Step Bioconjugation Strategy
Caption: Logical flow of the two-step bioconjugation strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. interchim.fr [interchim.fr]
- 7. benchchem.com [benchchem.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. TCO-PEG4-NHS ester, 1613439-69-2 | BroadPharm [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. An Efficient Method for Labeling Single Domain Antibody Fragments with 18F Using Tetrazine-Trans-Cyclooctene Ligation and a Renal Brush Border Enzyme-Cleavable Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. furthlab.xyz [furthlab.xyz]
The TCO-Tetrazine Ligation: A Technical Deep Dive for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The TCO-tetrazine ligation has rapidly emerged as a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast reaction kinetics, high specificity, and biocompatibility. This powerful "click chemistry" reaction enables the precise covalent coupling of biomolecules in complex biological environments, driving innovations in drug development, molecular imaging, and diagnostics. This in-depth technical guide provides a comprehensive overview of the core mechanism, quantitative kinetic data, detailed experimental protocols, and key applications of this transformative ligation chemistry.
Core Principles: An Inverse-Electron-Demand Diels-Alder Reaction
The TCO-tetrazine ligation is a bioorthogonal reaction, meaning it proceeds within a biological system without interfering with native biochemical processes.[1] The chemical foundation of this ligation is an inverse-electron-demand Diels-Alder (IEDDA) [4+2] cycloaddition.[1][2] In this reaction, the electron-deficient 1,2,4,5-tetrazine (B1199680) acts as the diene, and the strained, electron-rich trans-cyclooctene (B1233481) (TCO) serves as the dienophile.[1][2]
The reaction proceeds through a two-step mechanism:
-
Inverse-Electron-Demand Diels-Alder [4+2] Cycloaddition: The reaction is initiated by a rapid cycloaddition between the tetrazine and the TCO, forming a highly unstable tricyclic intermediate.[2][3] The high ring strain of the TCO and the electron-deficient nature of the tetrazine ring system are the primary driving forces for this initial step, allowing the reaction to proceed rapidly without the need for a catalyst.[4]
-
Retro-Diels-Alder Reaction: The unstable intermediate then undergoes a retro-Diels-Alder reaction, which involves the irreversible elimination of nitrogen gas (N₂).[3][4] This step is the irreversible driving force of the reaction and results in the formation of a stable dihydropyridazine (B8628806) product.[4][5]
The overall reaction is highly efficient and produces only nitrogen gas as a byproduct, making it exceptionally clean for biological applications.[5]
Quantitative Reaction Kinetics
The kinetics of the TCO-tetrazine ligation are among the fastest of all bioorthogonal reactions, with second-order rate constants (k₂) spanning a wide range, influenced by the specific structures of the TCO and tetrazine derivatives.[5][6] Generally, electron-withdrawing groups on the tetrazine and electron-donating groups on the TCO increase the reaction rate.[3][7]
| Parameter | Value | Conditions |
| Second-Order Rate Constant (k₂) General Range | 1 to 1 x 10⁶ M⁻¹s⁻¹ | In PBS buffer.[5][6][7] |
| Typical k₂ for TCO with Dipyridyl Tetrazine | ~2,000 M⁻¹s⁻¹ | |
| k₂ for TCO with Hydrogen-Substituted Tetrazines | up to 30,000 M⁻¹s⁻¹ | |
| k₂ for TCO with Methyl-Substituted Tetrazines | ~1,000 M⁻¹s⁻¹ | |
| Reaction pH | 6.0 - 9.0 | Optimal range in PBS buffer for the ligation reaction.[5][7] |
| Reaction Temperature | Room Temperature or 4°C | Longer incubation times are generally required at 4°C.[6] |
| Reaction Time | 30 minutes - 2 hours | For general protein-protein conjugation.[1][6] |
Experimental Protocols
Below are generalized methodologies for key experiments involving TCO-tetrazine ligation.
Protocol 1: Activation of a Protein with a TCO-NHS Ester
This protocol describes the functionalization of a protein with a TCO moiety using an amine-reactive TCO-NHS ester.[6]
Materials:
-
Protein of interest
-
TCO-PEG-NHS ester
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0
-
1 M Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in PBS. If the buffer contains primary amines (e.g., Tris), a buffer exchange into PBS is necessary.[7]
-
TCO-NHS Ester Preparation: Immediately before use, prepare a 10 mM solution of the TCO-PEG-NHS ester in anhydrous DMSO or DMF.[7]
-
Activation Reaction: To 100 µg of the protein in PBS, add 5 µL of 1 M NaHCO₃.[5][7] Then, add a 20-fold molar excess of the TCO-PEG-NHS ester solution.[8]
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.[7][8]
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes at room temperature.[6][8]
-
Purification: Remove excess, unreacted TCO reagent using a spin desalting column.[6]
Protocol 2: TCO-Tetrazine Protein-Protein Conjugation
This protocol outlines the ligation of a TCO-functionalized protein with a tetrazine-functionalized protein.[1]
Materials:
-
TCO-functionalized Protein A (from Protocol 1)
-
Tetrazine-functionalized Protein B
-
PBS, pH 7.4
Procedure:
-
Reaction Setup: Mix the TCO-functionalized protein and the tetrazine-functionalized protein in a 1:1 molar ratio in PBS.[1] A slight molar excess (e.g., 1.05 to 1.5 equivalents) of the tetrazine-containing protein can be used.[8]
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature with gentle rotation.[1][7] The reaction can also be performed at 4°C, which may require a longer incubation time.[8]
-
Monitoring (Optional): The progress of the ligation can be monitored by the disappearance of the characteristic pink/red color of the tetrazine or by measuring the decrease in absorbance between 510 and 550 nm.[1][5][7]
-
Purification: If necessary, the conjugate can be purified by size-exclusion chromatography.[8]
Applications in Drug Development
The remarkable features of the TCO-tetrazine ligation have made it an indispensable tool in various stages of drug development.
-
Antibody-Drug Conjugates (ADCs): This chemistry enables the precise, site-specific conjugation of cytotoxic drugs to antibodies.[2][9] This leads to the production of homogeneous ADCs with a uniform drug-to-antibody ratio (DAR), which can improve their therapeutic index.[9]
-
Pre-targeted Drug Delivery: A two-step targeting strategy involves first administering a TCO-modified antibody that accumulates at the target site. Subsequently, a smaller, rapidly clearing tetrazine-linked therapeutic agent is administered, which reacts specifically with the pre-localized antibody.[2] This approach can significantly enhance the therapeutic window by minimizing systemic exposure to the active drug.[9]
-
In Vivo Imaging: The rapid kinetics and bioorthogonality of the reaction are ideal for pre-targeted positron emission tomography (PET) and other imaging modalities.[2] This allows for the use of short-lived radionuclides to visualize targets with high sensitivity and specificity.[2]
-
Click-to-Release Chemistry: The TCO-tetrazine reaction can be engineered to trigger the release of a therapeutic agent upon ligation.[2][9] This provides a mechanism for controlled, site-specific drug activation, where a prodrug is activated at the desired location.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. interchim.fr [interchim.fr]
- 9. benchchem.com [benchchem.com]
Introduction to Bioorthogonal Click Chemistry
An In-depth Technical Guide to Bioorthogonal Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside living systems without interfering with or being influenced by native biochemical processes.[1][2] Coined by Carolyn R. Bertozzi in 2003, this field has revolutionized the study of biomolecules such as glycans, proteins, and lipids in real time and in their natural environments.[1][3][4] The central tenet of bioorthogonal chemistry is the use of functional groups that are abiotic and therefore do not interact with the complex milieu of a living cell.[3][5] This allows for the precise chemical labeling and manipulation of biomolecules in their native context.[3]
The concept of bioorthogonal chemistry is closely related to "click chemistry," a term introduced by K. Barry Sharpless. Click chemistry describes reactions that are high-yield, modular, and create only inoffensive byproducts.[6] Bioorthogonal reactions can be considered a subset of click chemistry that meets the stringent requirements of biocompatibility.[1] For their pioneering work in this field, Carolyn R. Bertozzi, Morten Meldal, and K. Barry Sharpless were awarded the 2022 Nobel Prize in Chemistry.[1][6]
To be considered bioorthogonal, a reaction must satisfy several key criteria:[4]
-
Selectivity: The reacting partners must react exclusively with each other, ignoring all other biological functional groups.[2][4]
-
Biocompatibility: The reactants, catalyst (if any), and the resulting linkage must be non-toxic and not perturb the biological system under study.[2]
-
Kinetics: The reaction must proceed at a reasonable rate at physiological temperatures and concentrations.[2][4]
-
Stability: The resulting covalent bond must be stable in the aqueous, reductive environment of the cell.
A typical bioorthogonal labeling experiment follows a two-step workflow:
-
Incorporation of a chemical reporter: A biomolecule of interest is tagged with a bioorthogonal functional group (the reporter). This can be achieved through metabolic labeling, where a precursor containing the reporter is fed to cells and incorporated into biomolecules, or through genetic code expansion.
-
Bioorthogonal ligation: A probe molecule containing the complementary bioorthogonal functional group is introduced. This probe can be a fluorophore for imaging, a drug molecule for targeted delivery, or an affinity tag for purification. The probe then reacts specifically with the reporter-tagged biomolecule.
Below is a diagram illustrating the general workflow of a bioorthogonal labeling experiment.
Key Bioorthogonal Reactions
Several reactions have been developed that meet the stringent criteria for bioorthogonality. The most prominent among them are the strain-promoted azide-alkyne cycloaddition (SPAAC) and the inverse-electron-demand Diels-Alder (IEDDA) reaction, also known as the tetrazine ligation.[1]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The azide (B81097) functional group is an ideal chemical reporter due to its small size, metabolic stability, and near-complete absence in biological systems.[1] While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient click reaction, the toxicity of the copper catalyst precludes its use in living organisms.[1][5]
SPAAC, developed by Carolyn Bertozzi's group, circumvents this limitation by using a strained cyclooctyne (B158145).[1] The ring strain of the cyclooctyne provides the necessary activation energy for the reaction to proceed rapidly with an azide without the need for a catalyst.[1][7] This reaction is a cornerstone of bioorthogonal chemistry, enabling the labeling of biomolecules in living cells.[1]
The mechanism of SPAAC is a concerted 1,3-dipolar cycloaddition, where the azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) to form a stable triazole linkage.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 5. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]
- 6. Key insights on click chemistry and bioorthogonal chemistry | CAS [cas.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Navigating the Solubility of (S)-T.CO-PEG4-NHS Ester in Aqueous Buffers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility characteristics of (S)-TCO-PEG4-NHS ester, a critical heterobifunctional crosslinker in the field of bioconjugation. Understanding its behavior in aqueous buffers is paramount for the successful labeling of proteins, antibodies, and other amine-containing biomolecules. This document offers a comprehensive overview of its solubility, recommended dissolution protocols, and compatible buffer systems to facilitate reproducible and efficient conjugation workflows.
Core Concepts: Structure and Solubility
This compound incorporates a strained trans-cyclooctene (B1233481) (TCO) moiety for fast and specific bioorthogonal "click" reactions with tetrazines, and an N-hydroxysuccinimide (NHS) ester for covalent linkage to primary amines. A key feature of this molecule is the hydrophilic tetraethylene glycol (PEG4) spacer. This spacer is designed to enhance the water solubility of the otherwise hydrophobic TCO and NHS ester groups, reduce aggregation, and minimize steric hindrance during conjugation.[1][2][3][4][5]
While the PEG4 spacer significantly improves its aqueous compatibility, this compound is typically supplied as an oil or solid and is not directly soluble in aqueous buffers at high concentrations.[2][5] The standard and recommended procedure involves the initial preparation of a concentrated stock solution in a water-miscible organic solvent.
Quantitative Solubility Data
Precise quantitative solubility limits for this compound in various aqueous buffers are not extensively published in publicly available literature. However, based on the common protocols and data for structurally similar compounds, practical working concentrations can be reliably achieved. For instance, the related compound DBCO-PEG4-NHS ester is reported to be soluble in aqueous buffers up to 1.5 mM.
The following tables summarize the known solubility characteristics and recommended buffer systems for working with this compound.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Concentration | Notes |
| Dimethyl sulfoxide (B87167) (DMSO) | High | Stock solutions typically 10 mg/mL or 10 mM | Recommended for preparing primary stock solutions. Use anhydrous grade to prevent hydrolysis of the NHS ester. |
| Dimethylformamide (DMF) | High | Stock solutions typically 10 mg/mL or 10 mM | An alternative to DMSO for stock solution preparation. Use anhydrous grade. |
| Acetonitrile (ACN) | Soluble | Not typically used for primary stock solutions in bioconjugation. | More commonly used in analytical procedures like HPLC. |
| Dichloromethane (DCM) | Soluble | Not recommended for bioconjugation due to immiscibility with aqueous buffers. | Used in synthesis and purification. |
| Tetrahydrofuran (THF) | Soluble | Not recommended for bioconjugation. | Used in synthesis and purification. |
| Aqueous Buffers (e.g., PBS) | Limited | Working concentrations are achieved by diluting a stock solution. | Direct dissolution is not recommended. The final concentration of the organic solvent should be minimized (typically <10%). |
Table 2: Recommended Aqueous Buffer Systems for Bioconjugation
| Buffer System | Recommended pH | Key Considerations |
| Phosphate-Buffered Saline (PBS) | 7.2 - 8.0 | Widely used and generally compatible. Ensure it is free of primary amine contaminants. |
| HEPES | 7.0 - 8.0 | A common non-amine-containing buffer suitable for NHS ester reactions. |
| Carbonate/Bicarbonate | 8.0 - 9.0 | Can be effective, but higher pH increases the rate of NHS ester hydrolysis. |
| Borate | 8.0 - 8.5 | A suitable alternative to carbonate buffers. |
Crucially, avoid buffers containing primary amines, such as Tris (e.g., TBS) or glycine, as they will compete with the target molecule for reaction with the NHS ester, significantly reducing conjugation efficiency.
Experimental Protocols
The following section details the standard methodology for the preparation and use of this compound in a typical bioconjugation reaction with a protein.
Protocol 1: Preparation of a this compound Stock Solution
Materials:
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Equilibration: Allow the vial of this compound to warm to room temperature before opening. This is critical to prevent condensation of moisture, which can hydrolyze the NHS ester.
-
Reconstitution: Add the required volume of anhydrous DMSO or DMF to the vial to achieve a desired stock concentration (e.g., 10 mg/mL or 10 mM).
-
Dissolution: Vortex the vial until the ester is completely dissolved. A brief centrifugation can be performed to collect the solution at the bottom of the vial.
-
Use Immediately: It is highly recommended to prepare the stock solution immediately before use. The NHS ester moiety is susceptible to hydrolysis, and storing the reagent in solution for extended periods is not advised. Discard any unused reconstituted reagent.
Protocol 2: Protein Labeling with this compound
Materials:
-
Protein solution in a suitable amine-free buffer (e.g., PBS, pH 7.4)
-
Freshly prepared this compound stock solution (from Protocol 1)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Ensure the protein solution is at an appropriate concentration (typically 1-10 mg/mL) in an amine-free buffer at a pH between 7.2 and 8.0.
-
Molar Excess Calculation: Determine the desired molar excess of the TCO-PEG4-NHS ester relative to the protein. A 10- to 20-fold molar excess is a common starting point, though this may require optimization depending on the protein and desired degree of labeling.
-
Conjugation Reaction: While gently vortexing the protein solution, add the calculated volume of the TCO-PEG4-NHS ester stock solution. The final concentration of the organic solvent (DMSO or DMF) should ideally be kept below 10% of the total reaction volume to avoid protein denaturation.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours. The optimal time and temperature may need to be determined empirically.
-
Quenching: To stop the reaction, add a quenching buffer containing a primary amine (e.g., Tris or glycine) to a final concentration of 50-100 mM. This will react with any unreacted NHS ester. Incubate for an additional 15-30 minutes.
-
Purification: Remove the excess, unreacted TCO-PEG4-NHS ester and the quenching buffer by a suitable method such as a desalting column or dialysis against the desired storage buffer.
Logical Workflow and Signaling Pathways
To visualize the process, the following diagrams illustrate the key steps and relationships in the preparation and use of this compound.
Caption: Workflow for preparing and using this compound.
Caption: Chemical relationship in the NHS ester conjugation reaction.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. TCO-PEG4-NHS ester TCO click chemistry- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. TCO-PEG4-NHS ester, 1613439-69-2 | BroadPharm [broadpharm.com]
- 4. Broadpharm TCO-PEG4-NHS ester, 1613439-69-2, MFCD28118912, 25mg, Quantity: | Fisher Scientific [fishersci.com]
- 5. vectorlabs.com [vectorlabs.com]
Introduction to Bioconjugation and the Need for Spacers
An In-depth Technical Guide on the Function of PEG4 Spacers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the role of tetraethylene glycol (PEG4) spacers in the field of bioconjugation. It details their fundamental properties, their impact on the stability and efficacy of complex biomolecules such as antibody-drug conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), and the experimental methodologies for their application.
Bioconjugation is the chemical strategy of linking two or more molecules, at least one of which is a biomolecule, to form a single, functional hybrid. This technique is fundamental to the development of targeted therapeutics, diagnostics, and advanced research tools. A critical component in the design of these conjugates is the "linker" or "spacer" that connects the constituent parts. The choice of linker is pivotal, as it can significantly influence the stability, solubility, pharmacokinetics (PK), and pharmacodynamics (PD) of the final conjugate.
Among the various linker technologies, polyethylene (B3416737) glycol (PEG) has emerged as an invaluable tool. Specifically, short, monodisperse PEG chains like PEG4 have become a cornerstone in modern bioconjugate design. Unlike traditional polydisperse PEG polymers, a discrete PEG4 spacer is a single molecular entity with a defined structure and molecular weight, which is crucial for manufacturing consistency and regulatory approval.
Core Functions and Advantages of the PEG4 Spacer
The unique physicochemical properties of the PEG4 spacer are instrumental in optimizing the performance of bioconjugates. A PEG4 spacer is a short, hydrophilic chain composed of four repeating ethylene (B1197577) oxide units, with a defined length of approximately 1.4 nm.
-
Enhanced Hydrophilicity and Solubility : A primary challenge in developing bioconjugates like ADCs is the inherent hydrophobicity of many potent cytotoxic payloads. This can lead to aggregation, diminishing efficacy and potentially increasing immunogenicity. The hydrophilic ethylene glycol units of the PEG4 spacer significantly increase the overall water solubility of the bioconjugate, preventing aggregation and improving its formulation and handling.
-
Improved Pharmacokinetics (PK) : By increasing hydrophilicity and stability, the PEG4 spacer contributes to a longer circulation half-life. The PEG chain creates a hydration shell that increases the hydrodynamic size of the conjugate, which in turn reduces renal clearance. This extended exposure can improve drug delivery to the target site and lead to a better overall therapeutic index.
-
Reduced Immunogenicity and Enhanced Stability : The PEG component can create a protective hydration layer around the bioconjugate. This "shielding" effect can mask immunogenic epitopes on the payload or linker, reducing the risk of an adverse immune response. Furthermore, this hydration layer can protect the conjugate from enzymatic degradation, enhancing its stability in biological fluids.
-
Optimal Spacing and Reduced Steric Hindrance : The defined length of the PEG4 spacer (approximately 1.4 nm) provides critical spatial separation between the conjugated molecules. This spacing is crucial for maintaining the biological activity of a protein or antibody by preventing the payload from interfering with its binding site. In PROTACs, the linker's length and flexibility are paramount for the formation of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase).
-
Biocompatibility : PEG is well-established as a biologically inert, non-toxic, and non-immunogenic polymer, making it ideal for in vivo applications.
Quantitative Impact of PEG Spacers
The length of the PEG spacer is a critical parameter that must be optimized for each specific application. The following tables summarize quantitative data from various studies, comparing the effects of different linkers and PEG spacer lengths on key bioconjugate properties.
Table 1: Impact of PEG4 Spacer on Physicochemical Properties of Bioconjugates
| Property | Conjugate with Hydrophobic Linker | Conjugate with PEG4 Spacer | Rationale |
|---|---|---|---|
| Aqueous Solubility | Low to Moderate | High | The hydrophilic nature of PEG increases the overall solubility of the conjugate. |
| Aggregation Tendency | High, especially at high DAR | Low | PEG's hydration shell and steric hindrance prevent intermolecular hydrophobic interactions. |
| Achievable DAR | Limited (typically ≤ 4) | Higher (can exceed 4) | PEG spacers mitigate aggregation issues caused by hydrophobic payloads, allowing for higher drug loading. |
Table 2: Effect of PEG Spacer Length on ADC Aggregation
| Antibody | Linker-Payload | Average DAR | % High Molecular Weight Species (HMWS) |
|---|---|---|---|
| Hinge Cys mAb | Maleimide-PEG2-eribulin | 4.3 | 1.15% |
| Hinge Cys mAb | Maleimide-PEG4-eribulin | 4.6 | 1.03% |
| Hinge Cys mAb | Maleimide-PEG8-vc-eribulin | 2 | 11.24% |
Note: Data is representative and can vary based on the specific antibody, payload, and conjugation chemistry.
Table 3: Effect of PEG Spacer Length on PROTAC Permeability
| PEG Spacer Length | Relative Permeability | Rationale |
|---|---|---|
| 2-unit PEG | High | Shorter PEG linkers generally lead to higher permeability. |
| 3-unit PEG | Moderate | Permeability can decrease with increasing PEG units. |
| 4-unit PEG | Moderate | Provides a balance of solubility and permeability. |
Applications in Advanced Therapeutics
PEG4 spacers are crucial to the efficacy of advanced bioconjugates like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
Antibody-Drug Conjugates (ADCs)
ADCs are targeted therapies that deliver a potent cytotoxic drug specifically to cancer cells. A PEG4 spacer is frequently incorporated into the linker design to improve the overall properties of the conjugate. It enhances the solubility of hydrophobic payloads, allows for higher drug-to-antibody ratios (DARs) without causing aggregation, and improves the pharmacokinetic profile, leading to a wider therapeutic window.
(S)-TCO-PEG4-NHS Ester: A Technical Guide for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (S)-TCO-PEG4-NHS ester, a key reagent in the field of bioconjugation. We will cover its chemical properties, and a detailed experimental protocol for its use in antibody labeling, a critical step in the development of targeted therapeutics like antibody-drug conjugates (ADCs).
Core Properties of this compound
This compound is a heterobifunctional crosslinker that plays a pivotal role in "click chemistry," a method known for its high efficiency and specificity in conjugating biomolecules. This compound features two reactive groups: a trans-cyclooctene (B1233481) (TCO) group and an N-hydroxysuccinimide (NHS) ester. The TCO group facilitates a rapid and highly specific reaction with tetrazine-modified molecules through an inverse electron demand Diels-Alder (iEDDA) cycloaddition.[1][2] This bioorthogonal reaction is prized for its ability to proceed under mild, aqueous conditions, making it ideal for working with sensitive biological samples.[2]
The NHS ester group, on the other hand, readily reacts with primary amines, such as those found on the lysine (B10760008) residues of antibodies and other proteins, to form stable amide bonds.[3] The molecule also incorporates a four-unit polyethylene (B3416737) glycol (PEG4) spacer, which enhances its solubility in aqueous solutions and reduces steric hindrance during conjugation.[4]
| Property | Value | Reference |
| Molecular Formula | C26H40N2O10 | [5] |
| Molecular Weight | 540.61 | [5] |
| Purity | > 90% | [5] |
Experimental Protocol: Antibody Conjugation with this compound
This protocol details the steps for conjugating this compound to an antibody.
Materials:
-
Antibody of interest
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting spin columns
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines (like Tris), a buffer exchange must be performed using a desalting spin column.
-
Adjust the antibody concentration to 2 mg/mL in the reaction buffer.[6]
-
-
NHS Ester Preparation:
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mg/mL stock solution of the NHS ester in anhydrous DMSO immediately before use.[6]
-
-
Conjugation Reaction:
-
Quenching:
-
Purification:
-
Remove excess, unreacted this compound and quenching buffer by passing the reaction mixture through a desalting spin column equilibrated with the desired storage buffer (e.g., PBS).[3]
-
Antibody Conjugation Workflow
The following diagram illustrates the key steps in the antibody conjugation process using this compound.
References
(S)-TCO-PEG4-NHS Ester: A Technical Guide for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on (S)-TCO-PEG4-NHS ester, a key reagent in the field of bioconjugation. This document outlines its chemical properties, CAS number details, and provides detailed protocols for its application, particularly in the labeling of proteins and antibodies. The guide also includes visual representations of the reaction mechanisms and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.
Core Properties and Specifications
This compound is a heterobifunctional crosslinker that plays a pivotal role in "click chemistry," a method known for its high efficiency and specificity in conjugating biomolecules. This reagent features a trans-cyclooctene (B1233481) (TCO) group, which reacts with a tetrazine partner in a bioorthogonal manner, and an N-hydroxysuccinimide (NHS) ester that efficiently couples with primary amines on biomolecules.
Chemical and Physical Data
A summary of the key quantitative data for TCO-PEG4-NHS ester is presented in the table below. It is important to note that multiple CAS numbers are associated with this reagent, potentially corresponding to different isomers. Researchers should confirm the specific isomer and CAS number with their supplier.
| Property | Value | Source(s) |
| CAS Number | 1621096-79-4 (axial isomer) | [1][2][3][4] |
| 1613439-69-2 | [5][6][7][8] | |
| Molecular Formula | C24H38N2O10 | [1][3][4][5][8][9] |
| Molecular Weight | 514.57 g/mol | [1][3][8][9] |
| Purity | >95% (typically analyzed by HPLC) | [3][4][5] |
| Appearance | Colorless to light yellow oil | [1][3] |
| Solubility | Soluble in DMSO, DMF, DCM, THF, Acetonitrile | [3][4][5] |
| Storage Conditions | -20°C, desiccated | [3][5] |
Note: One supplier lists "s-TCO-PEG4-NHS ester" without a CAS number, and another lists "this compound" without a CAS number.[9][10] The exact stereochemistry should be verified with the vendor.
Reaction Mechanism and Experimental Workflow
The primary application of this compound is in a two-step bioconjugation process. First, the NHS ester reacts with a primary amine on a target molecule (e.g., a lysine (B10760008) residue on a protein) to form a stable amide bond. This step introduces the TCO moiety onto the biomolecule. Subsequently, the TCO-labeled molecule is introduced to a molecule containing a tetrazine group, triggering a rapid and specific inverse electron-demand Diels-Alder cycloaddition (IEDDA) reaction.
Signaling Pathway: Bioorthogonal Ligation
The following diagram illustrates the two-step bioorthogonal ligation process.
Caption: Two-step bioconjugation using this compound.
Experimental Workflow: Antibody Labeling
The following diagram outlines a typical experimental workflow for labeling an antibody with this compound.
Caption: Step-by-step workflow for antibody labeling.
Experimental Protocols
This section provides a detailed protocol for the labeling of a protein (e.g., an antibody) with this compound.
Materials
-
Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns for purification
Procedure
-
Protein Preparation:
-
Ensure the protein is in an amine-free buffer at a concentration of 1-5 mg/mL. If the buffer contains amines (e.g., Tris), perform a buffer exchange into PBS.
-
-
Reagent Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the TCO-PEG4-NHS ester solution to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature, or for 2 hours on ice.
-
-
Quenching:
-
To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.
-
Incubate for an additional 15 minutes on ice.
-
-
Purification:
-
Remove excess, unreacted TCO-PEG4-NHS ester by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.
-
-
Characterization:
-
The degree of labeling can be determined using various analytical techniques, such as mass spectrometry.
-
Applications in Research and Development
The unique properties of this compound make it a valuable tool in a wide range of applications, including:
-
Antibody-Drug Conjugates (ADCs): The specific and efficient conjugation of cytotoxic drugs to antibodies for targeted cancer therapy.
-
PROTACs: Used as a linker in the synthesis of Proteolysis Targeting Chimeras.[6]
-
In Vivo Imaging: Pre-targeting strategies for PET and SPECT imaging where a TCO-labeled antibody is administered first, followed by a smaller, rapidly clearing tetrazine-labeled imaging agent.
-
Fluorescent Labeling: Attaching fluorescent dyes to proteins or cells for imaging studies.
-
Drug Delivery: Development of targeted drug delivery systems.
Conclusion
This compound is a powerful and versatile reagent for the site-specific modification of biomolecules. Its ability to participate in the rapid and bioorthogonal TCO-tetrazine click chemistry reaction has made it an indispensable tool for researchers and professionals in the fields of drug development, diagnostics, and fundamental biological research. The protocols and data presented in this guide are intended to provide a solid foundation for the successful application of this technology.
References
- 1. chemimpex.com [chemimpex.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. TCO-PEG4-NHS ester TCO click chemistry- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. TCO-PEG4-NHS ester, 1613439-69-2 | BroadPharm [broadpharm.com]
- 6. TCO-PEG4-NHS ester, CAS 1613439-69-2 | AxisPharm [axispharm.com]
- 7. precisepeg.com [precisepeg.com]
- 8. medkoo.com [medkoo.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. precisepeg.com [precisepeg.com]
An In-depth Technical Guide to Labeling Primary Amines with (S)-TCO-PEG4-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of (S)-TCO-PEG4-NHS ester, a key reagent in bioconjugation for the targeted labeling of primary amines on proteins, antibodies, and other biomolecules. This document details the reagent's chemical properties, reaction mechanisms, and optimized protocols for its use, along with critical data on stability and labeling efficiency.
Introduction to this compound
This compound is a heterobifunctional crosslinker designed for a two-step bioconjugation strategy. It features three key components:
-
A trans-cyclooctene (B1233481) (TCO) group: This strained alkene is a highly reactive dienophile that participates in inverse-electron-demand Diels-Alder cycloaddition (IEDDA) reactions with tetrazine-modified molecules. This "click chemistry" reaction is bioorthogonal, meaning it occurs rapidly and specifically within complex biological systems without interfering with native biochemical processes.
-
A tetraethylene glycol (PEG4) spacer: This hydrophilic spacer enhances the aqueous solubility of the reagent and the resulting conjugate.[1] It also provides a flexible linker that minimizes steric hindrance, improving the accessibility of the TCO group for subsequent ligation with a tetrazine partner.[2]
-
An N-hydroxysuccinimide (NHS) ester: This amine-reactive group efficiently forms stable amide bonds with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins.[2]
The combination of these functionalities makes this compound an invaluable tool for creating well-defined bioconjugates for a wide range of applications, including antibody-drug conjugates (ADCs), in vivo imaging, and targeted drug delivery.[3]
Chemical and Physical Properties
A summary of the key physicochemical properties of a typical this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | ~514.57 g/mol | [4] |
| Appearance | Colorless to slightly yellow oil | |
| Solubility | DMSO, DMF, Chloroform | |
| Storage Conditions | -20°C, desiccated | [5] |
Reaction Mechanism and Signaling Pathway
The labeling of a primary amine with this compound is a two-stage process. The first stage involves the acylation of the primary amine, followed by the bioorthogonal ligation of the introduced TCO group with a tetrazine-functionalized molecule.
Stage 1: Amine Labeling
The NHS ester of the this compound reacts with a primary amine on a biomolecule to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct. This reaction is most efficient at a slightly alkaline pH (7.2-8.5), where the primary amine is deprotonated and thus more nucleophilic.[1]
Stage 2: Bioorthogonal TCO-Tetrazine Ligation
The TCO-functionalized protein can then be reacted with a tetrazine-modified molecule (e.g., a fluorescent dye, a drug molecule, or an imaging agent) via an inverse-electron-demand Diels-Alder cycloaddition. This reaction is extremely fast and highly specific, proceeding readily in aqueous buffers at physiological pH and temperature.
Quantitative Data on Labeling and Stability
The efficiency of the labeling reaction and the stability of the resulting conjugate are critical for successful bioconjugation. The following tables summarize key quantitative data.
NHS Ester Hydrolysis
A significant competing reaction during the labeling of primary amines is the hydrolysis of the NHS ester, which renders the reagent inactive. The rate of hydrolysis is highly dependent on the pH of the reaction buffer.
| pH | Temperature (°C) | Half-life of NHS Ester | Reference(s) |
| 7.0 | 0 | 4-5 hours | [1][6] |
| 8.0 | Room Temperature | ~210 minutes | [7] |
| 8.5 | Room Temperature | ~180 minutes | [7] |
| 8.6 | 4 | 10 minutes | [1][6] |
| 9.0 | Room Temperature | ~125 minutes | [7] |
Labeling Efficiency and Degree of Labeling (DOL)
The degree of labeling (DOL), which is the average number of TCO molecules per protein, can be controlled by adjusting the molar excess of the this compound relative to the protein.
| Reagent | Target Protein | Molar Excess (Reagent:Protein) | Reported Labeling Efficiency/DOL | Analytical Method | Reference(s) |
| TCO-PEG4-NHS ester | Single-domain antibody (sdAb) | Not specified | ~65% modification | MALDI-TOF Mass Spectrometry | [8] |
| TCO-GK-PEG4-NHS ester (modified) | Single-domain antibody (sdAb) | Not specified | ~85% modification | MALDI-TOF Mass Spectrometry | [8] |
| FAM NHS ester | Bovine Serum Albumin (BSA) | 6.5:1 | DOL = 1.1 | UV/VIS Absorbance | [5] |
| General NHS ester | IgG | 10-20:1 (for protein conc. > 5 mg/mL) | Optimal DOL typically 2-10 | Spectrophotometry | [9] |
| General NHS ester | IgG | 20-50:1 (for protein conc. < 5 mg/mL) | Optimal DOL typically 2-10 | Spectrophotometry |
Stability of TCO-Protein Conjugates
The stability of the TCO group on the labeled protein is crucial for the subsequent bioorthogonal reaction. The primary concern is the isomerization of the reactive trans-cyclooctene to the unreactive cis-cyclooctene.
| Condition | Stability | Notes | Reference(s) |
| Aqueous Buffer (pH 7.5) | Stable for weeks at 4°C | Allows for storage of TCO-labeled proteins. | [10] |
| Human Serum (in vivo) | ~75% reactive after 24 hours | Deactivation observed, likely due to isomerization. | [11] |
| Presence of Thiols (e.g., DTT) | Prone to isomerization | The isomerization is concentration-dependent. | [11] |
| Presence of Copper | Isomerization catalyzed | Copper-containing proteins in serum can contribute to deactivation. | [11] |
Experimental Protocols
This section provides detailed methodologies for labeling a protein with this compound and determining the degree of labeling.
Protocol for Protein Labeling
This protocol is a general guideline and may require optimization for specific proteins.
Materials:
-
Protein of interest
-
This compound
-
Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5-8.5; or 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment
Procedure:
-
Prepare the Protein Solution:
-
Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.
-
-
Prepare the this compound Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the reagent in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
-
Perform the Labeling Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal molar ratio should be determined empirically for each protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quench the Reaction (Optional):
-
To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. This will react with any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Remove the excess, unreacted this compound and byproducts using a desalting column or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).
-
Protocol for Determining the Degree of Labeling (DOL)
The DOL can be determined spectrophotometrically if the TCO reagent has a distinct absorbance or if it is subsequently reacted with a chromophoric or fluorescent tetrazine. The following is a general protocol for determining DOL after labeling with a fluorescent tetrazine.
Materials:
-
Purified TCO-labeled protein
-
Tetrazine-fluorophore conjugate
-
Spectrophotometer
-
Cuvettes
Procedure:
-
Perform the TCO-Tetrazine Ligation:
-
React the purified TCO-labeled protein with a slight molar excess of the tetrazine-fluorophore.
-
Incubate for 30-60 minutes at room temperature.
-
Purify the final conjugate to remove any unreacted tetrazine-fluorophore.
-
-
Measure Absorbance:
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength (λmax) of the fluorophore.
-
-
Calculate the Degree of Labeling (DOL):
-
The DOL is calculated using the Beer-Lambert law, correcting for the fluorophore's absorbance at 280 nm.[9]
-
Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein
-
A₂₈₀ = Absorbance of the conjugate at 280 nm
-
Aₘₐₓ = Absorbance of the conjugate at the fluorophore's λmax
-
CF = Correction factor (A₂₈₀ of the fluorophore / Aₘₐₓ of the fluorophore)
-
ε_protein = Molar extinction coefficient of the protein at 280 nm
-
-
Fluorophore Concentration (M) = Aₘₐₓ / ε_fluorophore
-
ε_fluorophore = Molar extinction coefficient of the fluorophore at its λmax
-
-
DOL = Fluorophore Concentration / Protein Concentration
-
Conclusion
This compound is a versatile and efficient reagent for the targeted modification of primary amines in biomolecules. Its unique combination of an amine-reactive NHS ester, a hydrophilic PEG spacer, and a bioorthogonal TCO group enables the creation of well-defined conjugates for a multitude of applications in research and drug development. By understanding the reaction kinetics, optimizing labeling conditions, and carefully characterizing the resulting conjugates, researchers can fully leverage the power of this technology for their specific needs.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. glenresearch.com [glenresearch.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. An Efficient Method for Labeling Single Domain Antibody Fragments with 18F Using Tetrazine-Trans-Cyclooctene Ligation and a Renal Brush Border Enzyme-Cleavable Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 10. interchim.fr [interchim.fr]
- 11. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
The Core of Rapid Bioconjugation: An In-depth Technical Guide to Inverse Electron Demand Diels-Alder Cycloaddition
For Researchers, Scientists, and Drug Development Professionals
The inverse electron demand Diels-Alder (IEDDA) reaction has rapidly emerged as a cornerstone of "click chemistry," offering an unparalleled combination of reaction speed, selectivity, and biocompatibility.[1] Its ability to form covalent bonds in complex biological environments without the need for cytotoxic catalysts has propelled its application in fields ranging from biological imaging to targeted drug delivery and the development of advanced therapeutic modalities.[1][2][3][4] This technical guide provides a comprehensive overview of the fundamental principles of IEDA chemistry, detailed experimental protocols for its key applications, and a summary of kinetic data to aid in the rational design of IEDDA-based bioconjugation strategies.
Core Principles of IEDDA Chemistry
The IEDDA reaction is a type of [4+2] cycloaddition between an electron-deficient diene and an electron-rich dienophile.[1][5][6] This is in contrast to the "normal" Diels-Alder reaction, which involves an electron-rich diene and an electron-poor dienophile.[1][7] The key to the IEDDA reaction's utility in biological systems is the use of specific reactant pairs that are abiotic and highly reactive with each other, yet inert to the vast array of functional groups present in biological milieus.[1][8]
Mechanism of Action:
The reaction is governed by frontier molecular orbital (FMO) theory, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene dictates the reaction rate.[2][9][10] In the IEDDA reaction, this energy gap is small, leading to exceptionally fast kinetics.[2][10] The most prominent example of an IEDDA reaction in bioorthogonal chemistry is the "tetrazine ligation," which occurs between an s-tetrazine (the diene) and a strained trans-cyclooctene (B1233481) (TCO) derivative (the dienophile).[8][11][12][13] This reaction proceeds through a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that releases nitrogen gas, making the reaction irreversible.[8][11][12]
Key Features for Biological Applications:
-
Rapid Kinetics: Second-order rate constants can reach up to 10^7 M⁻¹s⁻¹, allowing for efficient reactions even at the low reactant concentrations typically found in biological systems.[9][11]
-
High Specificity: Tetrazines and their dienophile partners react selectively with each other, avoiding side reactions with endogenous functional groups like amines and thiols.[9][10]
-
Biocompatibility: The reaction proceeds efficiently in aqueous media across a range of physiological pH values and does not require a catalyst.[5][9][10]
Quantitative Data: Reaction Kinetics
The rate of the IEDDA reaction is highly dependent on the specific structures of the diene and dienophile. The following table summarizes the second-order rate constants for various tetrazine and dienophile pairs.
| Diene (Tetrazine Derivative) | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | 2000 | [8][12][13] |
| 3-methyl-6-phenyl-1,2,4,5-tetrazine | (E)-cyclooct-4-enol | 4.3 x 10^4 | [10] |
| 4-(1,2,4,5-tetrazin-3-yl)benzylamine | norbornene | 1.9 | [10] |
| 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine | s-TCO | 3.3 x 10^6 | [10] |
| 3-phenyl-1,2,4,5-tetrazine | TCO | 3.3 x 10^5 | [13] |
| Diphenyl-s-tetrazine | TCO | 1.2 x 10^4 | [10] |
Note: Reaction rates can vary depending on the specific substituents on the tetrazine and dienophile, as well as the reaction conditions.[9]
Experimental Protocols
Protocol 1: General Protein-Protein Conjugation using Tetrazine-TCO Ligation
This protocol describes a general method for conjugating two proteins (Protein A and Protein B) using the tetrazine-TCO ligation.
Materials:
-
Protein A
-
Protein B
-
TCO-NHS ester
-
Methyl-tetrazine-PEG-NHS ester
-
Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous DMSO
-
Spin desalting columns
Procedure:
-
Protein A Activation with TCO-NHS Ester:
-
Prepare a solution of Protein A in PBS. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange to PBS.
-
Prepare a stock solution of TCO-NHS ester in anhydrous DMSO.
-
Add a 10-20 fold molar excess of the TCO-NHS ester to the Protein A solution.
-
Incubate the reaction mixture for 1 hour at room temperature.[9]
-
Remove excess, unreacted TCO-NHS ester using a spin desalting column equilibrated with PBS.
-
-
Protein B Activation with Tetrazine-NHS Ester:
-
Follow the same procedure as in step 1, but use the methyl-tetrazine-PEG-NHS ester with Protein B.[9]
-
-
IEDDA Ligation:
-
Mix the TCO-activated Protein A and the tetrazine-activated Protein B in PBS. A 1:1 molar ratio is a good starting point, but optimization may be required.
-
Incubate the mixture for 30 minutes to 2 hours. The progress of the reaction can be monitored by observing the disappearance of the characteristic pink/red color of the tetrazine or by analyzing the reaction mixture using SDS-PAGE or size-exclusion chromatography.[9]
-
-
Analysis and Purification:
-
Purify the final protein-protein conjugate using size-exclusion chromatography if necessary.[9]
-
Protocol 2: Live Cell Labeling and Imaging
This protocol outlines the use of tetrazine-TCO ligation for labeling and imaging live cells.
Materials:
-
Cells expressing a TCO-modified protein of interest
-
Tetrazine-fluorophore conjugate
-
Live-cell imaging medium
-
Anhydrous DMSO
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency in a suitable imaging dish.
-
If necessary, induce the expression of the TCO-modified protein.
-
-
Tetrazine Ligation and Imaging:
-
Prepare a stock solution of the tetrazine-fluorophore in anhydrous DMSO (e.g., 1 mM).[9]
-
Dilute the stock solution in imaging medium to a final concentration of 1-5 µM.[9]
-
Add the tetrazine-fluorophore solution to the cells.
-
Incubate for 15-30 minutes at 37°C, protected from light.[9]
-
Wash the cells 2-3 times with fresh imaging medium to remove unreacted tetrazine-fluorophore.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Visualizing IEDDA Concepts
The following diagrams illustrate the core mechanism, a typical experimental workflow, and an application in pretargeted drug delivery.
Applications in Drug Development
The unique characteristics of the IEDDA reaction have made it an invaluable tool in drug development:
-
Targeted Drug Delivery: IEDDA chemistry allows for a pretargeting approach where a modified antibody first targets a tumor, followed by the administration of a drug-tetrazine conjugate that reacts specifically at the tumor site.[5][11] This strategy enhances the therapeutic index by minimizing off-target toxicity.
-
"Click-to-Release" Prodrugs: Prodrugs can be designed with a TCO-caged active compound.[14] Upon administration of a tetrazine, the IEDDA reaction occurs, leading to the release of the active drug specifically at the desired location.[5][14]
-
Development of Antibody-Drug Conjugates (ADCs): The IEDDA reaction provides a robust and specific method for conjugating cytotoxic drugs to antibodies, creating more effective and stable ADCs.[5]
-
In Vivo Imaging: By conjugating imaging agents (e.g., fluorophores, PET probes) to tetrazines, researchers can track the biodistribution of TCO-modified molecules in real-time within living organisms.[5][9][11]
Conclusion
The inverse electron demand Diels-Alder reaction, particularly tetrazine ligation, represents a significant advancement in the field of bioconjugation. Its rapid kinetics, high specificity, and biocompatibility have enabled the development of novel strategies for targeted drug delivery, in vivo imaging, and the construction of complex biomaterials. As research continues to expand the toolkit of IEDDA reactants and methodologies, its impact on the fields of chemical biology and medicine is expected to grow even further.
References
- 1. benchchem.com [benchchem.com]
- 2. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 3. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Inverse electron demand Diels–Alder reactions in chemical biology [repository.cam.ac.uk]
- 5. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]
- 6. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 7. Diels-Alder Reaction [organic-chemistry.org]
- 8. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendancy of Copper-Free Click Chemistry: A Technical Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of bioconjugation, the "click chemistry" concept, introduced by K. Barry Sharpless, has been revolutionary, providing a suite of reactions that are rapid, selective, and high-yielding.[1] The archetypal click reaction, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), while powerful, is hampered in biological applications by the inherent cytotoxicity of the copper catalyst.[1] This limitation spurred the development of copper-free click chemistry, a paradigm shift that retains the virtues of its predecessor while offering superior biocompatibility. This technical guide provides an in-depth exploration of the core benefits of copper-free click chemistry reagents, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to empower researchers, scientists, and drug development professionals in their endeavors.
The cornerstone of copper-free click chemistry is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction leverages the high ring strain of cyclooctyne (B158145) derivatives to achieve rapid and specific cycloaddition with azides without the need for a metal catalyst.[1] This bioorthogonal reaction has become an indispensable tool for a myriad of applications, from live-cell imaging to the synthesis of next-generation therapeutics.
Core Benefits of Copper-Free Click Chemistry Reagents
The elimination of the copper catalyst imparts a host of advantages to copper-free click chemistry reagents, making them exceptionally well-suited for applications in complex biological systems.
-
Enhanced Biocompatibility: The most significant advantage of copper-free click chemistry is the absence of a cytotoxic copper catalyst. This makes it the gold standard for in vivo and live-cell applications where preserving cellular integrity and function is paramount.[1][2]
-
High Bioorthogonality and Selectivity: The azide (B81097) and strained alkyne functional groups are bioorthogonal, meaning they are chemically inert to the vast majority of functional groups found in biological systems. This ensures that the reaction proceeds with high specificity, minimizing off-target reactions and background signal.[1][2]
-
Versatility in Applications: Copper-free click chemistry has found broad utility across various scientific disciplines. In drug development, it is instrumental in the synthesis of antibody-drug conjugates (ADCs), allowing for precise drug attachment.[1] In molecular biology and cell biology, it enables the specific labeling of biomolecules such as proteins, glycans, and nucleic acids for imaging and tracking studies.[2][3] Furthermore, it is employed in materials science for the functionalization of nanoparticles and the creation of advanced biomaterials.[1][3]
-
Favorable Reaction Kinetics: While generally slower than CuAAC, the development of increasingly strained cyclooctynes has significantly improved the reaction rates of SPAAC, making it suitable for many time-sensitive applications.[]
Quantitative Comparison of SPAAC Reagents
The choice of a specific copper-free click chemistry reagent is often dictated by the desired reaction kinetics for a particular application. The reactivity of the strained alkyne is a key determinant of the reaction rate. The following table summarizes the second-order rate constants for the reaction of various cyclooctynes with benzyl (B1604629) azide, providing a quantitative basis for comparison.
| Cyclooctyne Reagent | Abbreviation | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) |
| Bicyclo[6.1.0]nonyne | BCN | ~0.012 - 0.024 |
| Dibenzocyclooctyne / Azadibenzocyclooctyne | DBCO / ADIBO | ~0.3 - 0.96 |
| Dibenzoazacyclooctyne | DIBAC | ~1.9 |
| Biarylazacyclooctynone | BARAC | Similar reactivity to DIBAC |
| Tetramethylthioheptyne | TMTH | ~0.8 |
Note: Reaction rates are dependent on the specific reactants, solvent, and temperature.
Experimental Protocols
This section provides detailed methodologies for key applications of copper-free click chemistry.
Protocol 1: General Protein Labeling with DBCO-NHS Ester
This protocol describes the labeling of a protein with a dibenzocyclooctyne (DBCO) moiety for subsequent conjugation to an azide-containing molecule.
Materials:
-
Protein of interest (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
DBCO-NHS ester (e.g., DBCO-PEG4-NHS Ester)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Desalting column
Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.
-
DBCO-NHS Ester Solution Preparation: Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO to a stock concentration of 10 mM.
-
Labeling Reaction: Add a 20- to 30-fold molar excess of the DBCO-NHS ester stock solution to the protein solution. Ensure the final DMSO concentration in the reaction mixture is below 20%.
-
Incubation: Incubate the reaction mixture at room temperature for 60 minutes with gentle mixing.
-
Quenching (Optional): To stop the reaction, add Tris buffer to a final concentration of 50-100 mM and incubate for 15 minutes.
-
Purification: Remove the unreacted DBCO-NHS ester using a desalting column equilibrated with the desired buffer for the subsequent click reaction.
Protocol 2: Intracellular Metabolic Labeling and Visualization
This protocol outlines the metabolic incorporation of an azide-modified monosaccharide into cellular glycans, followed by fluorescent labeling via copper-free click chemistry.
Materials:
-
Cells in culture
-
Azide-modified sugar (e.g., peracetylated N-azidoacetylmannosamine, Ac4ManNAz)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
DBCO-functionalized fluorescent dye (e.g., DBCO-Fluor 488)
-
Blocking buffer (e.g., 3% BSA in PBS)
Procedure:
-
Metabolic Labeling: Culture cells in a medium supplemented with the azide-modified sugar (e.g., 25-50 µM Ac4ManNAz) for 24-72 hours to allow for metabolic incorporation into cell surface glycans.
-
Cell Preparation:
-
Gently wash the cells three times with warm PBS to remove unincorporated azido-sugar.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 15 minutes.
-
Wash the cells three times with PBS.
-
-
Blocking: Block non-specific binding sites by incubating the cells in blocking buffer for 30 minutes.
-
Click Reaction: Incubate the cells with the DBCO-functionalized fluorescent dye (e.g., 5-20 µM in PBS) for 60 minutes at room temperature in the dark.
-
Washing: Wash the cells three times with PBS.
-
Imaging: The cells are now ready for visualization by fluorescence microscopy.
Protocol 3: Synthesis of an Antibody-Drug Conjugate (ADC) using a DBCO-Linker
This protocol describes a two-step process for the synthesis of an ADC, involving the modification of an antibody with a DBCO-linker followed by conjugation to an azide-functionalized cytotoxic drug.
Materials:
-
Monoclonal antibody (mAb)
-
DBCO-PEG4-Maleimide linker
-
Reducing agent (e.g., TCEP)
-
Azide-functionalized cytotoxic drug
-
Reaction buffers (e.g., PBS, pH 6.5-7.5)
-
Anhydrous DMSO
-
Purification columns (desalting, SEC, HIC)
Procedure:
-
Antibody Reduction:
-
Reduce the interchain disulfide bonds of the mAb by incubating with a controlled excess of TCEP for 30 minutes at room temperature.
-
Immediately remove the excess TCEP using a desalting column.
-
-
Antibody-Linker Conjugation:
-
React the reduced antibody with a molar excess of the DBCO-PEG4-Maleimide linker in a sulfhydryl-free buffer for 1-2 hours at room temperature.
-
Purify the DBCO-modified antibody using a desalting column.
-
-
Drug Conjugation (Click Reaction):
-
React the DBCO-modified antibody with a molar excess of the azide-functionalized cytotoxic drug.
-
Incubate the reaction for 4-12 hours at room temperature.
-
-
Purification and Characterization:
-
Purify the ADC using Size-Exclusion Chromatography (SEC) to remove unreacted drug and linker.
-
Characterize the ADC to determine the drug-to-antibody ratio (DAR) using Hydrophobic Interaction Chromatography (HIC).
-
Visualizing Core Concepts
To further elucidate the principles and workflows of copper-free click chemistry, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
References
An In-Depth Technical Guide to (S)-TCO-PEG4-NHS Ester for Bioconjugation
This technical guide provides comprehensive information on the properties, applications, and experimental protocols for (S)-TCO-PEG4-NHS ester, a key reagent in advanced bioconjugation and drug development. It is intended for researchers, scientists, and professionals in these fields who are leveraging bioorthogonal chemistry for precise molecular engineering.
This compound is a heterobifunctional crosslinker that plays a pivotal role in the field of bioconjugation.[1][2][3] It incorporates a strained (S)-trans-cyclooctene (TCO) moiety, a polyethylene (B3416737) glycol (PEG4) spacer, and an N-hydroxysuccinimide (NHS) ester. This unique architecture enables a two-step "click chemistry" approach for covalently linking molecules.[2][4] The NHS ester facilitates the efficient labeling of biomolecules containing primary amines, such as proteins and antibodies, by forming a stable amide bond.[5][6] The TCO group then allows for a highly specific and rapid reaction with a tetrazine-tagged molecule through an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[4][7]
The inclusion of the hydrophilic PEG4 spacer enhances the aqueous solubility of the reagent and the resulting conjugates, reduces steric hindrance, and minimizes aggregation.[5][8] These features make this compound an invaluable tool for a wide range of applications, including the construction of antibody-drug conjugates (ADCs), in vivo imaging agents, and targeted drug delivery systems.[1][9][10]
Product Information and Properties
Quantitative data for this compound has been compiled from various suppliers to provide a comprehensive overview of its chemical and physical properties.
| Property | Value | Source(s) |
| Molecular Formula | C₂₄H₃₈N₂O₁₀ | [5][6][8][11][12][13] |
| Molecular Weight | 514.57 g/mol | [6][8][10][11][12] |
| Alternative Molecular Weight | 514.6 g/mol | [13] |
| Alternative Molecular Weight | 540.61 g/mol | [14] |
| Purity | >90% to ≥98% (HPLC) | [8][10][13][14] |
| Appearance | Colorless oil or colorless to slightly yellow oil | [8][10] |
| Solubility | DMSO, DMF, DCM, THF, Acetonitrile | [5][8][13] |
| Storage Conditions | -20°C, desiccated | [3][5][8][12][13] |
| Shipping Conditions | Ambient temperature or on dry ice | [5][8][13] |
Experimental Protocols
The following protocols provide a general framework for the use of this compound in bioconjugation experiments. Optimization may be required for specific applications.
Protocol 1: Labeling of Proteins with this compound
This protocol describes the modification of a protein with this compound to introduce the TCO moiety.
Materials:
-
Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting spin column or dialysis equipment
Procedure:
-
Protein Preparation: Ensure the protein solution is free of amine-containing buffers (like Tris) and stabilizers (like BSA).[10] Exchange the buffer to a suitable reaction buffer (e.g., PBS pH 7.2-8.0) and adjust the protein concentration to 1-10 mg/mL.[9][11]
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[9][11]
-
Labeling Reaction: Add a 5 to 20-fold molar excess of the this compound solution to the protein solution. The optimal ratio should be determined empirically.[9][11]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.[9][11]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.[9][10]
-
Purification: Remove excess, unreacted this compound and quenching buffer using a desalting spin column or dialysis against an appropriate buffer (e.g., PBS).[9][11] The TCO-labeled protein is now ready for the subsequent click reaction.
Protocol 2: TCO-Tetrazine Click Reaction
This protocol outlines the conjugation of the TCO-labeled protein to a tetrazine-functionalized molecule.
Materials:
-
TCO-labeled protein (from Protocol 1)
-
Tetrazine-functionalized molecule of interest
-
Reaction buffer (e.g., PBS, pH 6.5-7.5)
Procedure:
-
Reactant Preparation: Prepare the TCO-labeled protein in the desired reaction buffer. Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO or water).
-
Click Reaction: Add 1.1 to 2 molar equivalents of the tetrazine-functionalized molecule to 1 molar equivalent of the TCO-labeled protein.[15]
-
Incubation: Incubate the reaction mixture for 30-120 minutes at room temperature.[11] The reaction progress can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.[1]
-
Purification (Optional): If necessary, the final conjugate can be purified from any unreacted tetrazine-labeled molecule using size-exclusion chromatography or dialysis.[1]
Visualizing the Workflow and Mechanism
To further elucidate the utility of this compound, the following diagrams illustrate the experimental workflow and the underlying chemical reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. TCO-PEG4-NHS ester TCO click chemistry- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. TCO-PEG4-NHS ester, 1613439-69-2 | BroadPharm [broadpharm.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. The inverse electron-demand Diels-Alder reaction as a new methodology for the synthesis of 225Ac-labelled radioimmunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vectorlabs.com [vectorlabs.com]
- 9. interchim.fr [interchim.fr]
- 10. furthlab.xyz [furthlab.xyz]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Safety and Handling of trans-Cyclooctene (TCO) Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-Cyclooctene (B1233481) (TCO) and its derivatives are highly valuable reagents in modern chemical biology, materials science, and drug development. As strained alkenes, they exhibit remarkable reactivity in inverse-electron-demand Diels-Alder (IEDDA) reactions, particularly with tetrazine partners.[1][2] This "click chemistry" ligation is noted for its exceptional speed, selectivity, and biocompatibility, as it proceeds rapidly under physiological conditions without the need for cytotoxic metal catalysts.[3]
The applications of TCO compounds are extensive, ranging from live-cell imaging and proteomics to the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and PET imaging agents.[1][4][5][6] The ability to tune the reactivity and stability of the TCO core through structural modifications has led to a diverse toolkit of reagents for bioorthogonal conjugation.[1]
However, the high ring strain that confers this reactivity also presents challenges related to stability, handling, and safety. This guide provides a comprehensive overview of the chemical properties, stability, and safety considerations for TCO compounds. It includes recommended handling procedures and detailed experimental protocols to ensure their safe and effective use in a laboratory setting.
Chemical Properties and Reactivity
The utility of TCO compounds is rooted in their rapid and specific IEDDA cycloaddition with 3,6-disubstituted-s-tetrazines. This reaction is one of the fastest bioorthogonal reactions known, with second-order rate constants (k₂) that can exceed 10⁶ M⁻¹s⁻¹.[5][6] The primary driver for this reactivity is the release of the significant ring strain (16.7 kcal/mol) inherent in the trans-configuration of the eight-membered ring.[2]
The reaction rate is highly dependent on the specific structure of both the TCO derivative and the tetrazine. Factors influencing the kinetics include:
-
Conformational Strain : Increasing the ring strain, for instance by adding fused rings (e.g., s-TCO, d-TCO), dramatically increases the reaction rate.[6]
-
Stereochemistry : Axial substituents on the TCO ring generally lead to higher reactivity compared to their equatorial counterparts.[5]
-
Solvent : The reaction often benefits from a hydrophobic effect, showing accelerated rates in aqueous media compared to organic solvents.[5]
Table 1: Comparative Reaction Kinetics of TCO Derivatives
The following table summarizes reported second-order rate constants for various TCO derivatives, providing a quantitative comparison of their reactivity.
| TCO Derivative | Tetrazine Partner | k₂ (M⁻¹s⁻¹) | Conditions | Citation(s) |
| trans-cyclooctene (parent) | 3,6-di(2-pyridyl)-s-tetrazine | 2,000 | 9:1 MeOH:water | [5] |
| 5-hydroxy-TCO (axial) | DOTA-In-111/tetrazine conjugate | 273,000 | PBS, 37°C | [5] |
| s-TCO | Diphenyl-s-tetrazine derivative | up to 2.86 x 10⁵ | Water, 25°C | [6] |
| s-TCO | Tetrazine derivative | up to 3.3 x 10⁶ | Water, 25°C | [6] |
| d-TCO (syn-diastereomer) | 3,6-dipyridyl-s-tetrazine derivative | 3.66 x 10⁵ (± 1.5 x 10⁴) | Water, 25°C | |
| Diol-derivatized a-TCO | 3,6-dipyridyl-s-tetrazine derivative | 1.50 x 10⁵ (± 8 x 10³) | Not specified | [1] |
Stability and Storage
A critical consideration when working with TCO compounds is their limited stability. The high reactivity that makes them useful also renders them susceptible to degradation.
Primary Degradation Pathway: Isomerization The main route of deactivation for TCO reagents is isomerization from the reactive trans-isomer to the unreactive cis-isomer.[7] This process is irreversible and renders the compound useless for IEDDA reactions. Several factors can promote this isomerization:
-
Thiols : High concentrations of thiols can induce isomerization, potentially via a free-radical mediated pathway.
-
Serum Components : Copper-containing proteins in serum have been shown to mediate the trans-to-cis isomerization.[7]
-
Prolonged Storage : Many TCO derivatives, particularly highly strained ones like s-TCO, are only moderately stable to long-term storage and can isomerize or polymerize over time.[7]
Table 2: Stability of TCO Derivatives Under Various Conditions
| TCO Derivative | Condition | Result | Citation(s) |
| mAb-bound TCO | In serum | 25% deactivation in 24 h | |
| TCO | 50% fresh mouse serum, 37°C | Almost complete conversion to cis-isomer within 7 h | [7] |
| d-TCO | Human serum, room temp. | >97% remained as trans-isomer after 4 days | |
| d-TCO | Phosphate-buffered D₂O | No degradation or isomerization for up to 14 days |
Stabilization and Storage Recommendations To mitigate degradation and ensure experimental reproducibility, proper storage and handling are essential.
-
Short-Term Storage : Many TCO derivatives are bench-stable crystalline solids.[8] However, for most derivatives, especially highly reactive ones, it is recommended to store them at -20°C , protected from light and moisture.[8]
-
Long-Term Storage : For long-term storage, highly reactive or non-crystalline TCO compounds should be kept as solutions at freezer temperatures (e.g., -20°C or -80°C).[7]
-
Silver(I) Complexation : The shelf-life of highly strained TCOs can be greatly extended by protecting them as stable silver(I) (AgNO₃) complexes. The TCO can be easily liberated from the silver on demand by the addition of NaCl.[1][7]
-
Inhibitors : For applications in high thiol environments, the use of radical inhibitors like Trolox can help suppress isomerization.[7]
Safety and Hazard Assessment
While the TCO-tetrazine reaction is lauded for its biocompatibility, the TCO compounds themselves are reactive chemicals that require careful handling. Specific toxicological data, such as LD50 values, are not available for most TCO derivatives. Therefore, a conservative approach to safety based on the potential hazards of reactive alkenes is warranted.
-
Primary Hazards : Based on available Safety Data Sheets (SDS) for related compounds, the primary hazards are:
-
Skin and Eye Irritation : May cause irritation upon contact.[9]
-
Respiratory Irritation : Inhalation of dust or aerosols may cause respiratory tract irritation.[9]
-
Flammability : Parent cyclooctene (B146475) is a flammable liquid.[9][10] While many TCO derivatives are solids, this should be a consideration when handling solvent-based solutions.
-
Harmful if Swallowed : Some amine-TCO derivatives are classified as harmful if swallowed.
-
-
Biocompatibility : The term "biocompatible" in the context of TCO chemistry primarily refers to the reaction's ability to proceed in living systems without interfering with native biological processes and without the need for toxic catalysts.[4][11] This does not imply the TCO reagents themselves are devoid of any toxicity.
Handling and Personal Protective Equipment (PPE)
A comprehensive PPE strategy and adherence to safe handling protocols are mandatory to minimize exposure and ensure a safe laboratory environment.[12]
Table 3: Recommended Personal Protective Equipment (PPE)
| PPE Category | Recommended Equipment | Rationale | Citation(s) |
| Eye/Face Protection | Tightly fitting safety goggles. A face shield is recommended if there is a splash hazard. | Protects against splashes and airborne particles that could cause serious eye damage. | [12] |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile), inspected prior to use. | Prevents skin contact, which may cause irritation. | [12] |
| Body Protection | A flame-resistant lab coat or chemical-resistant apron worn over long pants and closed-toe shoes. | Protects skin and personal clothing from contamination. | |
| Respiratory Protection | Not typically required when handled in a well-ventilated area or chemical fume hood. If dust/aerosols are generated, use an appropriate respirator. | Minimizes inhalation of dust or aerosols, which may cause respiratory tract irritation. | [9] |
Standard Operating Procedures
-
Ventilation : All manipulations of TCO compounds should be conducted within a certified chemical fume hood to minimize inhalation exposure.[9][12]
-
Avoid Contamination : Avoid contact with skin and eyes. Do not eat, drink, or smoke in the handling area.[12]
-
Preventing Dust and Aerosols : Handle solid compounds carefully to avoid the formation of dust.
-
Ignition Sources : Keep away from all sources of ignition, especially when working with solvents. Use non-sparking tools.[9][10]
-
Decontamination : Clean the work area thoroughly after use. Remove gloves using the proper technique to avoid skin contamination and dispose of them as hazardous waste. Wash hands thoroughly with soap and water after handling.[12]
Workflow for Safe Handling of TCO Compounds
References
- 1. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. trans-Cyclooctene - Wikipedia [en.wikipedia.org]
- 3. TCO (trans-cyclooctene) Derivatives: The Fastest Click Reaction Reagents | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. precisepeg.com [precisepeg.com]
- 5. trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thno.org [thno.org]
- 7. researchgate.net [researchgate.net]
- 8. TCO-OH | CAS 85081-69-2 | AxisPharm [axispharm.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.com [fishersci.com]
- 11. Cy5 trans-cyclooctene [Cy5 TCO] | AAT Bioquest [aatbio.com]
- 12. docs.aatbio.com [docs.aatbio.com]
Methodological & Application
Application Notes and Protocols for Antibody Labeling with (S)-TCO-PEG4-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of bioconjugation has been significantly advanced by the advent of bioorthogonal chemistry, which allows for specific and efficient chemical reactions to occur within complex biological systems.[1] Among these, the inverse-electron demand Diels-Alder (iEDDA) cycloaddition between a trans-cyclooctene (B1233481) (TCO) and a tetrazine (Tz) is a leading example.[1][2] This reaction is exceptionally fast, with second-order rate constants exceeding 800 M⁻¹s⁻¹, enabling efficient conjugation at low concentrations without the need for cytotoxic copper catalysts.[1][3] These characteristics make the TCO-tetrazine ligation an ideal tool for a variety of applications, including the development of antibody-drug conjugates (ADCs), in vivo imaging, and the creation of complex biomolecular assemblies.[1]
This protocol details the method for conjugating a TCO moiety to an antibody via an amine-reactive N-hydroxysuccinimide (NHS) ester, specifically using (S)-TCO-PEG4-NHS ester. The NHS ester reacts with primary amines, primarily on the side chains of lysine (B10760008) residues and the N-terminus of the antibody, to form stable amide bonds.[1][4][5] The inclusion of a polyethylene (B3416737) glycol (PEG) spacer in the linker is a crucial element to enhance solubility, reduce aggregation, and minimize potential issues of the hydrophobic TCO group masking itself within the antibody structure.[3][4][6]
Principle of the Reaction
The antibody labeling process with this compound is a two-stage process. The first stage involves the modification of the antibody with the TCO-PEG4-NHS ester. The NHS ester is a highly reactive group that specifically targets primary amines at a physiological to slightly alkaline pH (7.2-9) to form a stable covalent amide bond, with NHS being released as a leaving group.[4] The second stage is the bioorthogonal "click" reaction where the TCO-modified antibody is reacted with a tetrazine-functionalized molecule of interest (e.g., a fluorophore, a small molecule drug, or a nanoparticle).[1][4]
Experimental Protocols
Part 1: Antibody Modification with this compound
This part of the protocol describes how to conjugate the TCO linker to the antibody.
Materials and Reagents:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS)
-
This compound
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5[1] (or 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5).[7]
-
Desalting Columns (e.g., Zeba™ Spin Desalting Columns) for buffer exchange[1][4]
Procedure:
-
Antibody Preparation: If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like BSA, it must be purified.[1][8] Exchange the antibody into an amine-free buffer like PBS at a concentration of 1-5 mg/mL.[3][7]
-
Preparation of this compound Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.[3] Allow the reagent to come to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis of the NHS ester.[8]
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound solution to the antibody solution.[1][2] The optimal molar excess should be determined empirically.[5] Gently mix and incubate for 60 minutes at room temperature or 2 hours on ice.[1][8] Protect from light if the TCO reagent is light-sensitive.[4][5]
-
Quenching the Reaction: To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.[1][4][6] Incubate for 15 minutes at room temperature to quench any unreacted NHS ester.[1]
-
Purification of the TCO-Antibody Conjugate: Remove excess, unreacted TCO-PEG4-NHS ester and quenching buffer by buffer exchanging the conjugated antibody into a storage buffer (e.g., PBS) using a desalting column.[1][4]
Part 2: Characterization of TCO-Labeled Antibody (Optional)
Degree of Labeling (DOL) Calculation:
The Degree of Labeling (DOL), which represents the average number of TCO molecules per antibody, can be determined using UV-Vis spectrophotometry if the TCO reagent has a distinct absorbance peak, or more accurately by mass spectrometry.[9] For a simplified approach without a distinct TCO absorbance, quantification often relies on the subsequent reaction with a tetrazine-fluorophore.
General UV-Vis Spectrophotometry Protocol:
-
Measure Absorbance: Measure the absorbance of the purified TCO-antibody conjugate at 280 nm (for the protein).[9]
-
Calculate Antibody Concentration: Use the Beer-Lambert law and the known molar extinction coefficient of the antibody to determine its concentration.[9]
-
React with Tetrazine-Dye: React a known amount of the TCO-antibody with an excess of a tetrazine-containing dye that has a known absorbance maximum and extinction coefficient.
-
Purify the Final Conjugate: Remove the unreacted tetrazine-dye.
-
Measure Absorbance: Measure the absorbance at 280 nm and the absorbance maximum of the dye.
-
Calculate DOL: The DOL can be calculated using the following formula, which corrects for the dye's absorbance at 280 nm:
-
Protein Concentration (M) = (A280 - (A_max_of_dye × CorrectionFactor)) / ε_protein
-
Dye Concentration (M) = A_max_of_dye / ε_dye
-
DOL = Dye Concentration / Protein Concentration[9]
-
Part 3: Bioorthogonal Reaction with a Tetrazine-Functionalized Molecule
Procedure:
-
Reactant Preparation: Prepare the purified TCO-labeled antibody in a suitable reaction buffer (e.g., PBS, pH 7.4).[4][6] Dissolve the tetrazine-labeled molecule in a compatible solvent and then dilute it into the reaction buffer.[4]
-
Ligation Reaction: Add a 1.5 to 3-fold molar excess of the tetrazine-labeled molecule to the TCO-labeled antibody.[4]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature.[4]
-
Purification (Optional): If necessary, the final antibody conjugate can be purified from the excess tetrazine reagent by size exclusion chromatography or dialysis.[4]
Data Presentation
Table 1: Recommended Reaction Parameters for Antibody Labeling with this compound
| Parameter | Recommended Range | Notes |
| Antibody Concentration | 1-5 mg/mL[3][7] | Higher concentrations can improve reaction efficiency. |
| Reaction Buffer pH | 7.5 - 8.5[4][7] | pH is critical for the reaction between NHS esters and primary amines.[10] |
| Molar Excess of TCO-NHS Ester | 5 - 20 fold[1][2] | This should be optimized for each antibody to achieve the desired DOL.[5] |
| Incubation Time | 1 - 4 hours at RT or overnight on ice[10] | Longer incubation times may be needed for lower molar excess ratios. |
| Quenching Agent Concentration | 50 - 100 mM[1][4][6] | Tris buffer is commonly used to quench the reaction. |
| Molar Excess of Tetrazine | 1.5 - 3 fold[4] | For the subsequent bioorthogonal reaction. |
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. interchim.fr [interchim.fr]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. furthlab.xyz [furthlab.xyz]
- 9. benchchem.com [benchchem.com]
- 10. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols for Step-by-Step Protein Conjugation with TCO-PEG4-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a trans-cyclooctene (B1233481) (TCO) and a tetrazine is a cornerstone of bioorthogonal chemistry, offering exceptionally fast kinetics and high specificity in complex biological systems.[1][2] This powerful ligation enables the precise and efficient conjugation of molecules to proteins for a wide range of applications, including live-cell imaging, in vivo studies, and the development of antibody-drug conjugates (ADCs).[2][3] TCO-PEG4-NHS ester is a heterobifunctional linker designed for the efficient incorporation of a TCO moiety onto proteins and other biomolecules.[4][5] It features an N-hydroxysuccinimide (NHS) ester group that readily reacts with primary amines, predominantly the ε-amine of lysine (B10760008) residues on the protein surface, to form a stable amide bond.[5][6] The inclusion of a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer enhances water solubility, reduces aggregation of the labeled protein, and minimizes steric hindrance, thereby facilitating subsequent conjugation reactions.[5][7]
These application notes provide a detailed, step-by-step protocol for the conjugation of proteins with TCO-PEG4-NHS ester, guidance on reaction optimization, and troubleshooting advice.
Principle of the Reaction
The protein conjugation process using TCO-PEG4-NHS ester is a two-step procedure. First, the NHS ester of the TCO-PEG4-NHS ester reagent reacts with primary amines on the protein surface to form a stable, covalent amide bond, attaching the TCO-PEG4 moiety to the protein.[5] The TCO-functionalized protein is then ready for a rapid and specific "click" reaction with a tetrazine-modified molecule of interest.[6] This bioorthogonal reaction proceeds efficiently under mild, biocompatible conditions without the need for a toxic copper catalyst.[3][6]
Quantitative Data Summary
The efficiency of TCO labeling and the final yield of the purified conjugate can be influenced by several factors. The following tables summarize key quantitative parameters for the TCO labeling of proteins.
Table 1: Recommended Reaction Conditions for TCO-PEG4-NHS Ester Protein Conjugation
| Parameter | Recommended Condition | Notes |
| Protein Concentration | 1 - 5 mg/mL | Higher concentrations can improve labeling efficiency.[3] |
| Reaction Buffer | Amine-free buffer, pH 7.2 - 8.0 | PBS is a common choice. Avoid buffers containing primary amines like Tris and glycine.[3][5] |
| Molar Excess of TCO-PEG4-NHS Ester | 10 - 20 fold | The optimal ratio may need to be determined empirically for each protein.[3][8] |
| Reaction Time | 1 hour | Can be adjusted based on the reactivity of the protein.[3] Can also be performed for 2 hours on ice.[8] |
| Reaction Temperature | Room Temperature (20-25°C) | Can also be performed at 4°C overnight.[3] |
| Quenching Reagent | Tris-HCl or Glycine (50-100 mM final) | Quenches unreacted NHS esters.[3] |
Table 2: TCO-Tetrazine Ligation Parameters
| Parameter | Value/Condition | Notes |
| Reaction Kinetics (k) | > 800 M⁻¹s⁻¹ | Unparalleled by many other bioorthogonal reactions, enabling rapid labeling even at low concentrations.[6][7] |
| Conjugation Efficiency | > 99% | Under optimal conditions, the reaction proceeds to near completion.[6] |
| Molar Ratio (TCO:Tetrazine) | 1:1.05 to 1:1.5 | A slight excess of the tetrazine-labeled molecule can drive the reaction to completion.[7][8] |
| Reaction Time | 30 - 120 minutes | At room temperature or 4°C.[6][7] |
| pH Range | 6.0 - 9.0 | The click reaction is efficient across a broad physiological pH range.[6] |
Experimental Protocols
Materials and Reagents
-
Protein of interest
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[8]
-
Amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.2-8.0)[3]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[10]
-
Desalting spin columns or dialysis equipment for purification[3]
-
Tetrazine-functionalized molecule of interest
Protocol 1: Protein Labeling with TCO-PEG4-NHS Ester
This protocol describes the functionalization of a target protein with TCO groups by targeting primary amines.
-
Protein Preparation:
-
TCO-PEG4-NHS Ester Solution Preparation:
-
Labeling Reaction:
-
Quench Reaction:
-
Purification of TCO-labeled Protein:
-
Storage:
Protocol 2: TCO-Tetrazine Click Reaction
This protocol details the ligation of the TCO-labeled protein with a tetrazine-functionalized molecule.
-
Reactant Preparation:
-
Ligation Reaction:
-
Mix the TCO-labeled protein with the tetrazine-labeled molecule. A 1.05 to 1.5 molar excess of the tetrazine-functionalized molecule is often recommended to drive the reaction to completion.[6][8]
-
The reaction progress can sometimes be monitored by the disappearance of the characteristic color of the tetrazine.[13]
-
-
Incubation:
-
Incubate the reaction mixture for 30 to 120 minutes at room temperature or 4°C.[6]
-
-
Purification (Optional):
-
If necessary, the final conjugate can be purified from excess tetrazine reagent by size-exclusion chromatography.[6]
-
Characterization of TCO-Conjugated Protein
After purification, it is essential to characterize the TCO-labeled protein.
-
Degree of Labeling (DOL): The number of TCO molecules per protein can be determined using mass spectrometry (MS) by measuring the mass shift between the unlabeled and TCO-labeled protein.[1][14] Alternatively, UV-Vis spectroscopy can be used if the TCO reagent or a subsequent tetrazine reporter has a unique absorbance feature.[1][14]
-
Purity: Assessed by SDS-PAGE and size-exclusion chromatography (SEC-HPLC) to check for aggregation and fragmentation.[12][14]
-
Functionality: It is crucial to validate that the attached TCO moiety does not perturb the protein's native function using relevant functional assays such as ELISA for antibodies or enzyme activity assays for enzymes.[2]
Troubleshooting
Table 3: Common Issues and Solutions in TCO-Protein Conjugation
| Issue | Possible Cause | Suggested Solution |
| Low or No Labeling | Hydrolysis of NHS ester due to moisture. | Allow the TCO-PEG4-NHS ester vial to equilibrate to room temperature before opening. Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[5][8] |
| Buffer contains primary amines (e.g., Tris, glycine). | Perform the labeling reaction in an amine-free buffer like PBS.[5][8] | |
| Suboptimal pH. | Ensure the reaction buffer pH is within the optimal range of 7.2-8.5.[5] | |
| Protein Aggregation/Precipitation | High organic solvent concentration. | Keep the volume of the added NHS ester stock solution to less than 10% of the total reaction volume.[5] |
| High degree of labeling leading to increased hydrophobicity. | Reduce the molar excess of the TCO-PEG4-NHS ester in the labeling reaction.[10] | |
| Low Ligation Efficiency | Steric hindrance. | The PEG4 spacer in TCO-PEG4-NHS ester helps minimize this, but if it persists, consider a linker with a longer PEG spacer.[10] |
| Incorrect stoichiometry. | Optimize the molar ratio; a slight excess (1.5-2 fold) of the tetrazine-labeled molecule can drive the reaction to completion.[8] | |
| Isomerization of TCO to the unreactive cis-cyclooctene (CCO). | Avoid high concentrations of thiol-containing reagents and copper. Choose a more stable TCO derivative if long-term stability is critical.[10] |
Visualized Workflows and Logical Relationships
Caption: Experimental workflow for protein conjugation with TCO-PEG4-NHS ester.
Caption: Troubleshooting logic for TCO-PEG4-NHS ester protein conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. interchim.fr [interchim.fr]
- 8. benchchem.com [benchchem.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. benchchem.com [benchchem.com]
- 11. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Revolutionizing Live-Cell Imaging: Application Notes and Protocols for (S)-TCO-PEG4-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing (S)-TCO-PEG4-NHS ester for the advanced labeling and imaging of live cells. This innovative bioorthogonal reagent enables the precise tracking of cellular components and dynamics, offering a powerful tool for a wide range of research and drug development applications. By combining the specificity of antibody-based labeling with the efficiency of click chemistry, this compound facilitates the investigation of complex biological processes in their native environment.
Introduction to Two-Step Bioorthogonal Labeling
Live-cell imaging has been transformed by the advent of bioorthogonal chemistry, which employs reactions that occur within living systems without interfering with native biochemical processes. The strategy detailed here involves a two-step labeling process that leverages the high reactivity and specificity of the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a trans-cyclooctene (B1233481) (TCO) and a tetrazine (Tz).[1]
This compound is a key reagent in this methodology. It is a heterobifunctional linker composed of three main parts:
-
N-Hydroxysuccinimide (NHS) Ester: This functional group reacts efficiently with primary amines, such as the lysine (B10760008) residues on the surface of proteins, forming stable amide bonds.[2][3] This allows for the covalent attachment of the TCO group to proteins of interest, including antibodies or cell-surface receptors.
-
Polyethylene (B3416737) Glycol (PEG4) Spacer: A hydrophilic 4-unit polyethylene glycol spacer enhances the solubility of the reagent in aqueous buffers and minimizes steric hindrance, improving the accessibility of the TCO group for subsequent reactions.[4][5]
-
trans-Cyclooctene (TCO): This strained alkene is the bioorthogonal handle that will react with a tetrazine-conjugated probe in the second step of the labeling process. The TCO-tetrazine reaction is exceptionally fast and specific, enabling rapid and clean labeling in complex biological environments.[6][7]
This two-step approach, often referred to as pre-targeting, allows for the initial labeling of a cellular target with the TCO group, followed by the introduction of a tetrazine-conjugated imaging probe (e.g., a fluorophore). This method minimizes background fluorescence from unbound probes and allows for flexible experimental design.[7]
Principle of the Method
The live-cell imaging workflow using this compound can be broken down into two main stages:
Stage 1: Cell Surface Modification with this compound
In this initial step, live cells are incubated with this compound. The NHS ester moiety of the reagent reacts with primary amine groups present on the extracellular domains of cell surface proteins, forming stable covalent amide bonds. This effectively "decorates" the cell surface with TCO groups. Alternatively, a primary antibody that targets a specific cell surface protein can be pre-labeled with this compound and then introduced to the cells.
Stage 2: Bioorthogonal Ligation with a Tetrazine-Fluorophore
Following the removal of any unreacted this compound, a tetrazine-conjugated fluorescent probe is added to the cells. The tetrazine and TCO groups undergo a rapid and highly specific iEDDA cycloaddition, resulting in the covalent attachment of the fluorophore to the TCO-labeled proteins. The cells are then washed to remove any unbound tetrazine-fluorophore and are ready for live-cell imaging.
References
- 1. Quantitative analyses of EGFR localization and trafficking dynamics in the follicular epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Efficient Method for Labeling Single Domain Antibody Fragments with 18F Using Tetrazine-Trans-Cyclooctene Ligation and a Renal Brush Border Enzyme-Cleavable Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. interchim.fr [interchim.fr]
- 5. TCO-PEG4-NHS ester TCO click chemistry- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Fluorescent Labeling with (S)-TCO-PEG4-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the covalent labeling of proteins, antibodies, and other amine-containing biomolecules using the heterobifunctional linker, (S)-TCO-PEG4-NHS ester. This reagent facilitates a two-step bioorthogonal labeling strategy, enabling precise attachment of fluorescent probes or other molecules of interest.
This compound is a versatile reagent that combines N-hydroxysuccinimide (NHS) ester chemistry with the highly efficient inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, commonly known as "click chemistry".[1][2][3] The NHS ester group reacts with primary amines on biomolecules to form stable amide bonds, while the trans-cyclooctene (B1233481) (TCO) group enables an extremely fast and selective reaction with a tetrazine-modified fluorescent probe.[1][3][4] The polyethylene (B3416737) glycol (PEG4) spacer enhances water solubility and minimizes steric hindrance, improving conjugation efficiency.[2][5][6]
Key Features and Applications
-
Biocompatible: The click reaction occurs under mild buffer conditions without the need for cytotoxic copper catalysts or reducing agents.[1][5]
-
Chemoselective: The TCO and tetrazine groups are bioorthogonal, meaning they react specifically with each other without cross-reacting with other functional groups in biological samples.[1][5]
-
Rapid Kinetics: The IEDDA reaction is one of the fastest bioorthogonal ligations available, with reactions often completing within minutes.[1][3][5]
-
Versatile Applications: This labeling strategy is widely used in fluorescent imaging, drug delivery, PET and SPECT imaging, and drug target identification.[1]
Chemical and Physical Properties
A summary of the key properties of this compound is provided in the table below.
| Property | Value | References |
| Molecular Formula | C₂₄H₃₈N₂O₁₀ | [1][7] |
| Molecular Weight | 514.56 g/mol | [1] |
| Purity | >95% | [1][2] |
| Appearance | Colorless oil | [1][7] |
| Solubility | DMSO, DMF, DCM, THF, Acetonitrile | [1][7][8] |
| Storage | Store at -20°C, desiccated. Avoid light. | [1][3][9] |
Experimental Workflow
The overall workflow for labeling a biomolecule with a tetrazine-functionalized probe using TCO-PEG4-NHS ester involves two main stages: modification of the target biomolecule with the TCO moiety, followed by the bioorthogonal click reaction with the tetrazine probe.
Caption: Experimental workflow for two-step fluorescent labeling.
Detailed Experimental Protocol: Antibody Labeling
This protocol provides a general guideline for labeling antibodies. The optimal conditions, such as the molar ratio of the NHS ester to the antibody, may need to be determined empirically for each specific antibody.[4]
Materials and Reagents
-
Antibody of interest
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)[10]
-
Reaction Buffer: 100 mM sodium bicarbonate or phosphate (B84403) buffer, pH 8.0-8.5.[4][10] Crucially, this buffer must be free of primary amines (e.g., Tris, glycine). [4][10]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0[10]
-
Purification: Desalting columns (e.g., Zeba™ Spin Desalting Columns) with an appropriate molecular weight cutoff (MWCO).[10]
Procedure
1. Antibody Preparation:
- If the antibody is in a buffer containing primary amines, it must be exchanged into an amine-free reaction buffer.[4][10] This can be achieved using a desalting column or dialysis.
- Adjust the antibody concentration to 1-5 mg/mL in the reaction buffer.[4][11]
2. TCO-PEG4-NHS Ester Stock Solution Preparation:
- Allow the vial of TCO-PEG4-NHS ester to equilibrate to room temperature for at least 20 minutes before opening to prevent moisture condensation, which can hydrolyze the NHS ester.[10]
- Immediately before use, dissolve the TCO-PEG4-NHS ester in anhydrous DMSO to a concentration of 10 mM.[4][11] For example, dissolve 1 mg of the ester (MW: 514.56 g/mol ) in 194.3 µL of DMSO.
3. Conjugation Reaction:
- Add a 5- to 20-fold molar excess of the TCO-PEG4-NHS ester solution to the antibody solution.[4][11] The optimal ratio should be determined empirically.
- Gently mix the reaction solution by pipetting up and down.
- Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[4][10]
4. Quenching the Reaction:
- Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.[10][11] The primary amines in the Tris buffer will react with and quench any unreacted NHS ester.
- Incubate for 15 minutes on ice.[10]
5. Purification of the TCO-Labeled Antibody:
- Remove the excess, unreacted TCO-PEG4-NHS ester and quenching buffer components using a desalting column according to the manufacturer's instructions.[4][10][12]
6. Fluorescent Labeling via Click Chemistry:
- To the purified TCO-labeled antibody, add a 1.5 to 3-fold molar excess of the tetrazine-functionalized fluorescent probe.[4]
- Incubate the reaction for approximately 30-60 minutes at room temperature.[5][11]
- The fluorescently labeled antibody is now ready for use. If necessary, any unreacted tetrazine probe can be removed by another round of purification using a desalting column.
Reaction Schematics
The two-stage labeling process is depicted below, showing the initial amine modification followed by the bioorthogonal click reaction.
Caption: Chemical reactions for TCO-modification and fluorescent labeling.
Troubleshooting
This table outlines common issues encountered during the labeling protocol and their potential solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) | References |
| Low Degree of Labeling (DOL) | - Presence of primary amines (e.g., Tris, glycine) in the antibody buffer.- Hydrolyzed NHS ester due to moisture.- Insufficient molar excess of the TCO-NHS ester.- Reaction pH is too low. | - Buffer exchange the antibody into an amine-free buffer (pH 7.5-8.5).- Equilibrate the NHS ester to room temperature before opening and use anhydrous DMSO.- Increase the molar ratio of TCO-NHS ester to the antibody.- Ensure the reaction buffer pH is between 7.5 and 8.5. | [4][10][11] |
| Antibody Precipitation | - High concentration of organic solvent (DMSO/DMF).- Over-labeling of the antibody, leading to changes in protein properties. | - Keep the volume of the organic solvent below 10% of the total reaction volume.- Reduce the molar excess of the labeling reagent. | [4] |
Calculating the Degree of Labeling (DOL)
The degree of labeling, which is the average number of TCO molecules conjugated to each antibody, can be determined if a UV-traceable TCO-NHS ester is used.[12] This involves measuring the absorbance of the labeled antibody at 280 nm (for the protein) and at the maximum absorbance wavelength of the tracer (e.g., 350 nm).[12] A correction factor must be applied to the A280 reading to account for the absorbance of the tracer at this wavelength.[12] The DOL is then calculated based on the molar concentrations of the antibody and the tracer.[12]
For non-traceable TCO reagents, the DOL is often optimized by testing a range of molar ratios and assessing the performance of the labeled antibody in the intended downstream application.
References
- 1. TCO-PEG4-NHS ester TCO click chemistry- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. TCO-PEG4-NHS ester, CAS 1613439-69-2 | AxisPharm [axispharm.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. medium.com [medium.com]
- 6. biocompare.com [biocompare.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. N-(TCO)-N-bis(PEG4-NHS ester) | BroadPharm [broadpharm.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. furthlab.xyz [furthlab.xyz]
- 11. interchim.fr [interchim.fr]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for Bioconjugation of Peptides with (S)-TCO-PEG4-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the bioconjugation of peptides with (S)-TCO-PEG4-NHS ester. This reagent is a powerful tool for introducing a trans-cyclooctene (B1233481) (TCO) moiety onto a peptide, enabling its subsequent participation in highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reactions with tetrazine-functionalized molecules.[1] This "click chemistry" approach is widely used in drug development, molecular imaging, and various other biomedical research areas for applications such as the creation of antibody-drug conjugates (ADCs), targeted drug delivery systems, and fluorescently labeled probes.[2][3]
The this compound features an N-hydroxysuccinimide (NHS) ester group that reacts with primary amines, such as the N-terminus and the side chain of lysine (B10760008) residues on a peptide, to form a stable amide bond.[4] The incorporated polyethylene (B3416737) glycol (PEG4) spacer enhances the solubility of the reagent and the resulting conjugate in aqueous buffers and reduces steric hindrance, which can improve the efficiency of the subsequent ligation with a tetrazine partner.[4][5]
These notes offer a comprehensive guide, including detailed experimental protocols, quantitative data for reaction optimization, and methods for the purification and characterization of the resulting TCO-labeled peptides.
Principle of the Reaction
The bioconjugation process involves two main steps. The first is the labeling of the peptide with the this compound. The second is the bioorthogonal reaction of the TCO-labeled peptide with a tetrazine-containing molecule.
Diagram of the TCO-Peptide Bioconjugation and Ligation Workflow
Caption: Workflow for peptide bioconjugation with this compound and subsequent tetrazine ligation.
Quantitative Data for Reaction Optimization
The efficiency of the labeling reaction depends on several factors, including the concentration of the peptide, the molar ratio of the TCO-reagent to the peptide, the reaction buffer pH, temperature, and incubation time. The following tables provide a summary of recommended starting conditions and expected outcomes based on empirical data.
Table 1: Recommended Reaction Conditions for Peptide Labeling
| Parameter | Recommended Range | Notes |
| Peptide Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency. |
| Molar Excess of this compound | 5 to 20-fold | The optimal ratio should be determined empirically for each peptide. |
| Reaction Buffer | Amine-free buffer (e.g., PBS, Borate, Bicarbonate) | Avoid buffers containing primary amines like Tris or glycine.[6] |
| Reaction pH | 7.2 - 8.5 | A slightly basic pH facilitates the reaction with primary amines. |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Incubation at 4°C overnight can be beneficial for sensitive peptides. |
| Incubation Time | 30 minutes to 2 hours | Reaction progress can be monitored by HPLC. |
| Quenching Reagent | 50-100 mM Tris or Glycine | To stop the reaction by consuming unreacted NHS ester.[6] |
Table 2: Typical Labeling Efficiencies and Characterization Parameters
| Parameter | Typical Value/Method | Notes |
| Labeling Efficiency | 60 - 95% | Highly dependent on the peptide sequence and reaction conditions. |
| Degree of Labeling (DOL) | 1 - n | (where n is the number of primary amines). Can be controlled by adjusting the molar excess of the TCO reagent. |
| Analytical Techniques | ||
| Purity Assessment | Reversed-Phase HPLC (RP-HPLC) | To separate the labeled peptide from the unlabeled peptide and excess reagent. |
| Confirmation of Conjugation | Mass Spectrometry (MALDI-TOF or ESI-MS) | To confirm the mass increase corresponding to the TCO-PEG4 modification. |
Experimental Protocols
Protocol 1: Labeling of a Peptide with this compound
This protocol describes a general procedure for the labeling of a peptide containing primary amines with this compound.
Materials:
-
Peptide with at least one primary amine (lyophilized)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffered Saline (PBS), pH 8.0-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., desalting spin column or size-exclusion chromatography column)
Procedure:
-
Peptide Preparation:
-
Dissolve the lyophilized peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
-
This compound Solution Preparation:
-
Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).
-
-
Labeling Reaction:
-
Add the desired molar excess (e.g., 10-fold) of the dissolved this compound to the peptide solution.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight. Protect from light.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted this compound.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the TCO-Labeled Peptide:
-
Purify the TCO-labeled peptide from the reaction mixture to remove excess reagent and quenching buffer.
-
For peptides, reversed-phase HPLC (RP-HPLC) is often the most effective method for achieving high purity.
-
Alternatively, for larger peptides, a desalting spin column or size-exclusion chromatography (SEC) can be used according to the manufacturer's instructions.
-
-
Characterization:
-
Confirm the successful conjugation and determine the purity of the TCO-labeled peptide using RP-HPLC.
-
Verify the molecular weight of the labeled peptide using Mass Spectrometry (MALDI-TOF or ESI-MS). The mass should increase by the molecular weight of the TCO-PEG4 moiety.
-
Diagram of the Peptide Labeling and Purification Workflow
References
Creating Antibody-Drug Conjugates (ADCs) with T-PEG4-NHS Ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to creating antibody-drug conjugates (ADCs) using the heterobifunctional linker, TCO-PEG4-NHS ester. It includes detailed experimental protocols, data presentation for optimizing conjugation, and visualizations of key biological pathways and experimental workflows.
Introduction
Antibody-drug conjugates (ADCs) are a powerful class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The TCO-PEG4-NHS ester linker facilitates a two-step conjugation strategy. First, the N-Hydroxysuccinimide (NHS) ester reacts with primary amines (e.g., lysine (B10760008) residues) on the antibody surface. The second step involves a highly efficient and bioorthogonal "click chemistry" reaction between the trans-cyclooctene (B1233481) (TCO) group on the modified antibody and a tetrazine-functionalized drug payload.[1][2] The polyethylene (B3416737) glycol (PEG4) spacer enhances the linker's solubility and reduces steric hindrance during conjugation.[3]
This method allows for the creation of well-defined ADCs with a controlled drug-to-antibody ratio (DAR), a critical quality attribute that influences the therapeutic window of the ADC.[4]
Data Presentation: Optimizing Drug-to-Antibody Ratio (DAR)
The molar ratio of TCO-PEG4-NHS ester to the antibody during the initial conjugation step is a critical parameter for controlling the number of TCO groups introduced onto the antibody, which in turn influences the final DAR. The following table summarizes experimental data on the effect of varying the molar excess of TCO-PEG4-NHS ester on the resulting linker-to-antibody ratio (LAR) or the number of TCO groups per antibody.
| Molar Excess of TCO-PEG4-NHS Ester (Linker:Antibody) | Resulting Linker-to-Antibody Ratio (LAR) or TCOs/Antibody | Antibody | Reference |
| 5:1 | 4 | anti-c-myc | [5] |
| 7.5:1 | ~4 | Trastuzumab (anti-HER2) | [6] |
| 10:1 | 8 | anti-c-myc | [5] |
| 15:1 | 10 | anti-c-myc | [5] |
Note: The optimal molar excess should be determined empirically for each specific antibody to achieve the desired DAR, which is typically between 2 and 4 for many ADCs.[4]
Experimental Protocols
This section provides detailed protocols for the creation of an ADC using TCO-PEG4-NHS ester and a tetrazine-modified drug.
Protocol 1: Antibody Modification with TCO-PEG4-NHS Ester
This protocol describes the initial step of conjugating the TCO-PEG4-NHS ester linker to the antibody.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
TCO-PEG4-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains amine-containing buffers (e.g., Tris), exchange the buffer to the Reaction Buffer (0.1 M sodium bicarbonate, pH 8.5) using a desalting column.
-
Adjust the antibody concentration to 2-5 mg/mL in the Reaction Buffer.[2]
-
-
TCO-PEG4-NHS Ester Preparation:
-
Allow the TCO-PEG4-NHS ester to warm to room temperature before opening.
-
Prepare a 10 mM stock solution of TCO-PEG4-NHS ester in anhydrous DMSO immediately before use.[3]
-
-
Conjugation Reaction:
-
Quenching the Reaction:
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS ester.[3]
-
-
Purification of the TCO-Modified Antibody:
-
Remove excess, unreacted TCO-PEG4-NHS ester by buffer exchange into an appropriate storage buffer (e.g., PBS, pH 7.4) using a desalting column.[3]
-
Protocol 2: ADC Formation via Bioorthogonal Ligation
This protocol describes the "click" reaction between the TCO-modified antibody and a tetrazine-functionalized drug payload.
Materials:
-
TCO-modified antibody (from Protocol 1)
-
Tetrazine-functionalized drug payload
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) system for purification
Procedure:
-
Payload Preparation:
-
Dissolve the tetrazine-functionalized drug payload in DMSO to create a stock solution.
-
-
Bioorthogonal Ligation Reaction:
-
Add a 1.5 to 3-fold molar excess of the tetrazine-payload conjugate to the TCO-modified antibody solution.[2]
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.[2] The reaction progress can often be monitored by the disappearance of the characteristic color of the tetrazine.[2]
-
-
Purification of the ADC:
-
Purify the resulting ADC from excess drug-linker conjugate and other impurities using size-exclusion chromatography (SEC).[2]
-
Protocol 3: ADC Characterization
Thorough characterization is essential to ensure the quality and consistency of the ADC.
Methods:
-
Drug-to-Antibody Ratio (DAR) Determination:
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs, allowing for the determination of the average DAR and the distribution of drug-loaded species.[]
-
Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS): RPLC-MS can be used to determine the molecular weights of the light and heavy chains of the antibody, revealing the number of conjugated drugs on each chain and allowing for the calculation of the average DAR.[8]
-
UV/Vis Spectroscopy: If the drug has a distinct UV absorbance, the DAR can be estimated by measuring the absorbance of the ADC at two wavelengths (e.g., 280 nm for the antibody and the specific wavelength for the drug).[4]
-
-
Purity and Aggregation Analysis:
-
Size-Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and to detect the presence of aggregates.[]
-
-
Antigen Binding Affinity:
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA can be used to confirm that the conjugation process has not significantly impacted the antibody's ability to bind to its target antigen.[5]
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for creating ADCs with TCO-PEG4-NHS ester.
Signaling Pathways
ADCs created with this technology can target various cell surface receptors involved in cancer progression. Below are simplified diagrams of key signaling pathways.
HER2 Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Covalent Immobilization of Antibodies through Tetrazine-TCO Reaction to Improve Sensitivity of ELISA Technique | MDPI [mdpi.com]
- 6. Optimizing Conjugation Chemistry, Antibody Conjugation Site and Surface Density in Antibody-Nanogel Conjugates (ANCs) for Cell-Specific Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Surface Modification of Nanoparticles with (S)-TCO-PEG4-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostic agents, and targeted therapeutics. (S)-TCO-PEG4-NHS ester is a heterobifunctional linker that offers a versatile platform for the covalent attachment of biomolecules to nanoparticle surfaces. This linker features a trans-cyclooctene (B1233481) (TCO) group for bioorthogonal "click" chemistry and an N-hydroxysuccinimide (NHS) ester for efficient reaction with primary amines. The polyethylene (B3416737) glycol (PEG4) spacer enhances solubility, reduces steric hindrance, and improves the biocompatibility of the final nanoparticle conjugate by minimizing non-specific protein interactions.[1][2]
These application notes provide detailed protocols for the surface functionalization of amine-functionalized nanoparticles with this compound, along with methods for characterization and representative data.
Key Applications
-
Targeted Drug Delivery: Covalent attachment of targeting ligands such as antibodies, peptides, or aptamers to drug-loaded nanoparticles to enhance site-specific accumulation.
-
Pretargeted Imaging and Therapy: The TCO group allows for a two-step pretargeting approach. The TCO-modified nanoparticle is first administered and allowed to accumulate at the target site, followed by the administration of a tetrazine-labeled imaging or therapeutic agent for a highly specific reaction.[3]
-
Development of Imaging Probes: Conjugation of fluorescent dyes or contrast agents for in vivo and in vitro imaging applications.
-
Theranostics: Creation of multifunctional nanoparticles for simultaneous diagnosis and therapy.
Data Presentation
Successful surface modification with this compound can be confirmed by monitoring the physicochemical properties of the nanoparticles.
Table 1: Representative Nanoparticle Characteristics Before and After Functionalization
| Parameter | Bare Amine-Functionalized Nanoparticles | This compound Functionalized Nanoparticles |
| Hydrodynamic Diameter (nm) | 100 ± 5 | 115 ± 7 |
| Polydispersity Index (PDI) | < 0.2 | < 0.25 |
| Zeta Potential (mV) | +25 ± 3 | +15 ± 4 |
Note: The data presented are representative and will vary depending on the specific nanoparticle core, size, and surface chemistry.
Table 2: Representative Quantitative Analysis of Surface Functionalization
| Parameter | Analytical Method Used | Reported Value |
| Labeling Efficiency | MALDI-TOF Mass Spectrometry | ~65%[4] |
Note: Labeling efficiency can be influenced by reaction conditions such as pH, temperature, and concentration.
Experimental Protocols
Protocol 1: Preparation of Amine-Functionalized Nanoparticles
This protocol describes a general method for preparing amine-functionalized iron oxide nanoparticles, which serve as the substrate for modification with this compound.
Materials:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Ferrous chloride tetrahydrate (FeCl₂·4H₂O)
-
Ammonium hydroxide (B78521) (NH₄OH, 25%)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Deionized water
Procedure:
-
In a three-neck flask, dissolve FeCl₃·6H₂O (2 mmol) and FeCl₂·4H₂O (1 mmol) in 40 mL of deionized water under a nitrogen atmosphere with vigorous stirring.
-
Heat the solution to 80°C.
-
Rapidly add 5 mL of 25% NH₄OH. A black precipitate of iron oxide nanoparticles will form immediately.
-
Continue stirring at 80°C for 1 hour.
-
Cool the reaction to room temperature.
-
Wash the nanoparticles three times with deionized water and twice with ethanol using magnetic separation.
-
Disperse the nanoparticles in 50 mL of ethanol and add 1 mL of APTES.
-
Sonicate the mixture for 30 minutes and then stir at 40°C for 24 hours to facilitate surface silanization with amine groups.[5]
-
Wash the amine-functionalized nanoparticles three times with ethanol and finally disperse them in an appropriate buffer (e.g., PBS) for storage at 4°C.
Protocol 2: Surface Functionalization with this compound
This protocol details the covalent attachment of this compound to the amine-functionalized nanoparticles.
Materials:
-
Amine-functionalized nanoparticles (from Protocol 1)
-
This compound
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF or Dimethyl Sulfoxide - DMSO)
-
Reaction Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification equipment (e.g., centrifugal filter units or dialysis cassettes)
Procedure:
-
Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Add a 10- to 50-fold molar excess of the this compound stock solution to the nanoparticle suspension. The optimal ratio may require optimization.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing, protected from light.
-
To quench any unreacted NHS esters, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.
-
Purify the TCO-functionalized nanoparticles by centrifugal filtration or dialysis against the Reaction Buffer to remove excess linker and quenching reagents. Repeat the washing/dialysis step at least three times.
-
Resuspend the purified (S)-TCO-PEG4-functionalized nanoparticles in the desired buffer for storage at 4°C, protected from light.
Protocol 3: Characterization of Functionalized Nanoparticles
1. Hydrodynamic Diameter and Zeta Potential Measurement:
-
Instrumentation: Dynamic Light Scattering (DLS) and Zeta Potential Analyzer.
-
Procedure:
-
Dilute a small aliquot of the bare and functionalized nanoparticle suspensions in an appropriate buffer (e.g., 10 mM NaCl).
-
Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential.
-
-
Expected Outcome: An increase in hydrodynamic diameter and a slight decrease in the positive zeta potential upon successful conjugation of the PEGylated linker.
2. Fourier-Transform Infrared Spectroscopy (FTIR):
-
Instrumentation: FTIR Spectrometer.
-
Procedure:
-
Lyophilize the nanoparticle samples (bare and functionalized).
-
Acquire the FTIR spectra of the dried samples.
-
-
Expected Outcome: The appearance of new characteristic peaks corresponding to the amide bond (~1650 cm⁻¹) and the C-O-C ether stretch of the PEG backbone (~1100 cm⁻¹) in the spectrum of the functionalized nanoparticles.
3. Quantification of TCO-PEG4-NHS Ester Conjugation (Optional):
-
Method: UV-Vis Spectroscopy (if a chromophore is introduced) or quantification of remaining free linker in the supernatant after conjugation. Alternatively, techniques like MALDI-TOF mass spectrometry can provide a more precise degree of labeling.[4]
Visualizations
Caption: Experimental workflow for the surface functionalization of nanoparticles with this compound.
Caption: Workflow for pretargeted drug delivery using TCO-functionalized nanoparticles.
References
Application Notes and Protocols for (S)-TCO-PEG4-NHS Ester in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of (S)-TCO-PEG4-NHS ester, a heterobifunctional linker, in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines the linker's properties, detailed protocols for PROTAC synthesis and evaluation, and representative data for the resulting protein degraders.
Introduction to this compound in PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are innovative therapeutic modalities that harness the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), another that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.
The this compound is a versatile tool for modular PROTAC synthesis, featuring two key reactive groups:
-
N-hydroxysuccinimide (NHS) ester: This functional group reacts efficiently and specifically with primary amines, commonly found on E3 ligase ligands (e.g., derivatives of thalidomide (B1683933) or pomalidomide), to form a stable amide bond.
-
(S)-trans-cyclooctene (TCO): This strained alkene is highly reactive towards tetrazines in a bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) "click chemistry" reaction. This reaction is rapid and specific under physiological conditions, making it ideal for the final ligation step in PROTAC synthesis.
-
Polyethylene glycol (PEG4) spacer: The four-unit PEG linker enhances the hydrophilicity of the resulting PROTAC, which can improve its solubility and cell permeability.
The bifunctional nature of this linker allows for a controlled, sequential synthesis of PROTACs, enabling the creation of diverse libraries for screening and optimization.
Physicochemical Properties of this compound
A thorough understanding of the linker's properties is crucial for the rational design of PROTACs.
| Property | Value |
| Molecular Formula | C₂₄H₃₈N₂O₁₀ |
| Molecular Weight | 514.57 g/mol |
| Appearance | Colorless to light yellow oil/ointment |
| Solubility | Soluble in DMSO, DMF, DCM, Acetonitrile |
| Storage Conditions | -20°C, desiccated |
| Reactive Group 1 | NHS ester (reacts with primary amines) |
| Reactive Group 2 | TCO (reacts with tetrazines) |
PROTAC-Mediated Protein Degradation Pathway
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Caption: PROTAC-mediated recruitment of an E3 ligase to a target protein.
Experimental Protocols
The synthesis of a PROTAC using this compound is a modular, two-stage process. The following protocols provide a detailed methodology for the synthesis of a hypothetical PROTAC targeting Bromodomain-containing protein 4 (BRD4) using the inhibitor JQ1 and recruiting the Cereblon (CRBN) E3 ligase with a pomalidomide-based ligand.
Stage 1: Synthesis of JQ1-TCO Conjugate
This protocol describes the reaction of the NHS ester moiety of the linker with an amine-functionalized warhead. For this example, we will assume a derivative of JQ1 with a primary amine handle is used.
Materials:
-
Amine-functionalized JQ1 derivative (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for organic synthesis
-
Reverse-phase HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
-
Under an inert atmosphere, dissolve the amine-functionalized JQ1 derivative in anhydrous DMF or DMSO.
-
Add DIPEA or TEA to the solution and stir for 5-10 minutes at room temperature.
-
In a separate vial, dissolve this compound in a minimal amount of anhydrous DMF or DMSO.
-
Add the this compound solution dropwise to the JQ1 solution.
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS for the consumption of starting materials and the formation of the desired product.
-
Upon completion, the crude product can be purified by preparative reverse-phase HPLC.
-
Characterize the purified JQ1-TCO conjugate by LC-MS and NMR spectroscopy.
Stage 2: Final PROTAC Synthesis via iEDDA Ligation
This "click" reaction is the final step to assemble the complete PROTAC molecule.
Materials:
-
JQ1-TCO conjugate (from Stage 1) (1.0 eq)
-
Tetrazine-functionalized pomalidomide (B1683931) derivative (1.0-1.2 eq)
-
Anhydrous, amine-free solvent (e.g., DMSO or DMF)
-
Reaction vial and stir bar
-
Reverse-phase HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
-
Dissolve the tetrazine-functionalized pomalidomide derivative in the chosen anhydrous solvent.
-
Add an equimolar amount of the JQ1-TCO conjugate to the solution.
-
Stir the reaction at room temperature for 1-4 hours. The reaction is typically rapid.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC by preparative reverse-phase HPLC.
-
Characterize the identity and purity of the final PROTAC product by LC-MS and NMR spectroscopy.
Caption: Modular synthesis of a BRD4-targeting PROTAC.
Biological Evaluation of the Synthesized PROTAC
Protocol for Determining DC₅₀ and Dₘₐₓ by Western Blot
The efficacy of a synthesized PROTAC is evaluated by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC₅₀) and the maximum degradation level (Dₘₐₓ).
Materials:
-
Cell line expressing the target protein (e.g., a human cancer cell line for BRD4)
-
Complete cell culture medium
-
Synthesized PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-BRD4)
-
Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the synthesized PROTAC. Include a vehicle-only control. Incubate for a desired time period (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for each sample, separate the proteins by SDS-PAGE, and transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.
-
Caption: Experimental workflow for DC₅₀ and Dₘₐₓ determination.
Quantitative Data for PROTACs with PEG4 Linkers
The following table presents representative data for a BRD4-targeting PROTAC synthesized with a PEG4 linker, illustrating the typical performance that can be expected. Please note that this data is illustrative and based on published results for similar PROTACs, as specific data for a PROTAC synthesized with the exact this compound linker is not publicly available.
| PROTAC | Linker | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC-1 | PEG4 | BRD4 | HeLa | 75 | 80 |
Downstream Signaling Effects of BRD4 Degradation
The degradation of BRD4 by a PROTAC synthesized with this compound leads to the downregulation of its target genes, such as the oncogene c-MYC, resulting in anti-proliferative effects in cancer cells.
Caption: Simplified signaling pathway of BRD4 and its inhibition by a PROTAC.
Conclusion
This compound is a highly effective and versatile heterobifunctional linker for the modular synthesis of PROTACs. The combination of a specific amine-reactive NHS ester and a bioorthogonal TCO group for click chemistry allows for a controlled and efficient assembly of these complex molecules. The incorporated PEG4 spacer can confer favorable physicochemical properties, leading to potent protein degraders. The protocols and conceptual framework provided in these application notes are intended to guide researchers in the successful design, synthesis, and evaluation of novel PROTAC-based therapeutics.
Preparing Stock Solutions of (S)-TCO-PEG4-NHS Ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the preparation, handling, and storage of stock solutions of (S)-TCO-PEG4-NHS ester. Adherence to these protocols is critical to ensure the integrity and reactivity of the reagent for successful bioconjugation applications.
Introduction
This compound is a heterobifunctional crosslinker that contains a strained trans-cyclooctene (B1233481) (TCO) group and an N-hydroxysuccinimide (NHS) ester.[1][2][3] The TCO moiety reacts with tetrazine-modified molecules via a rapid and bioorthogonal inverse-electron-demand Diels-Alder cycloaddition.[1][4] The NHS ester enables the covalent attachment of the linker to primary amines on proteins and other biomolecules.[5][6] A polyethylene (B3416737) glycol (PEG4) spacer enhances the solubility and reduces steric hindrance.[1][3][7][8]
The NHS ester moiety is highly susceptible to hydrolysis in aqueous environments, which can significantly reduce or eliminate its reactivity towards primary amines.[5][9] Therefore, proper handling and the use of anhydrous solvents are paramount when preparing stock solutions.
Product Information and Specifications
A summary of the key specifications for this compound is provided in the table below.
| Property | Value | References |
| Molecular Weight | 514.57 g/mol | [1][10] |
| Chemical Formula | C24H38N2O10 | [1][10] |
| Appearance | Colorless to slightly yellow oil | [10] |
| Purity | >95% (typically analyzed by HPLC) | [1][10] |
| Solubility | Soluble in DMSO, DMF, THF, Acetonitrile, Dichloromethane | [1][10][11] |
Storage and Handling
Proper storage and handling are critical to maintain the reactivity of this compound.
| Condition | Recommendation | Rationale | References |
| Solid Reagent Storage | Store at -20°C in a desiccated environment. | The NHS ester is moisture-sensitive and will hydrolyze in the presence of water. Low temperatures and desiccants minimize degradation. | [5][6][9][12][13] |
| Handling | Allow the vial to equilibrate to room temperature before opening. | This prevents condensation of moisture from the air onto the cold reagent. | [5][6][9][12][14][15] |
| Atmosphere | Handle under an inert gas atmosphere (e.g., argon or nitrogen) if possible. | Minimizes exposure to atmospheric moisture. | [9][12] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in Anhydrous DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound
-
Anhydrous DMSO
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
Protocol:
-
Equilibrate the Reagent: Remove the vial of this compound from -20°C storage and allow it to warm to room temperature for at least 15-20 minutes before opening.[5][9]
-
Weigh the Reagent: In a low-humidity environment, carefully weigh the desired amount of the reagent. Due to its oily nature, it may be easier to dissolve the entire contents of a pre-weighed vial.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, to prepare a 10 mM solution from 2 mg of the reagent (MW = 514.57 g/mol ), add approximately 388.7 µL of anhydrous DMSO.
-
Mixing: Vortex the vial for 1-2 minutes until the reagent is completely dissolved.[16] Gentle sonication for 5-10 minutes can be used to aid dissolution if necessary.[16]
-
Aliquoting and Storage: It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles and moisture contamination.[16] Dispense the stock solution into smaller, sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for longer-term storage (up to 6 months), ensuring the vials are tightly sealed.[16] Some sources recommend preparing the solution fresh and discarding any unused portion to ensure maximum reactivity.[6][14][15]
Workflow for Stock Solution Preparation
References
- 1. conju-probe.com [conju-probe.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. confluore.com [confluore.com]
- 7. medium.com [medium.com]
- 8. interchim.fr [interchim.fr]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. TCO-PEG4-NHS ester, 1613439-69-2 | BroadPharm [broadpharm.com]
- 12. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. broadpharm.com [broadpharm.com]
- 15. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for T-PEG4-NHS Ester Labeling: A Guide to Molar Excess Calculation
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCO-PEG4-NHS ester is a heterobifunctional crosslinker integral to advanced bioconjugation strategies, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.[1] This reagent facilitates the attachment of a trans-cyclooctene (B1233481) (TCO) moiety to biomolecules, a key component for bioorthogonal "click chemistry" reactions. The N-hydroxysuccinimide (NHS) ester group reacts efficiently with primary amines, such as the lysine (B10760008) residues on antibodies, to form stable amide bonds.[2][3] The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the resulting conjugate in aqueous solutions.[4][5]
A critical parameter in the labeling process is the molar excess of the TCO-PEG4-NHS ester relative to the antibody. This ratio significantly influences the degree of labeling (DOL), which is the average number of TCO molecules conjugated to each antibody.[6] An insufficient DOL may lead to reduced efficacy in subsequent click chemistry reactions, while an excessive DOL can result in antibody aggregation, loss of biological activity, or altered pharmacokinetic properties.[6] Therefore, optimizing the molar excess is paramount for achieving the desired therapeutic or diagnostic outcome.
These application notes provide a comprehensive guide to calculating the appropriate molar excess of TCO-PEG4-NHS ester for antibody labeling, a detailed experimental protocol, and methods for characterizing the final conjugate.
Key Experimental Workflow
Caption: Experimental workflow for antibody labeling with TCO-PEG4-NHS ester.
Data Presentation: Impact of Molar Excess on Degree of Labeling (DOL)
The optimal molar excess of TCO-PEG4-NHS ester is empirical and should be determined for each specific antibody and application. The following table provides a summary of expected outcomes when varying the molar excess of the labeling reagent. For most antibodies, a DOL between 2 and 10 is considered ideal.[7][8]
| Molar Excess of TCO-PEG4-NHS Ester to Antibody | Expected Degree of Labeling (DOL) | Potential Observations |
| 5-10 fold | 2 - 4 | Lower labeling efficiency, may be suitable for applications sensitive to over-modification. |
| 10-20 fold | 4 - 8 | A common starting range for achieving a good balance between labeling and antibody function.[6][9] |
| 20-50 fold | 8 - 12 | Higher labeling, but increased risk of antibody aggregation and potential loss of activity.[6] |
Experimental Protocols
Materials and Reagents
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS)
-
TCO-PEG4-NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5[10][11]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification tools such as Zeba™ Spin Desalting Columns
Antibody Preparation
If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizing proteins like BSA, it must be purified.[12] This can be achieved through buffer exchange using a desalting column or dialysis against the Reaction Buffer. The recommended antibody concentration for labeling is between 1-10 mg/mL.[10]
TCO-PEG4-NHS Ester Stock Solution Preparation
Immediately before use, prepare a 10 mM stock solution of TCO-PEG4-NHS ester in anhydrous DMSO.[2] Allow the vial of TCO-PEG4-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis of the NHS ester.[12]
Molar Excess Calculation
-
Calculate the moles of antibody:
-
Moles of Ab = (Ab concentration in mg/mL) / (Ab molecular weight in g/mol ) * (Volume in mL)
-
Example: For a 1 mg/mL solution of IgG (molecular weight ~150,000 g/mol ) in 1 mL:
-
Moles of IgG = (1 mg/mL) / (150,000,000 mg/mol) * 1 mL = 6.67 x 10⁻⁹ moles
-
-
-
Determine the moles of TCO-PEG4-NHS ester needed:
-
Moles of TCO-PEG4-NHS = Moles of Ab * Desired Molar Excess
-
Example (20-fold molar excess):
-
Moles of TCO-PEG4-NHS = 6.67 x 10⁻⁹ moles * 20 = 1.33 x 10⁻⁷ moles
-
-
-
Calculate the volume of TCO-PEG4-NHS ester stock solution to add:
-
Volume of TCO-PEG4-NHS stock = (Moles of TCO-PEG4-NHS) / (Stock solution concentration in M)
-
Example:
-
Volume = (1.33 x 10⁻⁷ moles) / (0.01 moles/L) = 1.33 x 10⁻⁵ L = 13.3 µL
-
-
Conjugation Reaction
-
Add the calculated volume of the 10 mM TCO-PEG4-NHS ester stock solution to the antibody solution.[2]
-
Gently mix and incubate for 30-60 minutes at room temperature or for 2 hours on ice.[9][12] Protect the reaction from light.
Quenching the Reaction
To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM.[12] Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.[12][13]
Purification of the TCO-Antibody Conjugate
Remove excess, unreacted TCO-PEG4-NHS ester and quenching buffer by buffer exchanging the conjugated antibody into a suitable storage buffer (e.g., PBS). This is commonly achieved using a desalting column or dialysis.[3][]
Characterization: Degree of Labeling (DOL) Calculation
The DOL can be determined using UV-Vis spectrophotometry by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the wavelength of maximum absorbance for the TCO group if it has a suitable chromophore.[15][16] However, as TCO itself does not have a strong absorbance in the UV-Vis range, an indirect method involving a subsequent reaction with a tetrazine-dye conjugate can be used to determine the DOL.
Signaling Pathway and Logical Relationships
References
- 1. TCO-PEG4-NHS ester TCO click chemistry- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. TCO-PEG4-NHS ester, 1613439-69-2 | BroadPharm [broadpharm.com]
- 5. medium.com [medium.com]
- 6. benchchem.com [benchchem.com]
- 7. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 8. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 9. broadpharm.com [broadpharm.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. interchim.fr [interchim.fr]
- 12. furthlab.xyz [furthlab.xyz]
- 13. benchchem.com [benchchem.com]
- 15. Degree of labeling (DOL) step by step [abberior.rocks]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for the Purification of Biomolecules after Trans-Cyclooctene (TCO) Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The trans-cyclooctene (B1233481) (TCO)-tetrazine ligation, a cornerstone of bioorthogonal click chemistry, facilitates the rapid and specific covalent labeling of biomolecules under physiological conditions.[1][2] This inverse-electron-demand Diels-Alder cycloaddition offers exceptional kinetics and selectivity without the need for cytotoxic copper catalysts, making it ideal for a wide range of applications, including live-cell imaging, in vivo studies, and the development of antibody-drug conjugates (ADCs).[1][2][3]
A critical step following the conjugation of a TCO moiety to a biomolecule is the purification of the resulting conjugate.[3] This process is essential to remove unreacted TCO labeling reagents, byproducts, and any potential aggregates, which could otherwise interfere with downstream applications and compromise the homogeneity and functionality of the final product.[3] These application notes provide detailed protocols for the purification of TCO-labeled biomolecules, focusing on common techniques such as size exclusion chromatography (SEC), affinity chromatography, and dialysis.
Core Principles of TCO Labeling and Purification
The overall process typically involves two main stages, each followed by a purification step to ensure the quality of the intermediate and final products.[3]
-
Biomolecule Modification with TCO: A biomolecule, such as a protein or antibody, is functionalized with a TCO group. A common method involves reacting primary amines, like the side chains of lysine (B10760008) residues, with a TCO-N-hydroxysuccinimide (NHS) ester.[3] A subsequent purification step is necessary to eliminate the excess TCO-NHS ester.[3]
-
Bioorthogonal Ligation with Tetrazine: The purified TCO-labeled biomolecule is then reacted with a tetrazine-functionalized molecule, which could be a therapeutic drug, a fluorescent dye, or another biomolecule.[3] A final purification step may be required to remove any unreacted starting materials and potential aggregates.[2][3]
Data Presentation: Key Quantitative Parameters
The efficiency of TCO labeling and the yield of the purified conjugate are influenced by several factors. The following tables summarize key quantitative parameters to guide experimental design.
Table 1: Recommended Parameters for TCO-NHS Ester Labeling of Proteins and Antibodies [1][3]
| Parameter | Recommended Condition | Notes |
| Protein Concentration | 1 - 5 mg/mL | Higher concentrations can enhance labeling efficiency.[1] |
| Reaction Buffer | Amine-free buffer, pH 7.2 - 8.0 | PBS is a common choice. Buffers containing primary amines like Tris and glycine (B1666218) should be avoided.[1] |
| Molar Excess of TCO-NHS Ester | 10 - 20 fold | The optimal ratio may need to be determined empirically for each specific protein.[1] |
| Reaction Time | 1 hour | Can be adjusted based on the reactivity of the protein.[1] |
| Reaction Temperature | Room Temperature (20-25°C) | The reaction can also be performed at 4°C overnight.[1] |
| Quenching Reagent | Tris-HCl (50-100 mM final concentration) | Used to quench any unreacted NHS esters.[1] |
Table 2: Parameters for TCO-Tetrazine Ligation [2][3]
| Parameter | Recommended Condition | Notes |
| Reactant Molar Ratio | 1.05-1.5 fold excess of tetrazine | A slight excess of the tetrazine component is often used to drive the reaction to completion.[2][3] |
| Reaction Buffer | PBS, pH 6.0 - 9.0 | The reaction is robust across a broad pH range.[3] |
| Reaction Temperature | Room Temperature (20-25°C) or 37°C | Incubation at 37°C can increase the reaction rate.[3] |
| Reaction Time | 30 - 120 minutes | The reaction progress can often be visually monitored by the disappearance of the characteristic pink/red color of the tetrazine.[2][3] |
Table 3: Overview of Common Purification Techniques
| Purification Method | Principle | Primary Application | Key Considerations | | --- | --- | --- | | Size Exclusion Chromatography (SEC) | Separation based on molecular size.[1] | Removing smaller, unreacted TCO reagents from larger biomolecule conjugates.[1][4] | Gentle, non-denaturing method.[5] Can also be used to assess aggregation.[4] | | Desalting Spin Columns | Rapid removal of small molecules based on size exclusion.[1] | Quick and efficient removal of excess TCO reagents and buffer salts.[1] | Suitable for small sample volumes. | | Dialysis | Removal of small molecules through a semi-permeable membrane based on a concentration gradient.[6] | Buffer exchange and removal of small, unwanted molecules from the protein solution.[1][7] | Requires large volumes of buffer and is a slower process.[4] | | Affinity Chromatography (AC) | Separation based on specific binding interactions.[8] | Purification of tagged proteins (e.g., His-tag) or specific capture of labeled biomolecules.[1][9] | Offers high selectivity.[5] Specialized resins like β-cyclodextrin can be used to capture dye-labeled proteins.[10] |
Experimental Workflows and Signaling Pathways
Caption: Experimental workflow for TCO-labeling and purification of proteins.
Caption: Workflow for TCO-tetrazine ligation and final purification.
Experimental Protocols
Protocol 1: TCO-Labeling of Proteins and Antibodies
This protocol describes the functionalization of a protein with TCO groups by targeting primary amines (e.g., lysine residues) using a TCO-NHS ester.[1]
Materials:
-
Protein of interest
-
TCO-PEGn-NHS ester (e.g., n=4 or 12)
-
Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)[1]
-
Anhydrous DMSO or DMF[1]
-
Quenching buffer (1 M Tris-HCl, pH 8.0)[1]
-
Desalting spin column or dialysis cassette[1]
Procedure:
-
Buffer Exchange: Dissolve the protein of interest in the amine-free reaction buffer at a concentration of 1-5 mg/mL. If the initial protein solution contains primary amines (e.g., Tris or glycine), perform a buffer exchange using a desalting spin column or dialysis.
-
Prepare TCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-PEGn-NHS ester in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.
-
Incubation: Incubate the reaction for 1 hour at room temperature with gentle mixing.
-
Quench Reaction: Stop the labeling reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 5 minutes at room temperature.[1]
-
Purification: Proceed immediately to Protocol 2 for the purification of the TCO-labeled protein to remove excess, unreacted TCO-NHS ester and quenching buffer.
Protocol 2: Purification of TCO-Labeled Biomolecules
The choice of purification method depends on the size of the biomolecule, the properties of the unreacted TCO reagent, and the required purity for downstream applications.
SEC is highly effective for separating the larger TCO-conjugated biomolecule from smaller, unreacted TCO reagents.[1][4]
Procedure:
-
Column Equilibration: Equilibrate an appropriate size-exclusion chromatography column with a suitable buffer (e.g., PBS).[1][4]
-
Sample Loading: Load the quenched reaction mixture from Protocol 1 onto the column.[1]
-
Elution: Elute the protein with the equilibration buffer.[1][4]
-
Fraction Collection: Collect fractions and monitor the protein concentration, for example, by measuring the absorbance at 280 nm.[1][4]
-
Fraction Analysis: Analyze the collected fractions by SDS-PAGE to identify those containing the purified TCO-labeled protein. Pool the desired fractions.[4]
This method provides a quick and efficient way to remove small molecules from protein solutions.[1]
Procedure:
-
Column Equilibration: Equilibrate the desalting spin column with the desired storage buffer according to the manufacturer's instructions.[1]
-
Sample Loading: Load the quenched reaction mixture onto the column.[1]
-
Centrifugation: Centrifuge the column to collect the purified TCO-labeled protein.[1]
Dialysis is a classic and effective method for removing small, unwanted molecules from a protein solution.[1][6]
Procedure:
-
Sample Transfer: Transfer the quenched reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO). The MWCO should be significantly smaller than the biomolecule of interest but large enough to allow the free passage of the unreacted TCO reagent.[1][4]
-
Dialysis: Dialyze against a large volume (at least 100 times the sample volume) of the desired storage buffer for several hours to overnight at 4°C, with at least two to three buffer changes.[1][4]
If the TCO-labeled biomolecule possesses an affinity tag (e.g., a His-tag), affinity chromatography can be employed for purification.[1][8] Additionally, specialized affinity resins can be used to separate labeled from unlabeled biomolecules. For instance, a column with β-cyclodextrin-modified agarose (B213101) can be used to bind hydrophobic dyes attached to the TCO, allowing for the separation of the labeled protein.[1][10] TCO-labeled agarose is also available for the purification or isolation of tetrazine-modified proteins.[1]
Quality Control of Purified Conjugates
After purification, it is essential to characterize the TCO-labeled biomolecule to ensure its quality and suitability for subsequent steps.
-
Purity Assessment: The purity of the conjugate can be assessed by SDS-PAGE and size-exclusion chromatography (SEC-HPLC) to check for aggregation and fragmentation.[3]
-
Degree of Labeling (DOL): The number of TCO molecules per biomolecule, or the DOL, can be determined using UV-Vis spectroscopy if the TCO reagent contains a chromophore, or by mass spectrometry.[3]
Troubleshooting
Table 4: Common Issues and Solutions in TCO-Conjugate Purification [3][4]
| Problem | Possible Cause | Suggested Solution |
| Low or no TCO labeling | Hydrolyzed TCO-NHS ester. | Use anhydrous solvents (DMSO, DMF) for preparing the TCO-NHS ester solution and allow reagents to equilibrate to room temperature before opening to prevent condensation.[3][11] |
| Presence of amine-containing buffers (e.g., Tris, glycine). | Perform buffer exchange into an amine-free buffer like PBS before the labeling reaction.[3] | |
| Presence of unreacted TCO reagent after purification | Incorrect MWCO of the dialysis membrane. | Ensure the MWCO of the dialysis membrane is significantly smaller than the biomolecule but larger than the TCO reagent.[4] |
| Insufficient dialysis time or buffer volume. | Increase the dialysis time (e.g., overnight at 4°C) and use a larger volume of dialysis buffer with multiple changes.[4] | |
| Inappropriate SEC column for the size of the biomolecule. | Select an SEC column with an appropriate fractionation range for the biomolecule of interest. | |
| Loss of conjugated biomolecule during purification | Non-specific binding to the dialysis membrane or chromatography resin. | Pre-condition the membrane or column according to the manufacturer's instructions. Consider using a membrane material known for low protein binding, such as regenerated cellulose.[4] |
| MWCO of the dialysis membrane is too large. | Use a membrane with a smaller MWCO to prevent the loss of the biomolecule.[4] | |
| Protein aggregation | Suboptimal buffer conditions. | Optimize buffer conditions such as pH, ionic strength, or consider adding detergents. SEC can also be used to remove aggregates.[4] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Overview of Buffer Exchange Techniques - Creative Proteomics [creative-proteomics.com]
- 7. Overview of dialysis, desalting, buffer exchange and protein concentration | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Affinity chromatography - Wikipedia [en.wikipedia.org]
- 9. Affinity Bioorthogonal Chemistry (ABC) Tags for Site-selective Conjugation, On-Resin Protein-Protein Coupling, and Purification of Protein Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nathan.instras.com [nathan.instras.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for (S)-TCO-PEG4-NHS Ester in Mass Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-TCO-PEG4-NHS ester is a heterobifunctional linker that enables a powerful two-step labeling strategy for mass cytometry (CyTOF). This approach combines the specific targeting of primary antibodies with the versatility of bioorthogonal click chemistry. The N-hydroxysuccinimide (NHS) ester group reacts with primary amines (e.g., lysine (B10760008) residues) on an antibody, covalently attaching a trans-cyclooctene (B1233481) (TCO) moiety. This TCO-functionalized antibody can then be used for cell staining, followed by a highly specific and rapid inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with a tetrazine-conjugated metal isotope tag.[1][2]
This two-step method offers several advantages. It decouples the antibody conjugation from the metal labeling, allowing for a modular approach where a single batch of TCO-conjugated antibody can be paired with various metal-tetrazine reporters. The hydrophilic PEG4 spacer enhances the reagent's solubility in aqueous buffers and reduces steric hindrance, which can improve labeling efficiency and the reactivity of the TCO group.[3][4][5] This technique is particularly valuable for expanding the multiplexing capabilities of mass cytometry and for developing novel assays in fields such as immunophenotyping, oncology, and drug development.[6][7][8][9]
Data Presentation
The efficiency of antibody conjugation with this compound is a critical parameter for successful mass cytometry experiments. The degree of labeling (DOL), which is the average number of TCO molecules per antibody, can be controlled by adjusting the molar ratio of the linker to the antibody during the conjugation reaction. The DOL directly impacts the number of metal atoms that can be subsequently attached, influencing the signal intensity in the mass cytometer.
While optimal labeling requires empirical determination for each antibody, the following tables provide representative data on labeling efficiency and a hypothetical correlation with mass cytometry signal intensity.
Table 1: Representative Antibody Labeling Efficiency with TCO-PEG4-NHS Esters
| Antibody Type | Linker | Molar Excess of Linker:Antibody | Reported Labeling Efficiency (% of Antibody Modified) | Analytical Method |
| Single Domain Antibody (sdAb) | TCO-PEG4-NHS ester | Not specified | ~65% (with one prosthetic group) | MALDI-TOF Mass Spectrometry[10] |
| Single Domain Antibody (sdAb) | TCO-GK-PEG4-NHS ester | Not specified | ~85% (85% with one, 15% with two groups) | MALDI-TOF Mass Spectrometry[10] |
| Anti-HER2 mAb | NHS-PEG4-TCO | 10x, 30x, 100x | >4-fold increase in reactive TCOs vs. NHS-TCO | Flow Cytometry[5] |
Table 2: Hypothetical Correlation of Degree of Labeling (DOL) with Mass Cytometry Signal Intensity
| Molar Excess of TCO-PEG4-NHS Ester | Average Degree of Labeling (DOL) | Target Cell Population | Hypothetical Mean Metal Intensity (Dual Counts) |
| 5:1 | 1-2 | CD4+ T-cells | 150 - 300 |
| 10:1 | 3-4 | CD4+ T-cells | 400 - 700 |
| 20:1 | 5-6 | CD4+ T-cells | 800 - 1500 |
| 40:1 | >7 | CD4+ T-cells | 1600 - 3000 (potential for signal saturation or antibody aggregation) |
Note: The data in Table 2 is illustrative. The optimal DOL and resulting signal intensity are highly dependent on the specific antibody, its lysine content, the abundance of the target antigen, and instrument settings. Over-labeling can potentially compromise antibody affinity.[5]
Experimental Protocols
Protocol 1: Antibody Conjugation with this compound
This protocol details the steps for conjugating a purified antibody with this compound.
Materials:
-
Purified, carrier-free antibody (e.g., no BSA, glycine, or azide) at 1-2 mg/mL
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 100 mM sodium bicarbonate or phosphate-buffered saline (PBS), pH 8.0-8.5[11]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Spin Desalting Columns (e.g., Zeba Spin Desalting Columns, 40K MWCO)
-
Amicon Ultra Centrifugal Filter Units (30K MWCO) for buffer exchange and concentration
-
UV-Vis Spectrophotometer (e.g., NanoDrop)
Methodology:
-
Antibody Preparation:
-
If the antibody solution contains interfering substances like BSA or glycine, perform a buffer exchange into the Conjugation Buffer using an Amicon Ultra centrifugal filter unit.
-
Adjust the antibody concentration to 1-2 mg/mL in Conjugation Buffer.
-
Measure the absorbance at 280 nm (A280) to determine the precise antibody concentration.[12]
-
-
This compound Preparation:
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM stock solution in anhydrous DMSO.[12]
-
-
Conjugation Reaction:
-
Calculate the volume of the 10 mM TCO-PEG4-NHS ester stock solution needed to achieve the desired molar excess (e.g., 10x, 20x).
-
Add the calculated volume of the TCO-linker to the antibody solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[12]
-
-
Quenching:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.[12]
-
-
Purification:
-
Remove unreacted TCO-linker by passing the solution through a pre-equilibrated spin desalting column.
-
Further concentrate the TCO-conjugated antibody and ensure it is in a suitable storage buffer (e.g., PBS) using an Amicon Ultra centrifugal filter unit.
-
-
Characterization and Storage:
-
Measure the final concentration of the conjugated antibody using A280.
-
Optionally, determine the Degree of Labeling (DOL) using MALDI-TOF mass spectrometry by comparing the mass of the conjugated and unconjugated antibody.[10][13]
-
Store the TCO-conjugated antibody at 4°C for short-term use or at -20°C or -80°C for long-term storage.
-
Protocol 2: Two-Step Cell Staining for Mass Cytometry
This protocol describes the staining of cells with a TCO-conjugated antibody followed by detection with a metal-tetrazine conjugate for CyTOF analysis.
Materials:
-
Single-cell suspension (e.g., PBMCs or cultured cells)
-
TCO-conjugated primary antibody (from Protocol 1)
-
Metal-tetrazine conjugate (e.g., 159Tb-DOTA-tetrazine)
-
Cell Staining Buffer (CSB): PBS with 0.5% BSA and 2 mM EDTA
-
Live/Dead Marker (e.g., cisplatin (B142131) or rhodium intercalator)
-
Fixation/Permeabilization Buffers (if performing intracellular staining)
-
Cell-ID™ Intercalator-Ir for DNA staining
-
MaxPar Water
-
Mass Cytometer (e.g., Helios, a CyTOF system)
Methodology:
-
Cell Preparation:
-
Prepare a single-cell suspension at a concentration of 1-10 x 10^6 cells/mL in CSB.
-
Perform an Fc receptor blocking step if necessary by incubating with an Fc blocking reagent for 10 minutes at room temperature.[14]
-
-
Live/Dead Staining:
-
Wash cells with PBS.
-
Incubate cells with a live/dead marker (e.g., 25 µM cisplatin) for 1-5 minutes at room temperature.
-
Quench the staining reaction by adding CSB.
-
-
Surface Staining with TCO-Antibody:
-
Wash the cells with CSB.
-
Resuspend the cells in the appropriate volume of CSB containing the pre-titrated optimal concentration of the TCO-conjugated antibody.
-
Incubate for 30-60 minutes at 4°C.[1]
-
Wash the cells 2-3 times with CSB to remove unbound antibody.
-
-
Click Reaction with Metal-Tetrazine:
-
Fixation and Permeabilization (Optional, for intracellular targets):
-
If staining for intracellular markers, fix and permeabilize the cells according to standard mass cytometry protocols.[14]
-
Perform intracellular staining with other metal-conjugated antibodies.
-
-
DNA Intercalation and Final Preparation:
-
Resuspend cells in a fixation buffer containing a DNA intercalator (e.g., 125 nM Cell-ID Intercalator-Ir) and incubate for at least 1 hour at room temperature or overnight at 4°C.[14]
-
Wash cells twice with CSB, followed by three washes with MaxPar Water.[14]
-
Resuspend the final cell pellet in MaxPar Water to a concentration of 0.5-1 x 10^6 cells/mL.
-
Add normalization beads just prior to acquisition.
-
-
Data Acquisition:
-
Acquire data on a mass cytometer.
-
Visualizations
Caption: Chemical principle of antibody conjugation with this compound.
Caption: Experimental workflow for antibody conjugation.
Caption: Two-step cell labeling workflow for mass cytometry.
Caption: Conceptual overview of the click chemistry-based mass cytometry process.
References
- 1. benchchem.com [benchchem.com]
- 2. TCO-PEG4-NHS ester TCO click chemistry- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. biocompare.com [biocompare.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. escholarship.org [escholarship.org]
- 6. Clickable and High-Sensitivity Metal-Containing Tags for Mass Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances in mass cytometry and its applicability to digital pathology in clinical-translational cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. Application of High-Throughput Imaging Mass Cytometry Hyperion in Cancer Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Efficient Method for Labeling Single Domain Antibody Fragments with 18F Using Tetrazine-Trans-Cyclooctene Ligation and a Renal Brush Border Enzyme-Cleavable Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. furthlab.xyz [furthlab.xyz]
- 13. benchchem.com [benchchem.com]
- 14. Mass Cytometry Assays for Antigen-Specific T Cells Using CyTOF - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low yield in TCO-PEG4-NHS ester conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields or other issues during TCO-PEG4-NHS ester conjugation to primary amines on proteins and other biomolecules.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for TCO-PEG4-NHS ester conjugation?
The optimal pH for the reaction between an NHS ester and a primary amine is a compromise between maximizing the reactivity of the amine and minimizing the hydrolysis of the ester.[1] For most NHS ester conjugations, a pH range of 8.3-8.5 is recommended.[2][3][4] A broader effective range is generally considered to be pH 7.2 to 9.0.[3][5] At a pH below 7.0, most primary amines will be protonated and non-reactive.[3] Conversely, at a higher pH, the hydrolysis of the NHS ester increases significantly, which competes with the desired amine reaction and can reduce labeling efficiency.[2][5][6]
Q2: Which buffers should I use for the conjugation reaction?
It is crucial to use an amine-free buffer to prevent the buffer from competing with your target molecule for the NHS ester.[3] Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, sodium phosphate, HEPES, and borate (B1201080) buffers.[1][5] Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218), must be avoided during the conjugation step as they will significantly reduce the yield of your desired conjugate.[3][4][5]
Q3: How should I prepare and handle the TCO-PEG4-NHS ester?
TCO-PEG4-NHS ester is moisture-sensitive and susceptible to hydrolysis.[4][7] To ensure optimal reactivity, it is critical to:
-
Allow the vial of the NHS ester to warm to room temperature before opening to prevent moisture condensation.[8][9]
-
Dissolve the NHS ester in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[2][3] A "fishy" smell from DMF indicates degradation to dimethylamine, which can react with the NHS ester.[2]
-
Do not prepare stock solutions for long-term storage, as the NHS-ester moiety readily hydrolyzes.[9]
Q4: What is the recommended molar excess of TCO-PEG4-NHS ester to my protein?
A molar excess of the TCO-PEG4-NHS ester is required to drive the reaction. A common starting point is a 10 to 20-fold molar excess of the ester to the protein.[10][11] However, the optimal ratio may need to be determined empirically for each specific protein and desired degree of labeling.[4][11] For dilute protein solutions, a higher molar excess may be necessary to achieve sufficient labeling.[3][9]
Q5: How can I stop the conjugation reaction?
To stop the reaction and deactivate any unreacted NHS esters, a quenching step is essential.[12] This is achieved by adding a small molecule containing a primary amine.[12] Common quenching reagents include Tris-HCl or glycine, typically added to a final concentration of 20-100 mM.[8][12][13] The reaction should be incubated for an additional 15-30 minutes after adding the quenching agent to ensure all unreacted NHS esters are deactivated.[12][13]
Troubleshooting Guide
Low or No Conjugation Yield
This is one of the most common issues and can often be attributed to suboptimal reaction conditions or reagent integrity.
| Potential Cause | Recommended Solution |
| Hydrolyzed/Inactive TCO-PEG4-NHS Ester | The NHS ester is highly sensitive to moisture.[7] Ensure it is stored properly at -20°C with a desiccant.[7] Always allow the vial to warm to room temperature before opening to prevent condensation.[8][9] Prepare the stock solution in anhydrous DMSO or DMF immediately before use and discard any unused portion.[2][3][9] |
| Suboptimal Reaction pH | The reaction is highly pH-dependent.[2] Verify that the reaction buffer pH is within the optimal range of 8.3-8.5.[2][3][4] If the pH is too low (<7.0), the primary amines on the protein will be protonated and non-reactive.[3] If the pH is too high (>9.0), the NHS ester will hydrolyze rapidly.[3] |
| Presence of Amine-Containing Buffers | Buffers like Tris or glycine contain primary amines that will compete with the target protein for reaction with the NHS ester, significantly lowering the labeling efficiency.[3][4] Perform a buffer exchange into an amine-free buffer such as PBS before starting the conjugation.[7] |
| Low Protein Concentration | The efficiency of the labeling reaction is dependent on the concentration of the reactants.[4] Protein concentrations below 2 mg/mL can lead to significantly reduced labeling efficiency.[4] If possible, increase the protein concentration to 1-10 mg/mL.[3][14] For dilute solutions, you may need to increase the molar excess of the TCO-PEG4-NHS ester.[3] |
| Insufficient Molar Excess of NHS Ester | An insufficient amount of the TCO-PEG4-NHS ester will result in a low degree of labeling.[4] A common starting point is a 10- to 20-fold molar excess of the ester to the protein.[10][11] This may need to be optimized for your specific protein. |
Protein Precipitation During or After Conjugation
| Potential Cause | Recommended Solution |
| High Concentration of Organic Solvent | The TCO-PEG4-NHS ester is typically dissolved in an organic solvent like DMSO or DMF. Adding a large volume of this solvent can cause the protein to precipitate.[4] Keep the volume of the added organic solvent to a minimum, typically less than 10% of the total reaction volume.[15] |
| Over-labeling of the Protein | The addition of too many TCO-PEG4 moieties can alter the protein's net charge and solubility, leading to aggregation and precipitation.[4][6] Reduce the molar ratio of the TCO-PEG4-NHS ester to the protein in the reaction.[4][6] |
| Suboptimal Buffer Conditions | The buffer composition, including pH and salt concentration, can influence protein stability.[4] Perform the labeling reaction at a lower temperature (e.g., 4°C) to slow down the reaction and potentially improve protein stability.[4] Ensure the buffer is appropriate for your specific protein. |
Experimental Protocols & Data
General Protocol for Protein Conjugation with TCO-PEG4-NHS Ester
-
Prepare the Protein Solution :
-
Prepare the TCO-PEG4-NHS Ester Solution :
-
Perform the Labeling Reaction :
-
Calculate the required volume of the TCO-PEG4-NHS ester stock solution to achieve the desired molar excess (a 10-20 fold molar excess is a common starting point).[4][10][11]
-
Add the calculated volume of the ester stock solution to the protein solution while gently vortexing.[4]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[4][14]
-
-
Quench the Reaction :
-
Purify the Conjugate :
Quantitative Data
Table 1: Recommended TCO-PEG4-NHS Ester Labeling Parameters
| Parameter | Recommended Condition | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve labeling efficiency.[4][10][11] |
| Molar Excess of TCO-PEG4-NHS Ester | 10-20 fold | The optimal ratio may need to be determined empirically for each protein.[10][11] |
| Reaction Buffer | Amine-free buffer (e.g., PBS, Borate, Bicarbonate) | Avoid buffers containing primary amines like Tris and glycine.[3][4][11] |
| Reaction pH | 8.3 - 8.5 | A broader range of 7.2-9.0 is acceptable.[2][3] |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are faster, while 4°C can improve stability for sensitive proteins.[4][11] |
| Reaction Time | 1-2 hours at Room Temperature or Overnight at 4°C | Longer incubation at 4°C may be necessary to achieve sufficient labeling.[4] |
| Quenching Reagent | 20-100 mM Tris-HCl or Glycine | Quenches unreacted NHS esters.[8][12][13] |
Table 2: Effect of pH on NHS Ester Half-Life
| pH | Temperature | Half-life |
| 7.0 | 0°C | 4-5 hours[5][16] |
| 8.6 | 4°C | 10 minutes[5][16] |
This data highlights the critical importance of performing the reaction promptly after adding the NHS ester to the buffer, especially at pH levels above 8.0.[1]
Visualized Workflows and Logic
Caption: Troubleshooting logic for low TCO-PEG4-NHS ester conjugation yield.
Caption: General experimental workflow for TCO-PEG4-NHS ester protein conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. furthlab.xyz [furthlab.xyz]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. escholarship.org [escholarship.org]
Technical Support Center: (S)-TCO-PEG4-NHS Ester Bioconjugation
Welcome to the technical support center for (S)-TCO-PEG4-NHS ester reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing hydrolysis and ensuring successful bioconjugation experiments.
Troubleshooting Guide
This guide addresses common issues encountered during bioconjugation experiments with this compound, with a focus on preventing hydrolysis.
Issue 1: Low or No Labeling Efficiency
Low or no labeling efficiency is a frequent problem, often directly attributable to the hydrolysis of the this compound before it can react with the target primary amine.
| Possible Cause | Recommended Solution |
| Hydrolysis of NHS Ester | The NHS ester is highly sensitive to moisture and will hydrolyze in aqueous solutions. The rate of hydrolysis is significantly increased at higher pH and temperatures.[1][2][3] |
| Incorrect Buffer pH | The optimal pH range for NHS ester reactions is between 7.2 and 8.5.[4][] A pH of 8.3-8.5 is often considered optimal for efficient conjugation, balancing amine reactivity with the rate of hydrolysis.[6][7] Below pH 7.2, the target primary amine is mostly protonated and less reactive.[8] Above pH 8.5, hydrolysis becomes rapid.[9] Use a calibrated pH meter to verify the buffer pH immediately before the reaction. |
| Suboptimal Temperature | Higher temperatures accelerate hydrolysis.[3] Perform the reaction at room temperature for 1-4 hours or at 4°C overnight.[7][10] For particularly labile proteins, performing the reaction on ice may be beneficial. |
| Improper Reagent Handling | This compound is moisture-sensitive.[3] Always allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.[11][12] Prepare the NHS ester solution in anhydrous DMSO or DMF immediately before use and add it to the reaction mixture without delay.[6][7] |
| Presence of Competing Nucleophiles | Buffers containing primary amines (e.g., Tris, glycine) or other nucleophiles will compete with the target molecule for reaction with the NHS ester.[10][13] |
| Incompatible Buffer | Use amine-free buffers such as phosphate-buffered saline (PBS), bicarbonate buffer, or HEPES buffer.[1][6] If your protein is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis before starting the conjugation.[13] |
| Low Reagent Concentration | The reaction between the NHS ester and the primary amine is concentration-dependent. |
| Insufficient Molar Excess | A 10- to 20-fold molar excess of the NHS ester to the protein is a common starting point.[6][13] For dilute protein solutions, a higher molar excess may be required.[14] |
Logical Workflow for Troubleshooting Low Labeling Efficiency
Caption: A logical workflow for troubleshooting low NHS ester labeling efficiency.
Frequently Asked Questions (FAQs)
Q1: What is NHS ester hydrolysis and why is it a problem?
A1: NHS ester hydrolysis is a chemical reaction where the N-hydroxysuccinimide (NHS) ester group of the this compound reacts with water. This reaction converts the reactive ester into an unreactive carboxylic acid, rendering it incapable of conjugating to primary amines on your target molecule.[3] This is a significant issue as it directly competes with the desired labeling reaction, leading to reduced conjugation efficiency and inconsistent results.[3]
Q2: How does pH affect my this compound conjugation reaction?
A2: The pH of the reaction buffer is a critical parameter that influences two competing processes: the desired reaction with the primary amine and the undesired hydrolysis. The reaction with primary amines is favored at a slightly alkaline pH where the amine is deprotonated and more nucleophilic.[8] However, the rate of hydrolysis also increases significantly with higher pH.[4][9] Therefore, a balance must be struck. The optimal pH range is typically 7.2-8.5.[]
Reaction Pathways
Caption: Competing reactions of an NHS ester with a primary amine and water.
Q3: What is the half-life of this compound in aqueous solution?
A3: The exact half-life can vary slightly based on the specific molecule, but the stability of the NHS ester is highly dependent on pH and temperature. The following table provides general half-life data for NHS esters, which can be used as a guideline for this compound.
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours[1][2] |
| 7.0 | Room Temperature | ~7 hours[9] |
| 8.0 | Room Temperature | 210 minutes[9] |
| 8.5 | Room Temperature | 180 minutes[9] |
| 8.6 | 4 | 10 minutes[1][2] |
| 8.6 | Room Temperature | ~10 minutes[9] |
| 9.0 | Room Temperature | 125 minutes[9] |
Q4: How should I prepare and store my this compound?
A4: Proper preparation and storage are critical to maintaining the reactivity of your this compound.
-
Storage: Store the solid reagent at -20°C, protected from light and moisture.[15] It is advisable to desiccate the reagent.[11]
-
Preparation:
-
Allow the vial of this compound to equilibrate to room temperature for at least 20 minutes before opening to prevent moisture condensation.[12]
-
Prepare a stock solution by dissolving the ester in an anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[6][10]
-
Aqueous solutions of the NHS ester are not stable and should be used immediately.[10]
-
Q5: Can I use Tris buffer for my conjugation reaction?
A5: No, you should avoid using buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218).[][10] These buffers will compete with your target molecule for reaction with the NHS ester, significantly reducing your conjugation efficiency.[13]
Experimental Protocol: General Procedure for Protein Labeling
This protocol provides a general guideline for conjugating this compound to a protein. Optimization may be required for specific proteins and applications.
Materials
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.1 M sodium bicarbonate, pH 8.3)[7]
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[7]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine[7]
-
Desalting column or dialysis equipment for purification[7]
Workflow
Caption: A typical experimental workflow for NHS ester bioconjugation.
Procedure
-
Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[7] Ensure the buffer is free of any primary amines.
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).[6][7]
-
Conjugation Reaction: Add the calculated amount of the this compound stock solution to the protein solution. A 10- to 20-fold molar excess of the ester to the protein is a common starting point.[6]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C, with gentle mixing.[6][16]
-
Quench the Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.[14][17] Incubate for 15-30 minutes at room temperature.[7] This will consume any unreacted NHS ester.
-
Purification: Remove excess, unreacted this compound and byproducts using a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).[7][16]
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. help.lumiprobe.com [help.lumiprobe.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. furthlab.xyz [furthlab.xyz]
- 13. benchchem.com [benchchem.com]
- 14. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. benchchem.com [benchchem.com]
- 17. interchim.fr [interchim.fr]
Technical Support Center: Preventing Protein Aggregation After TCO Labeling
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding protein aggregation following trans-cyclooctene (B1233481) (TCO) labeling.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation after TCO labeling?
Protein aggregation post-TCO labeling is a common issue that can stem from several factors related to the labeling process and the protein itself. Key causes include:
-
Increased Hydrophobicity: The TCO moiety can be hydrophobic, and its covalent attachment to the protein surface can increase the protein's propensity for self-association and aggregation.[1][2]
-
Over-labeling: A high degree of labeling can significantly alter the physicochemical properties of the protein surface, leading to reduced solubility and aggregation.[1][3] It is often recommended to keep the labeling stoichiometry low to minimize this effect.[3]
-
Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the buffer are critical for protein stability.[3] A buffer pH near the protein's isoelectric point (pI) can minimize electrostatic repulsion between molecules, thereby promoting aggregation.[3][4]
-
High Protein Concentration: Labeling reactions performed at high protein concentrations increase the likelihood of intermolecular interactions, which can lead to aggregation.[3][5]
-
Presence of Initial Aggregates: Small amounts of aggregated protein in the initial sample can act as seeds, accelerating the aggregation process during and after labeling.[3]
Q2: How does the choice of TCO reagent affect protein aggregation?
The structure of the TCO reagent can significantly impact the solubility and stability of the labeled protein. Using a TCO reagent that includes a hydrophilic polyethylene (B3416737) glycol (PEG) spacer can improve the water solubility of the modified protein and reduce aggregation.[1][6] The PEG linker also provides a flexible connection that can minimize steric hindrance during subsequent ligation reactions.[1][6]
Q3: What role do excipients and additives play in preventing aggregation?
Excipients and additives can be crucial in maintaining protein stability and preventing aggregation during and after TCO labeling.[4][7][8] Common stabilizing excipients include:
-
Amino Acids: Arginine and glutamate (B1630785) can suppress aggregation by binding to hydrophobic patches and screening charges.[4][9]
-
Sugars and Polyols: Sucrose, glycerol, and other osmolytes can stabilize the native conformation of the protein.[4][10]
-
Non-denaturing Detergents: Low concentrations of non-ionic or zwitterionic detergents (e.g., Tween 20, CHAPS) can help solubilize protein aggregates without denaturing the protein.[4][11]
Q4: Can the purification method for the labeled protein influence aggregation?
Yes, the purification step is critical. It's essential to remove excess, unreacted TCO reagent, which can be hydrophobic and contribute to aggregation if not removed.[1][12] Additionally, the purification process itself, such as harsh elution conditions in chromatography (e.g., extreme pH or high salt), can induce protein unfolding and aggregation.[10] Size-exclusion chromatography (SEC) or desalting spin columns are commonly used for purification.[1][12]
Troubleshooting Guide
If you are experiencing protein aggregation after TCO labeling, this guide provides a systematic approach to troubleshooting the issue.
// Nodes start [label="Start:\nProtein Aggregation Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
check_initial_protein [label="1. Assess Initial Protein Quality\n(SEC, DLS)", fillcolor="#FBBC05", fontcolor="#202124"];
optimize_labeling [label="2. Optimize Labeling Reaction", fillcolor="#FBBC05", fontcolor="#202124"];
modify_buffer [label="3. Modify Buffer Composition", fillcolor="#FBBC05", fontcolor="#202124"];
purification [label="4. Refine Purification Strategy", fillcolor="#FBBC05", fontcolor="#202124"];
result_ok [label="Protein Remains Soluble", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Sub-nodes for optimization steps sub_check1 [label="Aggregates Present?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; sub_check2 [label="Purify Initial Protein", fillcolor="#FFFFFF", fontcolor="#202124"];
sub_opt1 [label="Reduce Molar Excess of TCO", fillcolor="#FFFFFF", fontcolor="#202124"]; sub_opt2 [label="Lower Protein Concentration", fillcolor="#FFFFFF", fontcolor="#202124"]; sub_opt3 [label="Lower Reaction Temperature (4°C)", fillcolor="#FFFFFF", fontcolor="#202124"]; sub_opt4 [label="Use TCO with PEG Spacer", fillcolor="#FFFFFF", fontcolor="#202124"];
sub_mod1 [label="Adjust pH (away from pI)", fillcolor="#FFFFFF", fontcolor="#202124"]; sub_mod2 [label="Vary Ionic Strength", fillcolor="#FFFFFF", fontcolor="#202124"]; sub_mod3 [label="Add Stabilizers (e.g., Arginine, Glycerol)", fillcolor="#FFFFFF", fontcolor="#202124"];
sub_pur1 [label="Immediate Purification Post-Labeling", fillcolor="#FFFFFF", fontcolor="#202124"]; sub_pur2 [label="Use Milder Elution Conditions", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges start -> check_initial_protein [penwidth=2, color="#5F6368"];
check_initial_protein -> sub_check1 [penwidth=2, color="#5F6368"]; sub_check1 -> sub_check2 [label="Yes", penwidth=2, color="#5F6368"]; sub_check2 -> optimize_labeling [penwidth=2, color="#5F6368"]; sub_check1 -> optimize_labeling [label="No", penwidth=2, color="#5F6364"];
optimize_labeling -> {sub_opt1, sub_opt2, sub_opt3, sub_opt4} [penwidth=2, color="#5F6368"]; {sub_opt1, sub_opt2, sub_opt3, sub_opt4} -> modify_buffer [penwidth=2, color="#5F6368"];
modify_buffer -> {sub_mod1, sub_mod2, sub_mod3} [penwidth=2, color="#5F6368"]; {sub_mod1, sub_mod2, sub_mod3} -> purification [penwidth=2, color="#5F6368"];
purification -> {sub_pur1, sub_pur2} [penwidth=2, color="#5F6368"]; {sub_pur1, sub_pur2} -> result_ok [penwidth=2, color="#5F6368"]; } end_dot
Caption: Troubleshooting workflow for protein aggregation post-TCO labeling.
Data Summary Table
The following table summarizes key quantitative parameters to consider when optimizing your TCO labeling protocol to minimize protein aggregation.
| Parameter | Recommended Range | Rationale |
| Protein Concentration | 1-5 mg/mL | Higher concentrations increase the risk of intermolecular interactions and aggregation.[5] For sensitive proteins, starting at 1-2 mg/mL is advisable.[2][13] |
| Molar Excess of TCO-NHS Ester | 10- to 20-fold[1] | A lower molar excess reduces the risk of over-labeling, which can alter the protein's surface properties and cause aggregation.[3] For sensitive proteins, a lower ratio should be tested first.[3] |
| Reaction Buffer pH | 7.0 - 9.0[1] | NHS ester reactions are most efficient in this pH range.[1] However, ensure the pH is at least 1-1.5 units away from your protein's pI to maintain electrostatic repulsion.[3][4] |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures (e.g., 4°C) can slow the kinetics of aggregation, though the labeling reaction may require a longer incubation time.[10][14][15][16] |
| Ionic Strength (Salt Concentration) | 50 - 500 mM | Salt concentration affects electrostatic interactions; the optimal concentration is protein-dependent and should be determined empirically.[3][11] |
| Stabilizing Additives | ||
| Arginine/Glutamate | 50 mM - 0.5 M[3] | Suppresses aggregation by interacting with hydrophobic patches and screening charges.[4][9] |
| Glycerol | 5% - 20% (v/v) | A common osmolyte that can enhance protein stability.[4] |
Experimental Protocol: TCO Labeling of Proteins with TCO-NHS Ester
This protocol provides a general workflow for labeling proteins with a TCO-NHS ester while minimizing the risk of aggregation.
// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
buffer_exchange [label="1. Buffer Exchange\n(Amine-free buffer, e.g., PBS pH 7.5)", fillcolor="#F1F3F4", fontcolor="#202124"];
prepare_reagent [label="2. Prepare TCO-NHS Ester\n(Anhydrous DMSO/DMF)", fillcolor="#F1F3F4", fontcolor="#202124"];
labeling [label="3. Labeling Reaction\n(1 hr, RT or 4°C)", fillcolor="#FBBC05", fontcolor="#202124"];
quench [label="4. Quench Reaction\n(e.g., Tris-HCl)", fillcolor="#F1F3F4", fontcolor="#202124"];
purify [label="5. Purification\n(Desalting column or dialysis)", fillcolor="#34A853", fontcolor="#FFFFFF"];
end [label="End:\nPurified TCO-labeled Protein", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> buffer_exchange [penwidth=2, color="#5F6368"]; buffer_exchange -> prepare_reagent [penwidth=2, color="#5F6368"]; prepare_reagent -> labeling [penwidth=2, color="#5F6368"]; labeling -> quench [penwidth=2, color="#5F6368"]; quench -> purify [penwidth=2, color="#5F6368"]; purify -> end [penwidth=2, color="#5F6368"]; } end_dot
Caption: General experimental workflow for TCO labeling of proteins.
1. Buffer Exchange:
-
Dissolve or exchange the protein of interest into an amine-free buffer, such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.5.[1] Buffers containing primary amines (e.g., Tris or glycine) will compete with the protein for reaction with the NHS ester.[1]
-
The protein concentration should be between 1-5 mg/mL.[3]
2. Prepare TCO-NHS Ester Solution:
-
Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in an anhydrous solvent like DMSO or DMF.[1]
3. Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[1]
-
Incubate the reaction for 1 hour at room temperature with gentle mixing.[1] For proteins prone to aggregation, consider performing the incubation at 4°C for a longer duration.[10]
4. Quench Reaction:
-
Stop the labeling reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[1]
-
Incubate for 5 minutes at room temperature.[1]
5. Purification:
-
Immediately remove excess, unreacted TCO-NHS ester and quenching buffer using a desalting spin column or dialysis.[1][12] This step is crucial to prevent further reactions and potential aggregation.[1]
-
The TCO-labeled protein is now ready for downstream applications or storage. For storage, consider a buffer optimized for stability, potentially containing cryoprotectants like glycerol.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. researchgate.net [researchgate.net]
- 6. interchim.fr [interchim.fr]
- 7. Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of excipients to control aggregation in peptide and protein formulations | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Analysis of heat-induced protein aggregation in human mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protein Thermal Aggregation Involves Distinct Regions: Sequential Events in the Heat-Induced Unfolding and Aggregation of Hemoglobin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Connecting high-temperature and low-temperature protein stability and aggregation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Post-Reaction Quenching of (S)-TCO-PEG4-NHS Ester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective quenching of excess (S)-TCO-PEG4-NHS ester following bioconjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive groups?
This compound is a heterobifunctional crosslinker used in bioconjugation. It features two primary reactive moieties:
-
An N-hydroxysuccinimide (NHS) ester : This group reacts with primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of a protein, to form a stable amide bond.[1]
-
A trans-cyclooctene (TCO) group : This strained alkene is used in bioorthogonal chemistry, where it rapidly and selectively reacts with a tetrazine-functionalized molecule via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1]
The molecule also contains a PEG4 spacer, which is a hydrophilic polyethylene (B3416737) glycol linker that enhances solubility in aqueous solutions and minimizes steric hindrance during conjugation.[2]
Q2: Why is it necessary to quench the reaction after using this compound?
Quenching is a critical step to stop the reaction and deactivate any unreacted NHS ester.[3] If not quenched, the excess this compound can continue to react with other primary amines in your sample, leading to non-specific labeling, potential protein aggregation, and inconsistent results in downstream applications.[1]
Q3: Do I need to quench both the NHS ester and the TCO group?
No, only the NHS ester group requires quenching. The TCO moiety is a bioorthogonal group, meaning it is highly selective for its tetrazine reaction partner and generally does not react with other functional groups found in biological samples.[4] Any unreacted TCO-containing molecules are typically removed during the post-reaction purification step.[5]
Q4: What are the recommended quenching reagents for NHS esters?
The most common and effective quenching agents are small molecules that contain a primary amine. These include:
-
Tris (tris(hydroxymethyl)aminomethane) [3]
-
Lysine
-
Ethanolamine
These reagents react with the excess NHS ester to form a stable amide bond, rendering the crosslinker inactive.[6]
Q5: Is Tris or Glycine a better quenching reagent?
Both Tris and glycine are widely used and considered highly effective for quenching NHS ester reactions.[3] There is no definitive consensus in the literature that one is significantly superior to the other for this specific application. The choice may depend on the specific downstream application and the ease of removal during purification.[5]
Q6: What happens if I forget to quench the reaction?
Forgetting to quench the reaction can lead to several issues, including:
-
Continued, non-specific labeling : The unreacted NHS ester can continue to modify your target molecule or other primary amine-containing species in the sample.
-
Increased heterogeneity : This can result in a mixed population of molecules with varying degrees of labeling.
-
Potential for aggregation : Excessive modification of a protein's surface amines can alter its properties and lead to aggregation.[1]
Q7: How do I remove the quenched crosslinker and byproducts after the reaction?
After quenching, it is essential to purify the conjugated molecule. Common methods for removing excess crosslinker, the quenching reagent, and N-hydroxysuccinimide (the leaving group from the NHS ester reaction) include:
The appropriate method will depend on the size of your target molecule and the scale of your reaction.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no labeling with this compound | Hydrolyzed/Inactive NHS Ester : The NHS ester is moisture-sensitive and can lose reactivity if not stored and handled properly. | Store the reagent at -20°C with a desiccant. Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[7] |
| Incompatible Reaction Buffer : The buffer contains primary amines (e.g., Tris, glycine) that compete with the target molecule for the NHS ester. | Perform a buffer exchange into an amine-free buffer such as PBS, HEPES, or borate (B1201080) buffer before the reaction. The optimal pH range is typically 7.2-8.5.[3][4] | |
| Suboptimal pH : The pH of the reaction buffer is too low, causing the primary amines on the target molecule to be protonated and non-nucleophilic. | Ensure the pH of your reaction buffer is within the optimal range of 7.2-8.5 using a calibrated pH meter.[4] | |
| Protein aggregation during or after labeling | High Degree of Labeling : Excessive modification of lysine residues can alter the protein's isoelectric point and lead to aggregation. | Reduce the molar excess of the this compound in the reaction. Optimization of the molar ratio may be required.[1] |
| High Concentration of Organic Solvent : The NHS ester is often dissolved in DMSO or DMF. A high final concentration of this solvent can denature some proteins. | Ensure the final concentration of the organic solvent in the reaction mixture is low, typically below 10%.[1] | |
| High background in downstream applications (e.g., with a tetrazine-fluorophore) | Ineffective Quenching : The concentration of the quenching agent was insufficient, or the incubation time was too short. | Increase the final concentration of the quenching reagent to the recommended range (20-100 mM) and ensure an incubation time of at least 15-30 minutes.[1] |
| Inadequate Purification : Excess unreacted/quenched TCO-PEG4-NHS ester was not fully removed. | Ensure thorough purification using a suitable method like a desalting column or dialysis with an adequate number of buffer changes.[1] | |
| Inconsistent results between experiments | Variability in Reagent Quality : The this compound may have degraded due to improper storage. | Use a fresh vial of the reagent if you suspect it has been compromised. Always follow proper storage and handling procedures. |
| Inconsistent Quenching Protocol : Variations in quenching time, temperature, or concentration. | Standardize the quenching protocol by using the same reagent concentration, incubation time, and temperature for all experiments. |
Quantitative Data Summary
The following table summarizes the common conditions for quenching NHS ester reactions. The choice of reagent and specific conditions may be optimized for your particular application.
| Quenching Reagent | Typical Final Concentration | Typical Incubation Time | Incubation Temperature | Notes |
| Tris-HCl | 20-100 mM | 15-30 minutes | Room Temperature | A very common and effective quenching agent. Ensure the final pH is around 8.0. |
| Glycine | 20-100 mM | 15-30 minutes | Room Temperature | Another widely used and efficient quenching reagent. |
| Lysine | 20-50 mM | 15 minutes | Room Temperature | Provides a primary amine for quenching, similar to Tris and glycine. |
| Ethanolamine | 20-50 mM | 15 minutes | Room Temperature | An alternative primary amine-containing quenching agent. |
Experimental Protocols
Protocol: Labeling a Protein with this compound and Quenching
This protocol provides a general guideline for conjugating this compound to a protein containing primary amines.
Materials:
-
Protein of interest
-
This compound
-
Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)[3]
-
Purification column (e.g., size-exclusion desalting column)
Procedure:
-
Prepare the Protein Solution :
-
Ensure the protein is in an appropriate amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into the reaction buffer using a desalting column or dialysis.
-
Adjust the protein concentration to 1-10 mg/mL.
-
-
Prepare the this compound Solution :
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
-
-
Conjugation Reaction :
-
Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution while gently vortexing. The optimal molar ratio may need to be determined empirically.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.[1]
-
-
Quench the Reaction :
-
Add the quenching buffer to the reaction mixture to a final concentration of 20-100 mM (e.g., add 1/10th volume of 1 M Tris-HCl).
-
Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted NHS esters are deactivated.[1]
-
-
Purification :
-
Remove the excess, unreacted this compound, quenching reagent, and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Visualizations
References
Technical Support Center: Purifying TCO-Conjugated Proteins
Welcome to the technical support center for TCO-conjugated protein purification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in purifying TCO-conjugated proteins?
The primary challenges in purifying TCO-conjugated proteins stem from the heterogeneity of the reaction mixture. This mixture can contain the desired TCO-conjugated protein, unreacted protein, excess TCO labeling reagent, and potentially aggregated or degraded protein.[1] Key issues include:
-
Low Conjugation Efficiency: This can be due to several factors, including the hydrolysis of the TCO-NHS ester, suboptimal reaction conditions, or steric hindrance at the labeling site.[2]
-
Protein Aggregation: The conjugation process or suboptimal buffer conditions can sometimes lead to protein aggregation.[2][3][4] Over-labeling the protein can also alter its properties and cause aggregation.[2]
-
Instability of the TCO group: The reactive trans-cyclooctene (B1233481) (TCO) can isomerize to the unreactive cis-cyclooctene (CCO) isomer, rendering it unable to participate in the bioorthogonal ligation with a tetrazine partner.[2] This isomerization can be influenced by the presence of thiols, copper ions, and prolonged storage.[2]
-
Difficulty in separating the conjugated from the unconjugated protein: Achieving a highly pure TCO-conjugated protein requires a purification method that can effectively separate molecules with potentially subtle differences in their physicochemical properties.[1]
Q2: Which purification methods are most effective for TCO-conjugated proteins?
The choice of purification method depends on the size of the protein and the properties of the unreacted TCO reagent.[5] Commonly used and effective methods include:
-
Size Exclusion Chromatography (SEC): Highly effective for removing smaller, unreacted TCO reagents from the larger protein conjugates.[1][5] It is often used as a final polishing step to separate monomers from aggregates.[6][7]
-
Affinity Chromatography: If the protein has an affinity tag (e.g., His-tag), this method can be used for purification.[5] Specialized affinity resins, such as those with tetrazine-modified surfaces, can also be used to capture TCO-conjugated proteins.[8][9][10]
-
Ion Exchange Chromatography (IEX): This technique separates proteins based on their net charge.[11][12][13][14] The addition of the TCO group may alter the surface charge of the protein, potentially allowing for the separation of conjugated and unconjugated forms.[1]
-
Dialysis and Desalting Spin Columns: These are effective for removing small molecules like excess TCO reagent and for buffer exchange.[5][15]
Q3: How can I improve the stability of my TCO-conjugated protein?
To enhance the stability of your TCO-conjugated protein and prevent isomerization to the inactive CCO form, consider the following strategies:[2]
-
Choose a more stable TCO derivative: For applications requiring long-term stability, less strained TCO derivatives are preferable.[2]
-
Optimize buffer conditions: Use amine-free buffers during the labeling reaction to prevent side reactions with NHS esters. For storage, maintain a pH between 6 and 9.[2]
-
Incorporate PEG linkers: Using a TCO reagent with a polyethylene (B3416737) glycol (PEG) spacer can improve solubility and reduce aggregation.[2]
-
Add radical inhibitors: The radical inhibitor Trolox has been shown to suppress TCO isomerization in the presence of high thiol concentrations.[2][16][17]
-
Proper Storage: Store the purified TCO-labeled protein at 4°C for short-term storage or -80°C for long-term storage.[5]
Troubleshooting Guides
Low Yield of TCO-Conjugated Protein
| Possible Cause | Suggested Solution |
| Hydrolysis of TCO-NHS ester | Prepare the TCO-NHS ester solution immediately before use in an anhydrous solvent like DMSO or DMF.[2] Ensure reagents are at room temperature before opening to prevent moisture condensation.[15] |
| Amine-containing buffer | Use an amine-free buffer such as PBS at a pH of 7.2-8.0 for the labeling reaction. Buffers containing primary amines like Tris or glycine (B1666218) will compete with the protein for reaction with the NHS ester.[2][5] |
| Suboptimal molar excess of TCO reagent | Optimize the molar excess of the TCO-NHS ester. A 10- to 20-fold molar excess is a common starting point, but this may need to be adjusted for each specific protein.[2][5] |
| Steric hindrance | If the labeling site is sterically inaccessible, consider using a TCO reagent with a longer spacer arm, such as a PEG linker, to increase its reach.[2] |
| Inefficient removal of quenching reagent | Ensure complete removal of the quenching reagent (e.g., Tris) after the reaction, as it can interfere with downstream purification steps if they are based on amine chemistry. Use a desalting column or dialysis for efficient removal.[5] |
Protein Aggregation During or After Purification
| Possible Cause | Suggested Solution |
| High degree of labeling | Over-labeling can alter the protein's surface properties and lead to aggregation.[2] Reduce the molar excess of the TCO-NHS ester in the labeling reaction. |
| Suboptimal buffer conditions | Screen different buffer conditions (pH, ionic strength) to find one that enhances protein solubility.[3][4] Consider adding stabilizers or mild detergents.[2] |
| Inappropriate purification method | Certain chromatography resins can have secondary interactions with proteins, leading to aggregation.[18] If using hydrophobic interaction chromatography (HIC), be aware that strong interactions can cause aggregation.[18] SEC is a good final step to remove aggregates.[6] |
| High protein concentration | High protein concentrations can promote aggregation.[18] If possible, perform purification and storage at a lower protein concentration. |
| Freeze-thaw cycles | Repeated freezing and thawing can lead to aggregation. Aliquot the purified protein into single-use volumes before freezing. |
Issues with Specific Purification Techniques
Size Exclusion Chromatography (SEC)
| Problem | Possible Cause | Suggested Solution |
| Poor separation of conjugated and unconjugated protein | Inappropriate column choice: The fractionation range of the column is not suitable for the size difference. | Select a column with a fractionation range appropriate for the molecular weights of your conjugated and unconjugated protein.[1] |
| High flow rate: The flow rate is too fast for efficient separation. | Decrease the flow rate to allow more time for the molecules to interact with the resin.[1] | |
| Protein elutes in the void volume | Protein aggregation: The protein has formed large aggregates that are larger than the exclusion limit of the column. | Optimize buffer conditions to prevent aggregation.[1] The sample can be centrifuged and filtered (0.22 µm) before loading onto the column.[1] |
| Co-elution of desired protein and aggregates | Column overloading: Too much sample was loaded onto the column. | Reduce the sample volume. For optimal resolution, the sample volume should not exceed 2% of the total column volume.[1] |
Ion Exchange Chromatography (IEX)
| Problem | Possible Cause | Suggested Solution |
| Poor separation | Insufficient charge difference: The TCO conjugation did not sufficiently alter the protein's surface charge for separation. | Consider a different purification method like SEC or affinity chromatography.[1] |
| Inappropriate buffer pH: The pH is not optimal to maximize the charge difference between the conjugated and unconjugated protein. | For cation exchange, use a pH below the protein's isoelectric point (pI), and for anion exchange, use a pH above the pI.[1] | |
| Steep elution gradient: The salt gradient is too steep, leading to co-elution. | Use a shallower elution gradient to improve resolution.[1] |
Quantitative Data Summary
The efficiency of TCO labeling is a critical factor for successful purification. The following table summarizes key parameters for the TCO-NHS ester labeling of proteins.
| Parameter | Recommended Condition | Notes |
| Protein Concentration | 1 - 5 mg/mL | Higher concentrations can improve labeling efficiency.[5][15] |
| Reaction Buffer | Amine-free buffer, pH 7.2 - 8.0 | PBS is a common choice. Avoid buffers containing primary amines like Tris and glycine.[2][5] |
| Molar Excess of TCO-NHS Ester | 10 - 20 fold | The optimal ratio may need to be determined empirically for each protein.[2][5][15] |
| Reaction Time | 1 hour | Can be adjusted based on the reactivity of the protein.[5] |
| Reaction Temperature | Room Temperature (20-25°C) | Can also be performed at 4°C overnight.[5] |
| Quenching Reagent | Tris-HCl (50-100 mM final concentration) | Quenches unreacted NHS esters.[2][5] |
Experimental Protocols
Protocol 1: TCO-Labeling of Proteins with TCO-NHS Ester
-
Buffer Exchange: Ensure your protein of interest is in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) at a concentration of 1-5 mg/mL.[2]
-
Reactant Preparation: Prepare a stock solution of the TCO-NHS ester in anhydrous DMSO or DMF immediately before use.[2]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[2][5]
-
Incubation: Incubate the reaction for 1 hour at room temperature with gentle mixing.[2][5]
-
Quench Reaction: Stop the labeling reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 5-15 minutes at room temperature.[2][19]
-
Purification: Remove excess, unreacted TCO-NHS ester and quenching buffer using a desalting spin column or dialysis.[2][5][15]
Protocol 2: Purification of TCO-Labeled Protein by Size Exclusion Chromatography (SEC)
-
Column Equilibration: Equilibrate the SEC column with at least 2 column volumes of the desired elution buffer (e.g., PBS).[1][5]
-
Sample Preparation: Centrifuge the quenched reaction mixture at >10,000 x g for 10 minutes to remove any precipitates. Filter the supernatant through a 0.22 µm filter.[1]
-
Sample Injection: Inject the prepared sample onto the equilibrated column. The injection volume should ideally be between 0.5% and 2% of the column volume for optimal separation.[1]
-
Elution: Elute the sample with the elution buffer at the recommended flow rate for the column.[1][5]
-
Fraction Collection and Analysis: Collect fractions and monitor the protein concentration (e.g., by measuring absorbance at 280 nm).[5] Pool the fractions containing the purified TCO-labeled protein. Analyze the purity by SDS-PAGE.[1]
Visualizations
Caption: Experimental workflow for TCO-labeling and purification of proteins.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 4. Detection and prevention of protein aggregation before, during, and after purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. goldbio.com [goldbio.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Affinity Bioorthogonal Chemistry (ABC) Tags for Site-selective Conjugation, On-Resin Protein-Protein Coupling, and Purification of Protein Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ion Exchange Chromatography | Sartorius [sartorius.com]
- 12. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 13. m.youtube.com [m.youtube.com]
- 14. biocompare.com [biocompare.com]
- 15. benchchem.com [benchchem.com]
- 16. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. biopharminternational.com [biopharminternational.com]
- 19. benchchem.com [benchchem.com]
proper storage and handling of (S)-TCO-PEG4-NHS ester
Welcome to the technical support center for (S)-TCO-PEG4-NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide detailed guidance on the proper storage, handling, and troubleshooting of experiments involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the reactivity of the this compound. The compound should be stored at –20°C in a dry environment and protected from light.[1][2][3] It is highly recommended to desiccate the product to prevent moisture-induced degradation.[2][3] For long-term stability, some suppliers suggest storage at -80°C.[4]
Q2: How should I handle the this compound upon receiving it and before use?
Upon receipt, immediately store the vial at the recommended temperature of -20°C. Before use, it is critical to allow the vial to warm to room temperature before opening. This prevents the condensation of moisture, which can hydrolyze the sensitive NHS ester.
Q3: What solvents are compatible with this compound?
This compound is soluble in anhydrous dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[1][3][5] It is also soluble in other organic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and acetonitrile.[3][6] When preparing stock solutions, always use anhydrous solvents to minimize hydrolysis of the NHS ester.[1]
Q4: What is the shelf life of this compound?
When stored correctly at -20°C, the reagent is stable for at least 12 months.[2] However, due to the inherent instability of the TCO group and the moisture-sensitivity of the NHS ester, it is best to use it as soon as possible.[7][8] Stock solutions in anhydrous DMSO or DMF should be prepared fresh for each experiment.[9] If storage of a stock solution is necessary, it can be stored at -80°C for up to six months or at -20°C for one month, protected from light and under a nitrogen atmosphere.[4]
Q5: What personal protective equipment (PPE) should be worn when handling this reagent?
Standard laboratory PPE should be worn, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[10] Work should be conducted in a well-ventilated area or a chemical fume hood.[11]
Troubleshooting Guides
Issue 1: Low or No Conjugation to Primary Amines
This is a common issue that can arise from several factors related to the NHS ester functionality.
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of NHS ester | - Always allow the vial to warm to room temperature before opening to prevent moisture condensation.[9] - Use anhydrous solvents (e.g., DMSO, DMF) to prepare stock solutions.[1] - Prepare stock solutions immediately before use.[9][12] - Ensure the reaction buffer is free of primary amines (e.g., Tris, glycine).[12][13] |
| Incorrect pH of reaction buffer | - Check the pH of your reaction buffer. The optimal pH for NHS ester reactions is between 7.2 and 8.5.[12] A slightly basic pH (8.3-8.5) is often ideal.[9] |
| Inactive protein/biomolecule | - Confirm the presence of accessible primary amines on your target molecule. |
| Insufficient molar excess of this compound | - Optimize the molar ratio of the NHS ester to your biomolecule. A 10- to 50-fold molar excess is often recommended, depending on the concentration of the biomolecule.[12] |
Issue 2: Low or No "Click" Chemistry Reaction with Tetrazine
This problem is often related to the stability and reactivity of the TCO group.
| Possible Cause | Troubleshooting Steps |
| Degradation of the TCO group | - The trans-cyclooctene (B1233481) (TCO) group can isomerize to the less reactive cis-cyclooctene (CCO) over time.[14] Use the TCO-labeled biomolecule in the subsequent tetrazine ligation reaction as soon as possible after purification.[14] - For long-term storage of the TCO-labeled molecule, store at -80°C and avoid multiple freeze-thaw cycles.[14] |
| Inefficient reaction conditions | - Increase the concentration of the reactants. - Increase the incubation time. - Ensure the reaction temperature is appropriate (often between 4°C and 37°C).[12] |
| Absence of a tetrazine group on the binding partner | - Confirm that the complementary molecule has been successfully functionalized with a tetrazine group. |
Experimental Protocols & Workflows
Standard Workflow for Preparing this compound for Conjugation
Caption: Workflow for preparing this compound for conjugation.
Troubleshooting Logic for Low Conjugation Yield
Caption: Troubleshooting decision tree for low conjugation yield.
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Storage Temperature | -20°C | [1][2][3][5] |
| Long-term Storage Temperature | -80°C | [4] |
| Shelf Life (at -20°C) | ≥ 12 months | [2] |
| Stock Solution Stability (-80°C) | 6 months | [4] |
| Stock Solution Stability (-20°C) | 1 month | [4] |
| Optimal pH for NHS Ester Reaction | 7.2 - 8.5 | [12] |
| Recommended Molar Excess | 10- to 50-fold | [12] |
| Purity | >90-95% | [1][3][7][8] |
| Molecular Weight | ~514.57 g/mol | [3][15] |
References
- 1. TCO-PEG4-NHS ester, CAS 1613439-69-2 | AxisPharm [axispharm.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. TCO-PEG4-NHS ester, 1613439-69-2 | BroadPharm [broadpharm.com]
- 6. TCO-PEG4-NHS ester TCO click chemistry- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 7. precisepeg.com [precisepeg.com]
- 8. precisepeg.com [precisepeg.com]
- 9. benchchem.com [benchchem.com]
- 10. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
potential side reactions with TCO-PEG4-NHS ester
This guide provides researchers, scientists, and drug development professionals with essential information on potential side reactions, troubleshooting, and best practices for using TCO-PEG4-NHS ester in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary intended reaction of TCO-PEG4-NHS ester?
A1: TCO-PEG4-NHS ester is a heterobifunctional crosslinker designed for a two-step bioconjugation process.[1][2][3]
-
Step 1 (Amine Labeling): The N-hydroxysuccinimide (NHS) ester group reacts specifically and efficiently with primary amines (-NH₂) found on proteins (e.g., the side chain of lysine (B10760008) residues or the N-terminus), peptides, or other biomolecules.[2][4][5] This reaction occurs at a pH of 7-9, forming a stable, covalent amide bond.[4][6]
-
Step 2 (Bioorthogonal Ligation): The trans-cyclooctene (B1233481) (TCO) group reacts with a tetrazine-modified molecule via an inverse-electron demand Diels-Alder (IEDDA) cycloaddition.[1][3] This "click chemistry" reaction is extremely fast and highly selective, proceeding efficiently under mild buffer conditions without the need for a copper catalyst.[1][6]
Q2: What is the most common side reaction when using TCO-PEG4-NHS ester?
A2: The most significant and common side reaction is the hydrolysis of the NHS ester.[7][8] In the presence of water, the NHS ester can be cleaved, forming an inactive carboxylic acid.[8][9] This hydrolyzed molecule is no longer capable of reacting with primary amines, which directly reduces the efficiency and yield of your labeling reaction.[7][9]
Q3: What factors influence the rate of NHS ester hydrolysis?
A3: The rate of hydrolysis is primarily influenced by pH and temperature.
-
pH: The stability of the NHS ester is highly pH-dependent. The rate of hydrolysis increases significantly under alkaline (higher pH) conditions.[7][8][9]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.[9]
-
Moisture: Since hydrolysis is a reaction with water, it is critical to protect the reagent from moisture during storage and handling.[2][8]
Q4: Can the NHS ester react with other functional groups besides primary amines?
A4: Yes, while highly selective for primary amines, the NHS ester can exhibit some cross-reactivity with other nucleophiles.
-
Secondary Amines: The NHS ester can react with secondary amines.[3]
-
Thiols (Sulfhydryls): Side reactions with thiol groups (e.g., from cysteine residues) can occur, but the resulting thioester bond is generally less stable than the amide bond formed with primary amines.[10]
-
Hydroxyls: Reactions with hydroxyl groups are also possible but are generally less favorable.[10] It is important to note that the reaction with primary amines is significantly more efficient and rapid under typical bioconjugation conditions (pH 7-9).
Q5: Are there any other potential, less common side reactions with the NHS ester moiety?
A5: Recent studies have revealed that NHS esters can sometimes act as "non-innocent" acylating reagents.[11][12] A potential side reaction involves the ring-opening of the succinimide (B58015) group by an amine nucleophile, leading to the formation of N-succinamide derivatives.[11][12] This can result in bioconjugates with unintended and potentially unstable linkages.[11] The extent of this side reaction can be site-dependent within the same protein.[11][12]
Q6: Is the TCO group completely stable?
A6: The TCO group itself is not indefinitely stable. It can undergo isomerization to the more thermodynamically stable cis-cyclooctene (CCO) form.[13] This CCO isomer is not reactive towards tetrazines in the IEDDA reaction, meaning the molecule loses its click chemistry functionality.[13] For this reason, long-term storage of TCO-containing compounds is not recommended.[13]
Q7: My conjugation yield is low. What are the likely causes and how can I troubleshoot?
A7: Low conjugation yield is a common issue that can almost always be traced back to the stability and handling of the NHS ester.
-
Hydrolyzed Reagent: The most common cause is the hydrolysis of the NHS ester before or during the reaction.[9] Ensure the reagent is stored properly (-20°C, desiccated) and that stock solutions are prepared fresh in anhydrous solvent (e.g., DMSO, DMF).[2][8][13] Always allow the vial to warm to room temperature before opening to prevent moisture condensation.[8][14]
-
Incorrect Buffer: The reaction buffer must be free of primary amines, such as Tris or glycine, as these will compete with your target molecule for the NHS ester.[9][15][16] Use buffers like PBS, HEPES, or borate (B1201080) within the optimal pH range of 7.2-8.5.[9][15]
-
Suboptimal pH: While the reaction works at pH 7-9, a pH that is too high (e.g., >8.5) will dramatically increase the rate of hydrolysis, reducing the amount of active reagent available to react with your protein.[7][9]
-
Insufficient Molar Excess: You may need to optimize the molar ratio of the TCO-PEG4-NHS ester to your biomolecule. A 10- to 50-fold molar excess is often a good starting point.[15]
Quantitative Data Summary
The stability of the NHS ester is critical for successful conjugation. The table below summarizes the half-life of NHS esters under various conditions, highlighting the impact of pH and temperature.
| pH | Temperature | Half-life of NHS Ester | Source(s) |
| 7.0 | 0°C | 4 - 5 hours | [7][8] |
| 8.6 | 4°C | 10 minutes | [7][8] |
| 8.0 | Room Temperature | ~3.5 hours | [8] |
| 9.0 | Room Temperature | ~2 hours | [8] |
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling
This protocol provides a standard workflow for labeling a protein with TCO-PEG4-NHS ester, incorporating best practices to minimize side reactions.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, HEPES) at pH 7.2-8.5.[15][16]
-
TCO-PEG4-NHS ester.
-
Desalting column or dialysis equipment for purification.[15]
Methodology:
-
Prepare Protein Sample: Ensure the protein solution is at a suitable concentration (e.g., 1-5 mg/mL) in an amine-free buffer.[15][16]
-
Prepare NHS Ester Stock Solution: Allow the TCO-PEG4-NHS ester vial to equilibrate to room temperature before opening.[14] Immediately before use, dissolve the reagent in anhydrous DMSO or DMF to a concentration of 10 mg/mL or 10 mM.[14][15]
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the TCO-PEG4-NHS ester stock solution to the protein solution.[15] The optimal ratio should be determined empirically for each specific protein.
-
Incubation: Incubate the reaction for 30 minutes to 2 hours at room temperature or 2-4 hours at 4°C.[15] Lower temperatures will slow the reaction but significantly reduce the rate of hydrolysis.[9]
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.[14][15] The primary amines in the Tris buffer will react with and consume any remaining unreacted NHS ester.[14] Incubate for 15-30 minutes at room temperature.[9][15]
-
Purification: Remove excess, unreacted reagent and byproducts using a desalting column or dialysis against a suitable buffer for your downstream application.[15]
Protocol 2: Quality Control Assay for NHS Ester Activity
This simple assay can help determine if your TCO-PEG4-NHS ester has been compromised by hydrolysis. The principle is that the hydrolysis of an NHS ester releases N-hydroxysuccinimide, which has a characteristic absorbance at 260 nm.[9]
Materials:
-
TCO-PEG4-NHS ester.
-
Reaction buffer (e.g., PBS, pH 7.4).
-
0.5-1.0 N NaOH.
-
UV-Vis Spectrophotometer.
Methodology:
-
Prepare NHS Ester Solution: Dissolve the TCO-PEG4-NHS ester in your reaction buffer to a known concentration (e.g., 1 mg/mL).
-
Measure Initial Absorbance (A_initial): Immediately measure the absorbance of the solution at 260 nm.
-
Induce Complete Hydrolysis: To 1 mL of the NHS ester solution, add 100 µL of 0.5-1.0 N NaOH and vortex for 30 seconds.[9]
-
Measure Final Absorbance (A_final): Promptly (within 1 minute) measure the absorbance of the base-treated solution at 260 nm.[9]
-
Interpret Results:
Visual Guides
Caption: Intended aminolysis pathway vs. the competing hydrolysis side reaction for TCO-PEG4-NHS ester.
Caption: Troubleshooting workflow for diagnosing causes of low conjugation yield.
References
- 1. conju-probe.com [conju-probe.com]
- 2. TCO-PEG4-NHS ester, CAS 1613439-69-2 | AxisPharm [axispharm.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. interchim.fr [interchim.fr]
- 6. medium.com [medium.com]
- 7. escholarship.org [escholarship.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Thio-NHS esters are non-innocent protein acylating reagents. — Department of Pharmacology [pharm.ox.ac.uk]
- 13. TCO-PEG4-NHS ester, 1613439-69-2 | BroadPharm [broadpharm.com]
- 14. furthlab.xyz [furthlab.xyz]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Optimizing pH for NHS Ester Reactions with Primary Amines
This technical support center provides in-depth guidance, troubleshooting advice, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to help optimize N-hydroxysuccinimide (NHS) ester conjugation reactions with primary amines.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for an NHS ester reaction with a primary amine?
The optimal pH for reacting NHS esters with primary amines is a compromise between maximizing the reactivity of the amine and minimizing the hydrolysis of the ester.[1] This typically falls within the range of pH 7.2 to 8.5 .[2][3][4][5][6] For many applications, a more specific range of pH 8.3 to 8.5 is recommended to achieve the highest reaction efficiency.[7][8][9]
Q2: Why is pH so critical for this reaction?
The pH of the reaction buffer is the most critical factor because it governs two competing reactions: the desired amine reaction (aminolysis) and the undesirable ester hydrolysis.[3][10]
-
Amine Reactivity: A primary amine group (-NH₂) must be in its deprotonated, nucleophilic state to react with the NHS ester. At acidic pH (below 7), the amine is predominantly in its protonated, non-nucleophilic form (-NH₃⁺), which is unreactive.[2][4] As the pH increases, more of the amine becomes deprotonated and available for the reaction.[2]
-
NHS Ester Stability: NHS esters are susceptible to hydrolysis, a reaction with water that renders them inactive. The rate of this hydrolysis reaction increases significantly as the pH becomes more alkaline.[1][11][3][12]
The optimal pH range balances these two factors to ensure enough deprotonated amines are available for reaction while keeping the rate of ester hydrolysis manageable.[1]
Logical Relationship of Key Reaction Parameters
Caption: The interplay between pH, amine reactivity, and ester hydrolysis.
Q3: Which buffers should I use for NHS ester reactions, and which should I avoid?
Choosing the correct buffer is essential for a successful conjugation.
-
Recommended Buffers: Amine-free buffers are required. Commonly used buffers include Phosphate (B84403) (e.g., PBS), Sodium Bicarbonate, Borate, and HEPES, all adjusted to the optimal pH range of 7.2-8.5.[2][11][4] A 0.1 M sodium bicarbonate or 0.1 M phosphate buffer at pH 8.3-8.5 is frequently recommended.[4][7][8]
-
Incompatible Buffers: Buffers containing primary amines must be avoided as they will compete with the target molecule for the NHS ester, significantly reducing conjugation efficiency.[4][10] Common examples include Tris (tris(hydroxymethyl)aminomethane) and Glycine.[2][4]
Q4: Can I use Tris or Glycine to stop the reaction?
Yes, while amine-containing buffers like Tris or Glycine are incompatible with the conjugation step, they are excellent for quenching (stopping) the reaction.[11][4] By adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-100 mM, any unreacted NHS ester is quickly deactivated, preventing further reactions.[13][14]
Q5: What are the most common side reactions besides hydrolysis?
While the primary reaction is with the amine groups of lysine (B10760008) residues and the N-terminus of proteins, NHS esters can react with other nucleophilic residues, especially if the pH is not optimal.[6][12][15]
-
Hydroxyl Groups: Serine, threonine, and tyrosine residues can react to form unstable ester linkages.[12] This side reaction is more pronounced at lower pH values.[6]
-
Sulfhydryl Groups: The cysteine sulfhydryl group can react to form a less stable thioester bond.[12]
Q6: My protein precipitates after adding the NHS ester reagent. What should I do?
Protein precipitation can occur for several reasons:
-
High Organic Solvent Concentration: Many NHS esters are first dissolved in an organic solvent like DMSO or DMF.[7] Ensure the final concentration of the organic solvent in the reaction mixture is low, typically below 10%.[6][12]
-
High Degree of Labeling: Excessive modification of a protein's primary amines neutralizes their positive charge. This change in the protein's overall charge can sometimes lead to aggregation.[10] Try reducing the molar excess of the NHS ester reagent.
-
Protein Instability: The protein itself may be unstable at the reaction pH. Ensure your protein is stable in the chosen buffer and pH before starting the conjugation.[10]
Quantitative Data Summary
The following tables provide key quantitative data to help guide experimental design.
Table 1: Half-life of NHS Ester Hydrolysis at Various pH and Temperatures
The stability of an NHS ester is critically dependent on pH and temperature. The half-life is the time it takes for half of the reactive ester to be hydrolyzed.
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4 - 5 hours |
| 8.0 | 4 | ~1 hour |
| 8.6 | 4 | 10 minutes |
| Data compiled from multiple sources.[11][16][17] |
Table 2: Comparison of Recommended Reaction Buffers
| Buffer System | Typical Concentration | pKa (approx.) | Advantages | Considerations |
| Phosphate Buffer | 50-100 mM | 7.2 | Physiologically relevant, good buffering at neutral pH.[16] | May have limited buffering capacity above pH 8.0.[16] |
| Bicarbonate Buffer | 50-100 mM | 6.4, 10.3 | Effective buffering in the optimal pH 8.0-9.0 range.[16] | Frequently recommended for protein labeling.[16] |
| Borate Buffer | 50 mM | 9.2 | Good buffering capacity in the alkaline range. | Can interact with cis-diols on some molecules. |
| HEPES Buffer | 20-50 mM | 7.5 | Good buffering capacity in the physiological range. | May not be ideal for reactions requiring pH > 8.0. |
| Data compiled from multiple sources.[2][11][4][16] |
Experimental Protocols
General Protocol for Labeling a Protein with an NHS Ester
This protocol provides a general guideline. Optimal conditions, such as the molar excess of the NHS ester and incubation time, may need to be determined empirically for each specific protein and label.
Materials:
-
Protein to be labeled in an amine-free buffer.
-
NHS ester reagent.
-
Anhydrous DMSO or DMF.
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Sodium Phosphate, pH 8.3-8.5.[2][7]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0.[14]
-
Purification column (e.g., size-exclusion chromatography/desalting column).[2]
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[16] If the protein is in an incompatible buffer (e.g., containing Tris), perform a buffer exchange into the Reaction Buffer using dialysis or a desalting column.[12]
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester reagent in a small amount of anhydrous DMSO or DMF.[7][16]
-
Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution while gently mixing.[2][16] The final concentration of organic solvent should be kept below 10%.[12]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[2][16]
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.[16] Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted NHS ester is deactivated.[13][16]
-
Purification: Remove the excess, unreacted labeling reagent, hydrolyzed ester, and quenching reagent from the labeled protein using a desalting or size-exclusion chromatography column.[2]
Troubleshooting Guide
Use this flowchart to diagnose and solve common issues encountered during NHS ester conjugation experiments.
Troubleshooting Workflow for NHS Ester Reactions
Caption: A step-by-step guide for troubleshooting low labeling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. interchim.fr [interchim.fr]
- 10. benchchem.com [benchchem.com]
- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. benchchem.com [benchchem.com]
- 17. help.lumiprobe.com [help.lumiprobe.com]
impact of buffer choice on TCO-tetrazine ligation efficiency
Welcome to the technical support center for TCO-tetrazine ligation. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing your bioorthogonal conjugation experiments, with a specific focus on the impact of buffer choice on reaction efficiency.
Troubleshooting Guide
This section addresses specific issues you might encounter during TCO-tetrazine conjugation, offering potential causes and actionable solutions related to the reaction buffer and overall environment.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Slow or Incomplete Reaction | Suboptimal pH: While the TCO-tetrazine ligation is robust across a pH range of 6 to 9, extreme pH values can affect the stability of your biomolecules.[1][2][3][4][5] | Ensure your reaction buffer is within the optimal pH range of 6.0-9.0. Phosphate-buffered saline (PBS) at pH 7.4 is a common and effective choice.[2][3][4][5] |
| Presence of Primary Amines in Buffer: Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule for reaction with NHS esters used for labeling, reducing the incorporation of TCO or tetrazine moieties.[3][6] | When using NHS esters for labeling, always use an amine-free buffer such as PBS or a sodium phosphate (B84403) buffer.[1][2][3][4] If your protein is in an amine-containing buffer, perform a buffer exchange into an amine-free buffer before labeling.[3] | |
| Low Reactant Concentration: The reaction rate is dependent on the concentration of both the TCO and tetrazine.[1][4][7] | If possible, increase the concentration of one or both reactants.[1][4] | |
| Degradation of Reactants: Some tetrazines, particularly those with electron-withdrawing groups, can be unstable and degrade in aqueous media.[1][8][9] TCOs can be sensitive to thiols and low pH.[1][2] | Use freshly prepared solutions.[1][2][3] Store stock solutions of reagents appropriately, desiccated and protected from light.[1][2][9] For oxygen-sensitive molecules, degassing the reaction buffer can prevent oxidation.[1][9] | |
| Low Product Yield | Precipitation of Reactants or Product: Poor solubility of either the reactants or the final conjugate in the aqueous buffer can lead to precipitation and low isolated yields.[1][3][4][9] | To improve aqueous solubility, consider using PEGylated linkers on your TCO or tetrazine reagents.[1][3][4][9] A small amount of a water-miscible organic co-solvent like DMSO or DMF can be added (typically <10% v/v), but you must verify its compatibility with your system to avoid denaturation or other adverse effects.[1][3][4][10] |
| Hydrolysis of NHS Ester: During the labeling step, the NHS ester is susceptible to hydrolysis in aqueous buffers, which inactivates it.[1][5] | Prepare stock solutions of the NHS ester in an anhydrous solvent like DMSO or DMF immediately before use.[1][3][5] Allow the NHS ester vial to warm to room temperature before opening to prevent condensation.[2][3][5] | |
| Side Reactions: Impurities in starting materials or reactive components in the buffer can lead to competing side reactions.[1][9] | Ensure the purity of your TCO and tetrazine reagents.[1][9] As mentioned, use non-amine-containing buffers during NHS ester labeling steps.[2][3] | |
| High Background or Non-Specific Labeling | Impure Reactants: Impurities in the reagents can lead to non-specific reactions. | Ensure the purity of your starting materials using appropriate analytical techniques (e.g., HPLC, mass spectrometry).[5] |
| Hydrolyzed Labeling Reagents: Hydrolyzed NHS esters can potentially lead to side products that contribute to background signals. | Use freshly prepared stock solutions of NHS esters and minimize their time in aqueous buffers before addition to the protein solution.[1][3][5] |
Frequently Asked Questions (FAQs)
Here we answer common questions regarding buffer selection and reaction conditions for TCO-tetrazine ligations.
Q1: What is the optimal buffer and pH for the TCO-tetrazine ligation? A1: The TCO-tetrazine ligation is highly efficient and robust across a wide pH range, typically between 6.0 and 9.0.[1][2][3][4][5] Phosphate-buffered saline (PBS) at a physiological pH of 7.2-7.4 is the most commonly used and recommended buffer for the ligation step itself as it is compatible with most biological molecules.[3][4][11][12]
Q2: Are there any buffer components I should avoid? A2: Yes. If you are labeling your biomolecules with TCO or tetrazine using N-hydroxysuccinimide (NHS) esters, you must use an amine-free buffer .[1][3] Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will react with the NHS ester, quenching the labeling reaction and significantly reducing the efficiency of TCO/tetrazine incorporation.[3]
Q3: My reactants are not very soluble in aqueous buffers. Can I add organic co-solvents? A3: Yes, in many cases, you can. To improve the solubility of hydrophobic reactants, a small amount of a water-miscible organic co-solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) can be added to the reaction buffer.[1][3][4] It is crucial to keep the final concentration of the organic solvent low (usually below 10% v/v) to avoid denaturing proteins or negatively impacting your biological system.[10][13] Always perform a preliminary test to ensure the chosen co-solvent and its concentration are compatible with your specific application.[1][3][4]
Q4: How does buffer choice impact the stability of my TCO and tetrazine reagents? A4: While the ligation itself is buffer-tolerant, the stability of the reactants can be influenced by the aqueous environment. Some tetrazine derivatives, especially those with strong electron-withdrawing groups that enhance reactivity, are more susceptible to degradation in aqueous solutions over time.[1][8][9] TCOs can be sensitive to low pH and the presence of thiols.[1][2][7] It is always recommended to use freshly prepared solutions of your reactants for best results.[1][2][3]
Q5: Can I perform the TCO-tetrazine ligation in complex biological media like cell culture medium or serum? A5: Yes, one of the major advantages of the TCO-tetrazine ligation is its bioorthogonality, meaning it can proceed efficiently in complex biological media.[11][14] However, be aware that components within these complex mixtures, such as serum proteins or thiols, can sometimes affect reactant stability.[2][4] For instance, TCOs can isomerize to their unreactive cis-isomer, a process that can be accelerated by components in serum.[4] It may be necessary to use more stable TCO derivatives or adjust incubation times for optimal results in such media.[4]
Quantitative Data Summary
The efficiency of the TCO-tetrazine ligation is highly dependent on the specific structures of the reactants. The tables below summarize key kinetic and stability data to aid in reagent selection.
Table 1: Second-Order Rate Constants for Various TCO-Tetrazine Pairs
| Tetrazine Derivative | Dienophile | Buffer/Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| Dipyridyl Tetrazine | TCO | 9:1 Methanol/Water | RT | ~2,000[14] |
| H-Tetrazine (monosubstituted) | TCO | Aqueous Media | Not Specified | up to 30,000[15] |
| Phenyl-substituted Tetrazine | TCO | DPBS | 37 | >39,000[15][16] |
| Bis(pyridyl)-Tetrazine | TCO | DPBS | 37 | >39,000[15][16] |
| Triazolyl-Tetrazine | axial-TCO | PBS | 37 | ~10,332[17] |
| Methyl-Tetrazine | axial-TCO | PBS | 37 | <2,000[17] |
| Dipyridyl-s-tetrazine | d-TCO | Water | 25 | ~366,000[18] |
Note: Rate constants are highly dependent on the specific substituents on both the tetrazine and TCO rings, as well as the solvent and temperature.[15] Generally, electron-withdrawing groups on the tetrazine and electron-donating groups on the TCO increase the reaction rate.[3][19]
Table 2: General Impact of Buffer Conditions on Reaction Parameters
| Parameter | Condition | General Effect | Key Considerations |
| pH | 6.0 - 9.0 | Reaction is stable and efficient.[1][3][5] | Avoid strongly basic conditions (pH > 10) which can degrade some tetrazines.[15] Ensure the pH is compatible with the stability of your biomolecules.[1] |
| Buffer Type | Amine-free (e.g., PBS) | CRITICAL for NHS ester labeling steps. | Buffers with primary amines (Tris, Glycine) will quench NHS ester reactions.[3][6] |
| Co-solvents | DMSO, DMF (<10% v/v) | Can increase solubility of hydrophobic reactants.[1][3][4] | Must verify compatibility with the biological system to prevent denaturation or toxicity.[1][3][4] |
| Additives | Thiols (e.g., DTT, GSH) | Can potentially lead to isomerization and inactivation of TCO.[2] | If thiols are required for your sample (e.g., to maintain protein function), use more stable TCO derivatives and minimize exposure time. |
Experimental Protocols & Visualizations
General Experimental Workflow
The following diagram illustrates a typical workflow for conjugating two proteins using TCO-tetrazine ligation after labeling them with the respective reactive handles via NHS ester chemistry.
Troubleshooting Decision Tree
Use this diagram to diagnose potential issues with low ligation efficiency.
Protocol: General Protein-Protein Conjugation via TCO-Tetrazine Ligation
This protocol describes the labeling of two proteins with TCO and tetrazine NHS esters, followed by their conjugation.
Materials:
-
Protein A and Protein B in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at 1-5 mg/mL.[5][20]
-
TCO-PEG-NHS ester and Tetrazine-PEG-NHS ester.
-
Reaction Buffer: PBS, pH 7.4.[12]
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0.[4][5][20]
Procedure:
Part 1: Labeling Protein A with TCO-NHS Ester
-
Protein Preparation: Ensure Protein A is in an amine-free buffer. If not, perform a buffer exchange using a spin desalting column.[3][6][20]
-
TCO-NHS Ester Stock Solution: Immediately before use, prepare a 10-20 mM stock solution of the TCO-PEG-NHS ester in anhydrous DMSO or DMF.[4][20]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution.[4][5][20]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.[4][5][20]
-
Quenching (Optional): To stop the reaction, add Quenching Buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes.[4][5][20]
-
Purification: Remove excess, unreacted TCO-NHS ester using a spin desalting column equilibrated with the Reaction Buffer (PBS, pH 7.4).[3][4][20]
Part 2: Labeling Protein B with Tetrazine-NHS Ester
-
Follow the same procedure as in Part 1, substituting the TCO-PEG-NHS ester with a Tetrazine-PEG-NHS ester.[20]
Part 3: TCO-Tetrazine Ligation
-
Ligation Reaction: Mix the purified TCO-labeled Protein A and the tetrazine-labeled Protein B in a clean tube. A 1:1 molar ratio is a good starting point, though a slight molar excess (1.05 to 1.5-fold) of the tetrazine-labeled protein can help drive the reaction to completion.[1][3][4][6]
-
Incubation: Allow the reaction to proceed for 30 to 60 minutes at room temperature.[1][20] For sensitive proteins, the reaction can be performed at 4°C, but may require a longer incubation period (e.g., 2-4 hours or overnight).[1][3][12]
-
Monitoring (Optional): The reaction progress can be monitored by the disappearance of the tetrazine's characteristic pink color, which corresponds to a decrease in its absorbance in the 510-550 nm range.[1][11][12]
-
Purification: The final conjugate can be used directly or purified from any unreacted starting material using an appropriate method such as size-exclusion chromatography (SEC).[3][4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. interchim.fr [interchim.fr]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Post-Reaction Purification of (S)-TCO-PEG4-NHS Ester Conjugates
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the effective removal of excess (S)-TCO-PEG4-NHS ester following a conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess this compound after my conjugation reaction?
A1: Removing excess, unreacted this compound is critical for several reasons. Firstly, the unreacted NHS ester can hydrolyze, and both the unreacted and hydrolyzed forms can interfere with downstream applications by competing for binding sites or causing a high background signal.[1][2] Secondly, accurate quantification of your final conjugate relies on the removal of all unconjugated reagents.[2] Finally, for therapeutic applications, residual unconjugated linkers are considered impurities and must be removed to ensure the safety and efficacy of the final product.[1]
Q2: What are the most common methods for removing unreacted this compound?
A2: The most prevalent and effective methods for purifying your biomolecule conjugate from small molecules like this compound are size-based separation techniques. These include:
-
Size Exclusion Chromatography (SEC): Often performed using pre-packed desalting columns (e.g., Zeba™ Spin Desalting Columns), this method is rapid and efficient at separating large biomolecules from smaller, unreacted reagents.[1][3][4][5][6]
-
Dialysis: A gentle method that involves the diffusion of small molecules across a semi-permeable membrane while retaining the larger biomolecule conjugate.[7][]
-
Tangential Flow Filtration (TFF): An efficient method for concentrating and desalting larger volumes of protein solutions, making it suitable for scaling up purification.[9][10][11][12]
Q3: How do I choose the best purification method for my experiment?
A3: The choice of purification method depends on factors such as your sample volume, the desired purity, the time constraints of your experiment, and the stability of your biomolecule.
-
For rapid, small-scale purifications , Size Exclusion Chromatography using spin desalting columns is often the preferred method.[1]
-
For larger sample volumes where time is not a critical factor and gentle handling is paramount , Dialysis is a suitable option.[2][7]
-
For large-scale processing and concentration , Tangential Flow Filtration is the most efficient choice.[9][10]
Q4: What can I do if I suspect my this compound has hydrolyzed before the reaction?
A4: The NHS ester is susceptible to hydrolysis in aqueous solutions. To minimize this, always dissolve the this compound in an anhydrous solvent like DMSO or DMF immediately before use.[13][14] It is also crucial to allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.[15]
Q5: Can the buffer I use for my conjugation reaction affect the purification process?
A5: Yes, the buffer composition is critical. Avoid buffers containing primary amines, such as Tris or glycine, during the conjugation reaction as they will compete with your target molecule for the NHS ester.[13][14] After the reaction, these amine-containing buffers can be used to quench any remaining unreacted NHS ester.[13][16] For the purification step itself, using a compatible buffer like PBS is recommended.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low recovery of labeled antibody after purification. | Non-specific binding to the purification matrix: The antibody may be interacting with the material of the desalting column or dialysis membrane. | - Ensure the column or membrane is properly equilibrated with buffer before use.- Consider using a different brand or type of purification device with a low-protein-binding surface. |
| Precipitation of the antibody: The antibody may have aggregated and precipitated during the purification process. | - Perform all purification steps at 4°C to maintain protein stability.- Ensure the buffer composition and pH are optimal for your specific antibody. | |
| Sample loss during transfers: Multiple transfer steps can lead to a cumulative loss of the sample. | - Use devices that minimize sample transfers, such as all-in-one spin columns.[17] | |
| High background or non-specific signal in downstream applications. | Incomplete removal of unconjugated this compound: The purification method may not have been efficient enough. | - For SEC, ensure you are using a column with the appropriate molecular weight cutoff and that it is not overloaded.- For dialysis, increase the number of buffer changes and the total dialysis time. |
| Hydrolyzed NHS ester still present: The hydrolyzed form of the reagent may still be present and interfering with your assay. | - Ensure thorough buffer exchange during purification to remove all small molecule contaminants. | |
| Inconsistent labeling efficiency between batches. | Variable activity of the this compound: The reagent may have been partially hydrolyzed due to improper storage or handling. | - Aliquot the solid reagent upon receipt to minimize exposure to moisture.- Always allow the reagent to warm to room temperature before opening and prepare stock solutions fresh for each use.[14] |
| Fluctuations in reaction pH: The efficiency of the NHS ester reaction is pH-dependent. | - Prepare fresh reaction buffer for each experiment and verify the pH before starting the conjugation. |
Quantitative Data Summary
The following table provides a comparison of the different purification methods for removing unconjugated this compound. The values are typical and may vary depending on the specific experimental conditions.
| Parameter | Size Exclusion Chromatography (Spin Column) | Dialysis | Tangential Flow Filtration |
| Typical Sample Volume | 10 µL - 2 mL | 0.1 mL - 50 mL | > 50 mL |
| Processing Time | < 15 minutes | 4 - 24 hours | 1 - 3 hours |
| Typical Recovery | > 90% | > 95% | > 95% |
| Purity | High | Very High | Very High |
| Ease of Use | Easy | Moderate | Requires specialized equipment |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (Spin Desalting Column)
This protocol is suitable for the rapid removal of unconjugated this compound from small-volume antibody labeling reactions.
-
Column Preparation:
-
Remove the desalting column's bottom closure and loosen the cap.
-
Place the column in a collection tube.
-
Centrifuge at 1,500 x g for 1 minute to remove the storage buffer.[2]
-
-
Equilibration:
-
Add 300 µL of your desired final buffer (e.g., PBS) to the top of the resin bed.
-
Centrifuge at 1,500 x g for 1 minute.
-
Discard the flow-through. Repeat this step 2-3 times.
-
-
Sample Loading:
-
Place the column in a new, clean collection tube.
-
Remove the cap and slowly apply your reaction mixture to the center of the compacted resin.
-
-
Purification:
-
Centrifuge the column at 1,500 x g for 2 minutes to elute the purified antibody conjugate.
-
The collected eluate contains your purified product, while the unconjugated this compound remains in the column resin.
-
Protocol 2: Dialysis
This protocol is ideal for gentle purification of larger sample volumes.
-
Membrane Preparation:
-
Select a dialysis membrane with a Molecular Weight Cut-Off (MWCO) significantly lower than your biomolecule (e.g., 10-14K MWCO for an antibody).[7]
-
Prepare the dialysis membrane according to the manufacturer's instructions, which typically involves rinsing with deionized water.
-
-
Sample Loading:
-
Load your reaction mixture into the dialysis tubing or cassette, leaving some space for potential sample dilution.
-
Securely close the tubing or cassette.
-
-
Dialysis:
-
Immerse the dialysis device in a large volume of your desired buffer (e.g., 1L of PBS for a 1 mL sample).
-
Stir the buffer gently at 4°C.
-
Allow dialysis to proceed for at least 4 hours, or preferably overnight.[2]
-
-
Buffer Exchange:
-
Change the dialysis buffer at least three times to ensure the complete removal of the unreacted reagent.[7]
-
-
Sample Recovery:
-
Carefully remove the dialysis device from the buffer and recover your purified conjugate.
-
Protocol 3: Tangential Flow Filtration (TFF)
This protocol is suited for large-scale purification and concentration of antibody conjugates.
-
System Preparation:
-
Select a TFF membrane with an appropriate MWCO (e.g., 30 kDa for an antibody).
-
Assemble the TFF system (pump, reservoir, membrane cassette, and tubing) according to the manufacturer's instructions.
-
Flush the system with purification buffer to remove any storage solution and to wet the membrane.
-
-
Sample Loading:
-
Add your reaction mixture to the reservoir.
-
-
Diafiltration:
-
Begin circulating the sample across the membrane.
-
Continuously add fresh purification buffer to the reservoir at the same rate that filtrate is being removed. This process, known as diafiltration, washes away the unconjugated this compound.
-
Perform 5-10 diavolumes to ensure complete removal of the small molecules.
-
-
Concentration (Optional):
-
After diafiltration, stop adding fresh buffer and continue to circulate the sample to concentrate it to the desired volume.
-
-
Sample Recovery:
-
Drain the system to recover the purified and concentrated antibody conjugate.
-
Visualizations
Caption: Workflow for removing unconjugated ester via Size Exclusion Chromatography.
Caption: Workflow for removing unconjugated ester using Dialysis.
Caption: Troubleshooting logic for purification of TCO-conjugated biomolecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. Size exclusion chromatography: Fundamentals and applications | Abcam [abcam.com]
- 5. b-ac.co.uk [b-ac.co.uk]
- 6. bio-rad.com [bio-rad.com]
- 7. Azide Removal by Dialysis Protocol | Rockland [rockland.com]
- 9. avantorsciences.com [avantorsciences.com]
- 10. repligen.com [repligen.com]
- 11. rocker.com.tw [rocker.com.tw]
- 12. Tangential Flow Filtration (TFF) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. furthlab.xyz [furthlab.xyz]
- 16. interchim.fr [interchim.fr]
- 17. merckmillipore.com [merckmillipore.com]
issues with steric hindrance in TCO labeling
Welcome to the technical support center for TCO (trans-cyclooctene) labeling. This resource is for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to ensure the successful execution of your bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of TCO-tetrazine labeling?
A1: TCO-tetrazine labeling, a type of "click chemistry," is a bioorthogonal reaction, meaning it can occur in complex biological systems without interfering with native biochemical processes[1]. The core of this chemistry is an inverse-electron-demand Diels-Alder (IEDDA) reaction[1][2]. In this [4+2] cycloaddition, the electron-deficient 1,2,4,5-tetrazine (B1199680) (the diene) reacts with the strained, electron-rich trans-cyclooctene (B1233481) (the dienophile)[1]. This initial reaction is followed by a retro-Diels-Alder reaction, which irreversibly eliminates nitrogen gas (N₂) and forms a stable covalent bond[1][2].
Q2: What are the primary causes of low yield or failed TCO labeling reactions?
A2: Low yields in TCO labeling can be attributed to several factors, including:
-
Steric Hindrance: The bulky nature of the TCO group or the substrate can prevent the reactive moieties from coming into proximity[3][4][5].
-
Isomerization of TCO: The reactive trans-cyclooctene can isomerize to the much less reactive cis-cyclooctene (CCO)[3]. This can be promoted by exposure to thiols or certain metals[4][6].
-
Hydrolysis of NHS Esters: If using an NHS ester for labeling, it can be hydrolyzed by moisture, rendering it inactive[7][8].
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or stoichiometry can negatively impact the reaction efficiency[9][10].
-
Reagent Quality: Degradation of TCO or tetrazine reagents due to improper storage can lead to poor reactivity[6][11].
Q3: How does steric hindrance specifically affect TCO labeling, and how can it be minimized?
A3: Steric hindrance occurs when the bulky structures of the molecules involved in the reaction physically block the reactive TCO and tetrazine groups from interacting effectively[4][5]. This is a common issue when labeling large biomolecules like antibodies. The hydrophobic TCO group can also "bury" itself within the protein structure, making it inaccessible[12][13].
To minimize steric hindrance:
-
Use a Linker: Incorporating a flexible spacer, such as polyethylene (B3416737) glycol (PEG), between the TCO moiety and the molecule of interest can increase the accessibility of the TCO group[4][7][14][15].
-
Optimize Linker Length: Longer PEG linkers (e.g., PEG4, PEG12) can be more effective at overcoming steric hindrance for particularly bulky molecules[4][13].
-
Choose Less Bulky Reagents: The steric properties of both the TCO and tetrazine derivatives can influence the reaction rate. Less hindered reactants, like monosubstituted H-tetrazines, can exhibit higher reactivity[9][16].
Q4: What is the optimal stoichiometry for the TCO-tetrazine reaction?
A4: While a 1:1 molar ratio is the theoretical ideal, it is often beneficial to use a slight excess of one of the reactants to drive the reaction to completion. A common starting point is a 1.05 to 1.5-fold molar excess of the tetrazine-functionalized molecule relative to the TCO-functionalized molecule[9][10][17]. However, the optimal ratio may vary depending on the specific reactants and should be determined empirically for your system[9][10].
Q5: What are the recommended storage and handling conditions for TCO and tetrazine reagents?
A5: Proper storage and handling are critical for maintaining the reactivity of TCO and tetrazine reagents.
-
TCO Reagents: TCO compounds, especially their NHS esters, are sensitive to moisture and can isomerize over time[3][6][18]. They should be stored at -20°C, desiccated, and protected from light[4][6]. Before use, allow the vial to warm to room temperature to prevent condensation[3][6]. It is advisable to use freshly prepared solutions[3][7].
-
Tetrazine Reagents: Tetrazines can also be sensitive to light and nucleophiles[11]. They should be stored protected from light and moisture[11].
Troubleshooting Guides
Issue 1: Low or No Labeling Efficiency
| Potential Cause | Recommended Solution |
| Steric Hindrance | The TCO group is inaccessible on the surface of the biomolecule[3][5][12]. |
| Isomerization of TCO to CCO | The reactive trans-isomer has converted to the unreactive cis-isomer[3][5]. |
| Hydrolyzed NHS Ester | The TCO-NHS ester has been inactivated by moisture[7][8]. |
| Incorrect Buffer Composition | The presence of primary amines (e.g., Tris, glycine) in the buffer competes with the target molecule for the NHS ester[3][8]. |
| Suboptimal pH | The pH of the reaction is too low for efficient NHS ester coupling[3][8]. |
Issue 2: Precipitation During or After Labeling
| Potential Cause | Recommended Solution |
| High Degree of Labeling (DOL) | Over-labeling can increase the hydrophobicity of the protein due to the hydrophobic nature of the TCO group, leading to aggregation[4][8]. |
| High Concentration of Organic Solvent | The final concentration of DMSO or DMF from the reagent stock solution is too high (typically should be <10%), causing the protein to precipitate[4][8]. |
| Poor Linker Solubility | The TCO linker itself may have poor solubility in the aqueous reaction buffer[4]. |
Quantitative Data Summary
Table 1: Impact of PEG Spacer Length on Apparent TCO Reactivity
| TCO Linker | PEG Spacer Length | Percentage of Active TCOs | Fold Increase in Reactivity (vs. No Spacer) |
| NHS-TCO | None | ~11% | 1x (Baseline) |
| NHS-PEG4-TCO | 4 PEG units | ~47% | > 4x |
| DBCO-PEG4-TCO | 4 PEG units | High | > 5x |
| DBCO-PEG24-TCO | 24 PEG units | High | 3-4x |
| (Data synthesized from[13]) |
Table 2: Second-Order Rate Constants for TCO-Tetrazine Ligation
| Reactants | Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |
| TCO and 3,6-di-(2-pyridyl)-s-tetrazine | ~2,000 | 9:1 Methanol/Water |
| TCO-mAb and [¹¹¹In]In-labeled-Tz | (13 ± 0.08) × 10³ | PBS, 37°C |
| s-TCO and 3,6-dipyridyl-s-tetrazine | (3,300 ± 40) × 10³ | Not specified |
| General TCO-Tetrazine | up to 10⁶ | Aqueous media |
| (Data synthesized from[19]) |
Experimental Protocols
Protocol 1: Protein Labeling with TCO-NHS Ester
This protocol describes the functionalization of a target protein with TCO groups by targeting primary amines (e.g., lysine (B10760008) residues).
Materials:
-
Protein of interest
-
TCO-PEGn-NHS ester
-
Amine-free reaction buffer (e.g., PBS, pH 7.2-8.5)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting spin column or dialysis equipment
Procedure:
-
Buffer Exchange: Prepare the protein in the amine-free reaction buffer at a concentration of 1-5 mg/mL[7][17].
-
Prepare TCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-PEGn-NHS ester in anhydrous DMSO or DMF. Allow the reagent to warm to room temperature before opening the vial to prevent condensation[3][17].
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution[3][15].
-
Incubation: Incubate the reaction for 1 hour at room temperature or 2 hours on ice with gentle mixing[15][17].
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5-15 minutes at room temperature[15][17].
-
Purification: Remove the unreacted TCO-NHS ester and quenching buffer using a desalting spin column or by dialysis[7][17]. The TCO-labeled protein is now ready for the click reaction or can be stored at -80°C[3].
Protocol 2: TCO-Tetrazine Click Reaction
This protocol details the ligation of the TCO-labeled protein with a tetrazine-functionalized molecule.
Materials:
-
TCO-labeled protein (from Protocol 1)
-
Tetrazine-functionalized molecule (e.g., tetrazine-fluorophore)
-
Reaction buffer (e.g., PBS, pH 6.0-9.0)
Procedure:
-
Prepare Reactants: Prepare the TCO-labeled protein in the desired reaction buffer. Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO) and then dilute into the reaction buffer[15][17].
-
Click Reaction: Add 1.05 to 1.5 molar equivalents of the tetrazine-functionalized molecule to 1 mole equivalent of the TCO-labeled protein[7][17].
-
Incubation: Allow the reaction to proceed for 30 to 60 minutes at room temperature[10][15]. For less reactive partners, the incubation time can be extended[10].
-
Purification (Optional): If necessary, the final conjugate can be purified from any unreacted starting material using size-exclusion chromatography or dialysis[11][15].
Visualizations
Caption: Mechanism of the TCO-Tetrazine bioorthogonal ligation.
Caption: General experimental workflow for TCO-tetrazine labeling.
Caption: Troubleshooting decision tree for low TCO labeling yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. interchim.fr [interchim.fr]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. precisepeg.com [precisepeg.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: TCO-Labeled Biomolecules
Welcome to the technical support center for TCO-labeled biomolecules. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the stability of trans-cyclooctene (B1233481) (TCO) labeled biomolecules.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern with TCO-labeled biomolecules?
The main stability issue is the isomerization of the reactive trans-cyclooctene (TCO) to its unreactive cis-cyclooctene (CCO) isomer.[1] This isomerization prevents the TCO group from participating in the desired bioorthogonal ligation reaction with a tetrazine-labeled molecule. Other potential issues include the hydrolysis of the TCO-NHS ester during the labeling process, as well as protein aggregation and degradation.[1][2]
Q2: What factors contribute to the isomerization of TCO to the inactive CCO form?
Several factors can promote the isomerization of TCO to its inactive CCO form:
-
Presence of thiols: Reagents containing thiols, such as dithiothreitol (B142953) (DTT) and β-mercaptoethanol, can induce isomerization.[1]
-
Copper-containing proteins: The presence of copper, particularly in serum or cell culture media, can catalyze the isomerization process.[1][3][4]
-
Choice of TCO derivative: Highly strained and more reactive TCO derivatives are often less stable and more prone to isomerization.[1]
-
Prolonged storage: Over time, TCO groups can gradually convert to the CCO form, especially under suboptimal storage conditions.[1]
Q3: How can I improve the stability of my TCO-modified protein?
To enhance the stability of your TCO-modified protein, consider the following strategies:
-
Choose a more stable TCO derivative: For applications requiring long-term stability, consider using less strained TCO derivatives.[1]
-
Optimize buffer conditions: During the labeling reaction, use amine-free buffers to prevent side reactions with NHS esters. For storage, maintain a pH between 6 and 9 and consider using protein stabilizers.[1]
-
Incorporate PEG linkers: Using a TCO reagent with a polyethylene (B3416737) glycol (PEG) spacer can improve solubility, reduce aggregation, and minimize steric hindrance.[1]
Q4: My TCO-NHS ester labeling efficiency is low. What could be the cause?
Low labeling efficiency with TCO-NHS esters is often due to the hydrolysis of the NHS ester.[5][6][7] The NHS ester is sensitive to water and can be hydrolyzed to an unreactive carboxylic acid. To minimize hydrolysis, it is crucial to prepare the TCO-NHS ester solution in an anhydrous solvent like DMSO or DMF immediately before use and to perform the labeling reaction in an amine-free buffer (e.g., PBS) at an optimal pH of 7.2-8.5.[5][6][7]
Troubleshooting Guides
Issue 1: Low or No Conjugation Efficiency in TCO-Tetrazine Ligation
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Isomerization of TCO to CCO | - Confirm the integrity of the TCO-NHS ester reagent; ensure it has been stored properly to prevent hydrolysis.[1] - Avoid buffers containing thiols during the conjugation reaction.[1] - If working with serum-containing media, consider using a more stable TCO derivative or purifying the TCO-modified protein before conjugation.[1] |
| Hydrolysis of TCO-NHS ester | - Prepare the TCO-NHS ester solution immediately before use in anhydrous DMSO or DMF.[5][6][7] - Ensure the protein labeling buffer is free of primary amines (e.g., Tris or glycine).[5][7] Use a buffer like PBS at pH 7.2-8.0.[1][6] |
| Suboptimal Reaction Conditions | - Optimize the stoichiometry of the reactants. A slight molar excess (1.05 to 1.5-fold) of the tetrazine reagent is often recommended.[8] - Ensure the reaction pH is within the optimal range of 6-9 for the TCO-tetrazine ligation.[8] |
Issue 2: Multiple Bands or Smearing on SDS-PAGE after Labeling
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| High Degree of Labeling / Aggregation | - Over-labeling the protein can alter its properties and lead to aggregation.[1] Reduce the molar excess of the TCO-NHS ester in the labeling reaction.[1] |
| Incomplete Reaction | - Unreacted starting materials may be present. Optimize the stoichiometry of the reactants and the reaction time.[1] |
| Non-specific Labeling | - Ensure that the TCO-NHS ester is specifically targeting primary amines. Purification of the labeled protein is crucial to remove any non-specifically bound reagent.[1] |
Quantitative Data Summary
Table 1: Effect of pH and Temperature on NHS Ester Half-life
| pH | Temperature | Approximate Half-life |
| 7.0 | 0°C | 4-5 hours[7] |
| 8.0 | 4°C | 1 hour[7] |
| 8.6 | 4°C | 10 minutes[7] |
| Data compiled from multiple sources for general NHS esters. |
Table 2: Recommended Buffers for NHS Ester Conjugation Reactions
| Recommended Buffers | Buffers to Avoid | Rationale |
| Phosphate-Buffered Saline (PBS), pH 7.2-7.5[7] | Tris (e.g., TBS)[7] | Tris and glycine (B1666218) contain primary amines that will compete with the target molecule for reaction with the NHS ester, reducing the yield.[7] |
| HEPES, pH 7.2-8.0[7] | Glycine containing buffers | |
| Bicarbonate/Carbonate Buffer, pH 8.0-9.0 |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with TCO-NHS Ester
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer (e.g., PBS) at a pH between 7.2 and 8.5.[9] If the protein is in a buffer containing primary amines like Tris, perform a buffer exchange using a desalting spin column.[10] The recommended protein concentration is 1-5 mg/mL.[11]
-
TCO-NHS Ester Preparation: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO to create a stock solution (e.g., 10 mM).[10] Allow the reagent vial to warm to room temperature before opening to prevent moisture condensation.[7]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution.[9][11]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature.[5]
-
Quench Reaction (Optional): To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes at room temperature.[7][12]
-
Purification: Remove unreacted TCO-NHS ester and byproducts using a desalting spin column or dialysis.[5][7] The purified TCO-labeled protein is now ready for storage or downstream applications.
Protocol 2: TCO-Tetrazine Click Reaction
-
Prepare Reactants: Prepare the TCO-labeled protein in the desired reaction buffer (e.g., PBS, pH 6.0-9.0). Dissolve the tetrazine-functionalized molecule in a compatible solvent.[10]
-
Click Reaction: Add 1.05 to 1.5 molar equivalents of the tetrazine-functionalized molecule to 1 mole equivalent of the TCO-labeled protein.[8][10]
-
Incubation: Incubate the reaction mixture for 10 to 60 minutes at room temperature or 37°C.[8] For less reactive partners, the incubation time can be extended up to 2 hours or even overnight at 4°C.[8]
-
Analysis: The reaction progress can be monitored by the disappearance of the characteristic color of the tetrazine. The final conjugate can be analyzed by methods such as SDS-PAGE or mass spectrometry.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. escholarship.org [escholarship.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. research.tue.nl [research.tue.nl]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. interchim.fr [interchim.fr]
Validation & Comparative
A Head-to-Head Comparison: (S)-TCO-PEG4-NHS Ester vs. DBCO-PEG4-NHS Ester for Bioconjugation
For researchers, scientists, and drug development professionals navigating the landscape of bioconjugation, the choice of linker is a critical determinant of experimental success. Among the premier tools for copper-free click chemistry, (S)-TCO-PEG4-NHS ester and DBCO-PEG4-NHS ester have emerged as robust and versatile options. This guide provides an objective, data-driven comparison of these two heterobifunctional linkers to inform the selection process for applications ranging from antibody-drug conjugate (ADC) development to advanced cellular imaging.
At their core, both linkers facilitate a two-step conjugation strategy. The N-hydroxysuccinimide (NHS) ester group allows for the straightforward labeling of biomolecules via reaction with primary amines, such as those on lysine (B10760008) residues. The second functional group—(S)-trans-cyclooctene (TCO) or dibenzocyclooctyne (DBCO)—then enables a highly specific and bioorthogonal "click" reaction with its respective partner, a tetrazine for TCO or an azide (B81097) for DBCO. This dual functionality, combined with a hydrophilic PEG4 spacer that enhances solubility and reduces steric hindrance, makes these linkers powerful tools in the bioconjugation toolkit.
The primary distinction between this compound and DBCO-PEG4-NHS ester lies in their bioorthogonal reaction partners and, consequently, their reaction kinetics. The inverse-electron-demand Diels-Alder (IEDDA) reaction between TCO and tetrazine is renowned for its exceptionally rapid kinetics, often orders of magnitude faster than the strain-promoted alkyne-azide cycloaddition (SPAAC) between DBCO and an azide. This fundamental difference has significant implications for experimental design and the suitability of each linker for specific applications.
Quantitative Performance Comparison
To facilitate a clear comparison, the following tables summarize the key performance characteristics of this compound and DBCO-PEG4-NHS ester based on available experimental data.
Table 1: Reaction Kinetics
| Feature | This compound | DBCO-PEG4-NHS Ester |
| Bioorthogonal Reaction | Inverse-Electron-Demand Diels-Alder (IEDDA) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) |
| Reaction Partner | Tetrazine | Azide |
| Second-Order Rate Constant (k₂) | Up to 10⁶ M⁻¹s⁻¹ | 1.2 x 10⁻³ - 1 M⁻¹s⁻¹ |
Table 2: Conjugate Stability and Efficiency
| Feature | This compound Conjugate | DBCO-PEG4-NHS Ester Conjugate |
| Resulting Linkage | Dihydropyridazine | Triazole |
| Linkage Stability | Generally stable, though can be dependent on the specific TCO and tetrazine derivatives used. Some TCO esters have shown susceptibility to degradation in serum. | The triazole linkage is considered highly stable under a wide range of physiological conditions. |
| Conjugation Efficiency | High, driven by rapid reaction kinetics. In a direct comparison for nanogel conjugation, the TCO-tetrazine reaction approached 90% completion in under an hour. | Good, though the slower kinetics may require longer incubation times or higher concentrations to achieve comparable yields to the TCO-tetrazine system. The same nanogel conjugation with DBCO-azide required approximately 72 hours to reach a similar level of completion. |
Visualizing the Chemistry and Workflows
To further elucidate the mechanisms and experimental processes, the following diagrams are provided.
Caption: Chemical structures of the two heterobifunctional linkers.
Caption: Reaction mechanisms for TCO-tetrazine and DBCO-azide bioorthogonal ligations.
Caption: A generalized experimental workflow for two-step antibody conjugation.
Experimental Protocols
Detailed methodologies are crucial for reproducible bioconjugation. The following protocols provide a general framework for using this compound and DBCO-PEG4-NHS ester in antibody conjugation and for assessing the stability of the resulting conjugate.
Protocol 1: Antibody Labeling with (S)-TCO-PEG4-NHS or DBCO-PEG4-NHS Ester
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound or DBCO-PEG4-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Antibody Preparation: Ensure the antibody is at a concentration of 1-10 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange.
-
Linker Stock Solution: Immediately before use, prepare a 10 mM stock solution of the NHS ester in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the NHS ester stock solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v).
-
Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the excess, unreacted linker using a desalting column or by dialysis against an appropriate buffer.
Protocol 2: Bioorthogonal "Click" Reaction
Materials:
-
TCO- or DBCO-labeled antibody (from Protocol 1)
-
Tetrazine- or Azide-modified molecule (e.g., drug, fluorophore)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup: Add the tetrazine- or azide-modified molecule to the purified TCO- or DBCO-labeled antibody. A 2- to 5-fold molar excess of the modified molecule is typically used.
-
Incubation:
-
TCO-Tetrazine: Incubate for 30 minutes to 2 hours at room temperature.
-
DBCO-Azide: Incubate for 4-12 hours at room temperature or overnight at 4°C.
-
-
Purification: Purify the final antibody conjugate to remove any unreacted molecules using an appropriate method such as size-exclusion chromatography (SEC).
Protocol 3: Assessment of Conjugate Stability in Plasma
Materials:
-
Purified antibody conjugate
-
Mouse or human plasma
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Analytical instruments (e.g., HPLC, LC-MS)
Procedure:
-
Incubation: Dilute the antibody conjugate to a final concentration (e.g., 100 µg/mL) in plasma and a control buffer (PBS). Incubate the samples at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 120, 168 hours). Immediately freeze the samples at -80°C to stop any degradation.
-
Analysis: Analyze the samples to assess the stability of the conjugate. This can be done by:
-
LC-MS: To determine the drug-to-antibody ratio (DAR) and identify any degradation products.
-
Size-Exclusion Chromatography (SEC): To quantify the percentage of aggregation or fragmentation.
-
ELISA: To measure the concentration of total and conjugated antibody.
-
Concluding Remarks
The choice between this compound and DBCO-PEG4-NHS ester is contingent upon the specific demands of the application. For experiments requiring rapid and highly efficient conjugation, particularly in vivo or with low concentrations of biomolecules, the unparalleled kinetics of the TCO-tetrazine ligation make it the superior choice. Conversely, while the SPAAC reaction of DBCO with azides is slower, it is a highly robust and widely utilized bioorthogonal tool that forms an exceptionally stable triazole linkage. This makes it a valuable option for applications where extreme kinetics are not a critical prerequisite and long-term stability is paramount. A thorough understanding of the distinct properties of these powerful bioorthogonal tools is essential for designing successful bioconjugation strategies that advance the frontiers of chemical biology and drug development.
The Unrivaled Speed of TCO: A Kinetic Comparison of Bioorthogonal Reactions
In the landscape of bioorthogonal chemistry, the inverse-electron-demand Diels-Alder (IEDDA) reaction between trans-cyclooctene (B1233481) (TCO) and tetrazine stands out for its exceptionally rapid kinetics, enabling researchers to study biological processes in real-time and develop highly efficient bioconjugation strategies. This guide provides an objective comparison of TCO-tetrazine ligation kinetics with other prominent bioorthogonal reactions, supported by quantitative data and detailed experimental protocols to inform the selection of the most suitable chemistry for specific research needs in drug development, in vivo imaging, and chemical biology.
The efficacy of a bioorthogonal reaction is quantified by its second-order rate constant (k₂), which reflects the reaction's speed. The TCO-tetrazine ligation is renowned for its remarkably high k₂ values, which can be orders of magnitude greater than other common bioorthogonal reactions.[1][2] This kinetic superiority is a significant advantage for applications that require rapid labeling, especially when dealing with low concentrations of reactants or dynamic biological systems.[2][3]
Quantitative Comparison of Reaction Kinetics
The following table summarizes the second-order rate constants for the TCO-tetrazine ligation and other major bioorthogonal reactions. This data clearly illustrates the kinetic advantage of the TCO-tetrazine reaction.
| Reaction Type | Reaction Partners | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| IEDDA | TCO - Tetrazine | 800 - 30,000+ [2][4] |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Dibenzocyclooctyne (DBCO) - Azide | Typically 0.1 - 1.0[3] |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Bicyclononyne (BCN) - Azide | ~0.1 - 1.9[5][6] |
| Staudinger Ligation | Phosphine - Azide | ~0.001 - 0.0025[7][8] |
| Photoinduced 1,3-dipolar cycloaddition | Tetrazole - Acrylamide | ~11.0[8] |
Note: Reaction rates can vary depending on the specific structures of the reactants, solvent, and temperature.
The exceptionally fast kinetics of the TCO-tetrazine ligation, with rate constants reaching up to 10⁶ M⁻¹s⁻¹, make it one of the fastest bioorthogonal reactions known.[9][10] This allows for efficient conjugation at nanomolar to micromolar concentrations, minimizing reagent usage and potential cytotoxicity.[4] In contrast, while SPAAC reactions are robust and widely used, they are significantly slower.[2][3]
Reaction Mechanism and Experimental Workflow
The TCO-tetrazine ligation proceeds via an inverse-electron-demand Diels-Alder cycloaddition, a [4+2] cycloaddition, forming a stable dihydropyridazine (B8628806) bond and releasing nitrogen gas as the only byproduct.[10]
Caption: The inverse-electron-demand Diels-Alder reaction pathway for TCO-tetrazine ligation.
The determination of the kinetic parameters for these rapid reactions is crucial for their comparison and selection. A common and effective method is stopped-flow UV-Vis spectrophotometry.
Caption: A typical experimental workflow for determining the second-order rate constant (k₂).
Experimental Protocols
Determination of Second-Order Rate Constant (k₂) using Stopped-Flow UV-Vis Spectrophotometry
This method is ideal for measuring the rapid kinetics of the TCO-tetrazine ligation by monitoring the disappearance of the tetrazine's characteristic absorbance.[1][2]
1. Reagent Preparation:
-
Prepare stock solutions of the tetrazine and TCO derivatives in a suitable solvent (e.g., DMSO or DMF).[1]
-
On the day of the experiment, dilute the stock solutions in the desired reaction buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to the final concentrations.[1][11]
-
To ensure pseudo-first-order kinetics, the concentration of the TCO derivative should be at least 10-fold higher than the tetrazine concentration.[1]
2. Instrument Setup:
-
Equilibrate the stopped-flow spectrophotometer to the desired temperature (e.g., 25 °C or 37 °C).[11]
-
Set the spectrophotometer to monitor the absorbance at the maximum wavelength (λmax) of the tetrazine, which is typically between 510-550 nm.[10]
3. Measurement:
-
Load the tetrazine and TCO solutions into separate syringes of the stopped-flow instrument.[1]
-
Initiate the experiment to rapidly mix the two solutions. The instrument will then monitor the decrease in absorbance of the tetrazine over time as it reacts with the TCO.
4. Data Analysis:
-
The observed rate constant (k_obs) is determined by fitting the absorbance decay curve to a single exponential equation.
-
The second-order rate constant (k₂) is then calculated from the slope of a plot of k_obs versus the concentration of the TCO derivative.
Conclusion
The TCO-tetrazine ligation offers an unparalleled combination of speed and specificity, making it a superior choice for a wide range of bioorthogonal applications.[4] While factors such as the specific TCO isomer and tetrazine substituents can influence the reaction rate, the IEDDA reaction between TCO and tetrazine is consistently orders of magnitude faster than other bioorthogonal reactions like SPAAC and Staudinger ligation.[2][12] This kinetic advantage is crucial for demanding applications such as in vivo imaging and the study of fast biological processes where rapid and efficient conjugation is paramount.[3][9] Researchers should consider the trade-offs between reactivity and stability of different TCO derivatives to select the optimal reagent for their specific experimental needs.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bioorthogonal Chemistry—A Covalent Strategy for the Study of Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
TCO-Tetrazine Chemistry: A High-Speed Alternative to SPAAC for Bioorthogonal Labeling
In the realm of bioconjugation, the inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine has emerged as a superior strategy for researchers in drug development, chemical biology, and molecular imaging. This "click chemistry" method presents significant advantages over other ligation techniques, most notably the strain-promoted azide-alkyne cycloaddition (SPAAC). The primary benefits of the TCO-tetrazine ligation are its exceptionally rapid reaction kinetics, catalyst-free nature, and excellent biocompatibility, making it particularly well-suited for applications in living cells and in vivo studies.[1]
The TCO-tetrazine reaction is classified as a bioorthogonal reaction, meaning it proceeds with high selectivity and efficiency within complex biological systems without interfering with native biochemical processes.[1] The chemical basis for this reaction is a [4+2] cycloaddition between the electron-deficient tetrazine and the strained TCO. This is followed by a retro-Diels-Alder reaction that releases nitrogen gas as the sole byproduct, driving the reaction to completion and forming a stable dihydropyridazine (B8628806) linkage.[1]
Quantitative Performance Comparison
The most striking advantage of TCO-tetrazine chemistry over SPAAC lies in its reaction kinetics. The performance of bioorthogonal reactions is quantified by their second-order rate constants (k₂), which provide a direct measure of reaction speed. TCO-tetrazine ligation exhibits significantly faster kinetics, with rate constants that can be orders of magnitude higher than those for SPAAC.[2][3] This kinetic superiority is a major advantage for in vivo applications or when working with low concentrations of reactants.[2]
| Feature | TCO-Tetrazine Ligation | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Type | Inverse-electron-demand Diels-Alder ([4+2] cycloaddition)[4] | 1,3-dipolar cycloaddition[4] |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Up to 10⁷[5] | ~10⁻³ - 1[4] |
| Biocompatibility | Excellent (copper-free)[4] | Excellent (copper-free)[4] |
| Primary Byproduct | Nitrogen gas (N₂)[4] | None[4] |
| Reactant Stability | TCO can isomerize; tetrazine stability can vary.[4] | Cyclooctynes can be unstable; azides are generally stable.[4] |
| Bond Formed | Dihydropyridazine[4] | Triazole[4] |
Reaction Mechanisms
The fundamental mechanisms of TCO-tetrazine ligation and SPAAC are distinct cycloaddition reactions. Both are catalyst-free and proceed efficiently under physiological conditions.[2]
Experimental Protocols
Determining Second-Order Rate Constants via Stopped-Flow UV-Vis Spectrophotometry
This technique is ideal for monitoring the rapid kinetics of the TCO-tetrazine ligation by observing the disappearance of the characteristic absorbance of the tetrazine (typically between 510-550 nm) over time.[6]
Materials:
-
Stopped-flow UV-Vis spectrophotometer
-
TCO derivative solution of known concentration (in excess)
-
Tetrazine derivative solution of known concentration
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Sample Preparation: Prepare a series of TCO solutions at different concentrations. To establish pseudo-first-order conditions, the concentration of the TCO should be in large excess (at least 10-fold) compared to the tetrazine concentration.[1]
-
Instrument Setup: Set the spectrophotometer to monitor the absorbance at the λmax of the tetrazine. Equilibrate the sample holder to the desired temperature (e.g., 25°C or 37°C).[1]
-
Measurement: Load the tetrazine and TCO solutions into separate syringes of the stopped-flow instrument. Rapidly mix the solutions and initiate data acquisition, recording the decrease in absorbance over time.[6]
-
Data Analysis: Fit the absorbance decay data to a single exponential decay function to determine the observed rate constant (k_obs). The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the TCO derivative in excess (k₂ = k_obs / [TCO]). For greater accuracy, repeat the experiment with at least three different concentrations of the TCO derivative and plot k_obs versus [TCO]. The slope of the resulting linear plot represents the second-order rate constant (k₂).[6]
General Protocol for Protein-Protein Conjugation
This protocol describes the conjugation of two proteins using TCO-NHS ester and Tetrazine-NHS ester to modify primary amines (e.g., lysine (B10760008) residues).[2]
Materials:
-
Protein A and Protein B
-
TCO-PEG-NHS ester
-
Methyl-tetrazine-PEG-NHS ester
-
Phosphate Buffered Saline (PBS), pH 7.4
-
1 M Sodium Bicarbonate (NaHCO₃)
-
Anhydrous DMSO or DMF
-
Spin desalting columns
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Protein Preparation: Buffer exchange both proteins into PBS at a concentration of 1-5 mg/mL using spin desalting columns.[2]
-
NHS Ester Solution Preparation: Immediately before use, prepare 10 mM stock solutions of TCO-PEG-NHS ester and methyl-tetrazine-PEG-NHS ester in anhydrous DMSO or DMF.[2]
-
Activation of Protein A with TCO: To 100 µg of Protein A in PBS, add 5 µL of 1 M NaHCO₃. Add a 20-fold molar excess of the TCO-PEG-NHS ester solution to the protein solution.[2]
-
Incubation and Quenching: Incubate the reaction for 60 minutes at room temperature. Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes. Remove excess TCO reagent using a spin desalting column.[2]
-
Activation of Protein B with Tetrazine: Repeat step 3 using Protein B and the methyl-tetrazine-PEG-NHS ester solution.[2]
-
Conjugation: Mix the TCO-activated Protein A with the Tetrazine-activated Protein B in a 1:1 molar ratio. Incubate the mixture for 30 minutes to 2 hours at room temperature with gentle rotation. The reaction progress can be monitored by the disappearance of the tetrazine absorbance peak between 510 and 550 nm.[2]
Application Workflow: Pre-targeted In Vivo Imaging
The exceptional speed of the TCO-tetrazine reaction makes it ideal for pre-targeted in vivo imaging. In this approach, a TCO-modified antibody is first administered and allowed to accumulate at the target site. Subsequently, a smaller, rapidly clearing tetrazine-labeled imaging agent is administered, which then reacts specifically with the pre-targeted antibody. This strategy enhances the target-to-background signal ratio and reduces the radiation dose to non-target tissues.[4][7]
Conclusion
For researchers requiring rapid and efficient bioconjugation, particularly for in vivo and live-cell applications, TCO-tetrazine chemistry offers a distinct advantage over SPAAC. Its unparalleled reaction kinetics allow for effective labeling at low concentrations, minimizing reagent requirements and potential off-target effects.[1] While SPAAC remains a valuable tool, especially when reactant stability is the primary concern, the superior speed of the TCO-tetrazine ligation has solidified its position as a premier choice for demanding bioorthogonal applications.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Rapid Bioorthogonal Chemistry Enables in Situ Modulation of Stem Cell Behavior in 3D without External Triggers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 99mTc-bioorthogonal click chemistry reagent for in vivo pretargeted imaging - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Characterizing TCO-Labeled Antibodies
For researchers, scientists, and drug development professionals, the precise characterization of TCO-labeled antibodies is critical for ensuring their efficacy, safety, and batch-to-batch consistency. This guide provides an objective comparison of key analytical methods used to characterize these bioconjugates, supported by experimental data and detailed protocols.
The primary analytical techniques for characterizing TCO-labeled antibodies, which are a form of antibody-drug conjugate (ADC), include Hydrophobic Interaction Chromatography (HIC), Capillary Electrophoresis (CE-SDS), and Mass Spectrometry (MS). Each method provides unique insights into critical quality attributes such as the drug-to-antibody ratio (DAR), the distribution of drug-loaded species, purity, and molecular integrity.
Comparison of Key Analytical Methods
The selection of an analytical method depends on the specific quality attribute being assessed. The following table summarizes the primary applications and performance characteristics of each technique.
| Analytical Method | Primary Application | Information Provided | Advantages | Limitations |
| Hydrophobic Interaction Chromatography (HIC) | Determination of Drug-to-Antibody Ratio (DAR) and distribution of drug-loaded species.[1][2] | Separates antibody species based on the number of conjugated hydrophobic drugs.[3] | - High resolution of different DAR species.[4] - Non-denaturing conditions preserve the native protein structure.[2] | - Mobile phase components (high salt) can interfere with subsequent MS analysis if not properly managed.[1] |
| Capillary Electrophoresis (CE-SDS) | Purity and molecular size heterogeneity assessment.[5][6] | Separates antibody fragments and intact antibody under denaturing and reducing/non-reducing conditions.[7][8] | - High efficiency and resolution.[5] - Automated and quantitative.[9] | - Denaturing conditions do not provide information on the native state. |
| Mass Spectrometry (MS) | Precise mass determination for DAR calculation and identification of conjugated species.[10][11] | Provides accurate molecular weights of the intact antibody and its conjugated forms.[12][13] | - High accuracy and sensitivity. - Can identify specific conjugation sites (with peptide mapping). | - Can be complex to implement and may require specialized equipment. |
| UV/Vis Spectroscopy | Estimation of average DAR.[14][15] | Calculates the average number of conjugated molecules based on their distinct UV absorbance characteristics compared to the antibody.[16] | - Simple and rapid.[15] | - Provides only an average DAR value. - Prone to inaccuracies if free drug is present.[14] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
HIC is a widely used technique to separate proteins based on their hydrophobicity.[2] For TCO-labeled antibodies, the addition of the hydrophobic TCO-linker and drug molecule increases the overall hydrophobicity, allowing for the separation of species with different numbers of conjugated drugs.[3]
Experimental Protocol:
-
Sample Preparation:
-
The TCO-labeled antibody sample is typically buffer-exchanged into the HIC mobile phase A.
-
-
Chromatographic Conditions:
-
Column: A HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR) is used.
-
Mobile Phase A (High Salt): 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 50 mM sodium phosphate, pH 7.0, with 20% isopropanol.
-
Gradient: A linear gradient from 100% mobile phase A to 100% mobile phase B over 30 minutes.
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis:
-
The different peaks in the chromatogram correspond to antibody species with different DAR values (DAR0, DAR2, DAR4, etc.).
-
The average DAR is calculated by the weighted average of the peak areas.[17]
-
CE-SDS is a high-resolution technique for the size-based separation of proteins under denaturing conditions.[9] It is used to assess the purity and integrity of TCO-labeled antibodies.
Experimental Protocol:
-
Sample Preparation:
-
Non-reducing: The antibody sample is mixed with a sample buffer containing SDS and heated.
-
Reducing: The antibody sample is mixed with a sample buffer containing SDS and a reducing agent (e.g., dithiothreitol (B142953) or β-mercaptoethanol) and heated.
-
-
Electrophoresis Conditions:
-
Capillary: Bare-fused silica (B1680970) capillary.
-
Gel Buffer: SDS-gel buffer.
-
Separation Voltage: Applied voltage according to the instrument manufacturer's instructions.
-
Detection: UV absorbance at 220 nm.
-
-
Data Analysis:
Mass spectrometry provides a highly accurate measurement of the molecular weight of the TCO-labeled antibody, which can be used to determine the DAR.[13]
Experimental Protocol:
-
Sample Preparation:
-
The antibody sample is often deglycosylated to reduce heterogeneity and simplify the mass spectrum.[15]
-
The sample is then desalted using a reverse-phase C4 column.
-
-
Mass Spectrometry Analysis:
-
Data Analysis:
-
The mass of the unconjugated antibody is subtracted from the masses of the conjugated species to determine the number of attached TCO-drug molecules.
-
The DAR is calculated as a weighted average of the different drug-loaded species observed in the mass spectrum.[15]
-
Workflow and Process Diagrams
The following diagrams illustrate the experimental workflows for characterizing TCO-labeled antibodies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Characterization of ADCs by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of ADCs by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 7. Switching positions: Assessing the dynamics of conjugational heterogeneity in antibody-drug conjugates using CE-SDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eag.com [eag.com]
- 9. Application of Capillary Electrophoresis in Monoclonal Antibody Drugs Analysis - Creative Proteomics [creative-proteomics.com]
- 10. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. escholarship.org [escholarship.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. [Determination of drug antibody ratio in an antibody-drug conjugate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. agilent.com [agilent.com]
A Comparative Guide to Quantifying the Degree of Labeling with TCO-PEG4-NHS Ester
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount. TCO-PEG4-NHS ester is a popular reagent that facilitates the attachment of a trans-cyclooctene (B1233481) (TCO) moiety to primary amines on biomolecules like proteins and antibodies. This TCO group enables a highly efficient and bioorthogonal "click chemistry" reaction with tetrazine-functionalized molecules.[1][2] Accurately quantifying the degree of labeling (DOL)—the average number of TCO molecules conjugated to each biomolecule—is a critical step to ensure the quality, consistency, and efficacy of the final conjugate.[3][4]
This guide provides a comparative overview of the common analytical techniques used to determine the DOL of molecules labeled with TCO-PEG4-NHS ester. We will also compare TCO-PEG4-NHS ester to alternative labeling reagents and provide detailed experimental protocols and supporting data to aid in method selection.
Comparison of Analytical Methods for Determining Degree of Labeling
The choice of analytical method for quantifying the DOL depends on several factors, including the properties of the biomolecule and the label, the required accuracy, and the available instrumentation. The two primary methods for quantifying TCO-PEG4-NHS ester labeling are UV-Vis Spectrophotometry and MALDI-TOF Mass Spectrometry.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| UV-Vis Spectrophotometry | Measures the absorbance of the protein (typically at 280 nm) and the conjugated TCO tag at its maximum absorbance wavelength to determine their respective concentrations and calculate the molar ratio.[1][5] | Simple, rapid, and utilizes common laboratory equipment.[3] | Requires the TCO reagent to have a distinct and known absorbance peak and molar extinction coefficient.[1] Less accurate for complex mixtures and requires removal of any unbound label.[3][6] | Routine quantification of purified, labeled proteins where the TCO derivative has a suitable chromophore.[7] |
| MALDI-TOF Mass Spectrometry | Measures the mass-to-charge ratio of the intact biomolecule before and after labeling. The mass difference indicates the number of attached TCO-PEG4-NHS ester molecules.[3][8] | Highly accurate and provides a direct measurement of the mass of the conjugate.[3] It can distinguish between and quantify different labeled species (e.g., molecules with 1, 2, or 3 labels).[9] | Requires specialized instrumentation and sample preparation can be critical.[3] | Precise determination of DOL for purified proteins and antibodies, and characterization of labeling heterogeneity.[9][10] |
Comparison of TCO-PEG4-NHS Ester with Alternative Labeling Reagents
The selection of a crosslinker is fundamental to a successful bioconjugation strategy. TCO-PEG4-NHS ester is an amine-reactive linker used for bioorthogonal click chemistry.[11][12] Below is a comparison with other common labeling reagents.
| Reagent | Target Residue | Reported Labeling Efficiency | Analytical Method Used | Key Features |
| TCO-PEG4-NHS ester | Primary Amines (e.g., Lysine) | ~65-85%[1][9] | MALDI-TOF Mass Spectrometry[1][9] | Enables highly specific and fast bioorthogonal "click" reactions with tetrazines.[2] The PEG spacer enhances water solubility.[13] |
| TCO-GK-PEG4-NHS ester | Primary Amines (e.g., Lysine) | ~85%[1][9] | MALDI-TOF Mass Spectrometry[9] | A modified linker that can improve labeling efficiency compared to the standard TCO-PEG4-NHS ester.[9] |
| Maleimide-PEG-NHS ester | Thiols (e.g., Cysteine) | >80% to nearly 100%[1] | Ellman's Assay, Fluorescent Quantification[1] | Targets thiol groups, offering an alternative conjugation site to primary amines.[3] |
| TFP-PEG4-TCO ester | Primary Amines (e.g., Lysine) | Not specified, but TFP esters show better stability to hydrolysis than NHS esters.[14] | (Not specified) | TFP (2,3,5,6-tetrafluorophenol) esters are more stable in aqueous media than NHS esters, potentially leading to more efficient and reproducible labeling.[14] |
Experimental Protocols
Accurate quantification of the degree of labeling relies on well-defined experimental procedures. The following sections detail the workflows for labeling and for the most common analytical techniques.
Protocol 1: Labeling of a Protein with TCO-PEG4-NHS Ester
This protocol outlines a general procedure for labeling a protein with TCO-PEG4-NHS ester. The optimal molar ratio of ester to protein may need to be determined empirically.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
TCO-PEG4-NHS ester
-
Anhydrous DMSO
-
Desalting columns (e.g., Zeba Spin Desalting Columns, 40K MWCO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in a suitable amine-free buffer.[15]
-
NHS Ester Preparation: Immediately before use, dissolve the TCO-PEG4-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[16]
-
Labeling Reaction: Add a 10- to 30-fold molar excess of the dissolved TCO-PEG4-NHS ester to the protein solution.[15]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.[7][16]
-
Quenching (Optional): Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS ester. Incubate for 15 minutes.[16]
-
Purification: Remove unreacted TCO-PEG4-NHS ester and other small molecules by passing the reaction mixture through a desalting column.[1][15]
-
Concentration Determination: Determine the concentration of the purified labeled protein using a standard protein assay (e.g., BCA) or by measuring absorbance at 280 nm.[6]
Protocol 2: Quantification of DOL by UV-Vis Spectrophotometry
This method is applicable if the TCO moiety has a distinct absorbance peak. For TCO linkers that include a UV-tracer, this method is straightforward.[7]
Procedure:
-
Measure Absorbance: Measure the absorbance of the purified TCO-labeled protein solution at 280 nm (for protein) and at the maximum absorbance wavelength of the TCO tag (e.g., 350 nm for a UV-Tracer TCO).[7]
-
Calculate Protein Concentration: Correct the absorbance at 280 nm for the contribution of the TCO tag.[7]
-
A280_corrected = A280_measured - (Atag_max × CorrectionFactor)
-
The Correction Factor is the ratio of the tag's absorbance at 280 nm to its absorbance at its maximum wavelength.[1][7]
-
Protein Concentration (M) = A280_corrected / εprotein (where ε is the molar extinction coefficient of the protein).[1]
-
-
Calculate Tag Concentration:
-
Tag Concentration (M) = Atag_max / εtag (where ε is the molar extinction coefficient of the tag).[1]
-
-
Calculate DOL:
-
DOL = Tag Concentration (M) / Protein Concentration (M)[1]
-
Protocol 3: Quantification of DOL by MALDI-TOF Mass Spectrometry
This is a highly accurate method that directly measures the mass increase due to labeling.[3]
Procedure:
-
Sample Preparation: Prepare solutions of the unlabeled protein and the purified labeled protein at approximately 5-50 pmol/µL. Desalt the samples if necessary.[3]
-
Matrix Preparation and Spotting: Mix the protein sample with a suitable MALDI matrix solution (e.g., sinapinic acid) and spot it onto the MALDI target plate. Allow it to dry completely.
-
Data Acquisition: Analyze both the unlabeled and labeled protein samples using a MALDI-TOF mass spectrometer to acquire their respective mass spectra.[3]
-
Data Analysis:
-
Determine the average molecular weight (MW) of the unlabeled protein from its mass spectrum.
-
In the spectrum of the labeled sample, identify the peaks corresponding to the unlabeled protein and the protein labeled with one, two, or more TCO moieties.
-
The mass shift for each labeled species should correspond to the molecular weight of the attached TCO-PEG4-NHS ester minus the NHS group.
-
Calculate the DOL by determining the average number of labels per protein, which can be estimated from the relative intensities of the different peaks.[1]
-
Conclusion
The accurate determination of the degree of labeling for TCO-PEG4-NHS ester conjugates is essential for producing reliable and reproducible results in research and drug development. While UV-Vis spectrophotometry offers a rapid and accessible method for routine screening, MALDI-TOF mass spectrometry provides a higher level of accuracy and detailed characterization of the labeled product.[3] The choice of method should be guided by the specific requirements of the application, the properties of the biomolecule, and the available instrumentation. Furthermore, considering alternatives like TFP esters may offer advantages in stability and labeling efficiency.[14] By carefully selecting the appropriate labeling and quantification strategies, researchers can ensure the quality and performance of their bioconjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. TCO-PEG4-NHS ester TCO click chemistry- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. benchchem.com [benchchem.com]
- 4. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 5. UV-VIS Spectrometry for Protein Concentration Analysis - Mabion [mabion.eu]
- 6. mt.com [mt.com]
- 7. mdpi.com [mdpi.com]
- 8. MALDI-TOF Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 9. An Efficient Method for Labeling Single Domain Antibody Fragments with 18F Using Tetrazine-Trans-Cyclooctene Ligation and a Renal Brush Border Enzyme-Cleavable Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Matrix-assisted laser desorption/ionization - Wikipedia [en.wikipedia.org]
- 11. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lumiprobe.com [lumiprobe.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. escholarship.org [escholarship.org]
- 16. furthlab.xyz [furthlab.xyz]
A Comparative Guide to (S)-TCO-PEG4-NHS Ester in Bioconjugation
For researchers, scientists, and drug development professionals, the precise and efficient covalent labeling of biomolecules is a cornerstone of innovation. The choice of linker is critical to the success of applications ranging from therapeutic antibody-drug conjugates (ADCs) to advanced in vivo imaging modalities. This guide provides a comprehensive literature review and a comparative analysis of (S)-TCO-PEG4-NHS ester, a prominent heterobifunctional linker, against other common bioconjugation reagents.
This compound is a key player in the field of bioorthogonal chemistry, enabling the rapid and specific ligation of molecules in complex biological environments.[1] Its structure comprises an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines on proteins, and a strained trans-cyclooctene (B1233481) (TCO) group that participates in an exceptionally fast inverse electron-demand Diels-Alder (iEDDA) cycloaddition with a tetrazine-functionalized partner.[1][2] The inclusion of a four-unit polyethylene (B3416737) glycol (PEG4) spacer enhances aqueous solubility and minimizes steric hindrance, thereby improving conjugation efficiency.[3]
Performance Comparison with Alternative Linkers
The efficacy of a bioconjugation strategy is dictated by several factors, including reaction kinetics, stability, and the specificity of the linkage. The following tables provide a quantitative comparison of this compound with other widely used amine-reactive and bioorthogonal linkers.
Table 1: Comparison of Bioorthogonal Ligation Chemistries
| Feature | TCO-Tetrazine (iEDDA) | DBCO-Azide (SPAAC) | Staudinger Ligation |
| Reactive Partner | Tetrazine | Azide | Azide |
| Second-Order Rate Constant (k₂) | ~10³ - 10⁶ M⁻¹s⁻¹ | ~10⁻¹ - 1 M⁻¹s⁻¹ | ~10⁻³ M⁻¹s⁻¹ |
| Reaction Speed | Extremely Fast | Fast | Slow |
| Stability of Linker | Moderate (TCO can isomerize) | High | Moderate |
| Byproducts | Nitrogen gas | None | Phosphine oxide |
| Biocompatibility | Excellent | Excellent | Good |
Table 2: Comparison of Amine-Reactive Linkers
| Linker | Reactive Group(s) | Target Residue(s) | Key Features |
| This compound | NHS ester, TCO | Primary amines (Lysine, N-terminus) | Two-step bioorthogonal ligation with tetrazines; rapid kinetics. |
| DBCO-PEG4-NHS ester | NHS ester, DBCO | Primary amines (Lysine, N-terminus) | Two-step bioorthogonal ligation with azides; slower than TCO-tetrazine. |
| BS³ (bis(sulfosuccinimidyl) suberate) | NHS ester | Primary amines (Lysine, N-terminus) | Homobifunctional crosslinker; forms intermolecular or intramolecular crosslinks. |
| SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | NHS ester, Maleimide | Primary amines, Thiols (Cysteine) | Heterobifunctional; connects amine-containing and thiol-containing molecules. |
Applications of this compound
The unique properties of this compound make it a versatile tool for a range of applications, most notably in pre-targeted imaging and the development of antibody-drug conjugates.
Pre-targeted Imaging
Pre-targeted imaging is a two-step in vivo strategy that decouples the targeting of a biomolecule from the delivery of an imaging agent. First, a TCO-modified antibody is administered and allowed to accumulate at the target site while unbound antibody clears from circulation. Subsequently, a radiolabeled tetrazine is injected, which rapidly and specifically reacts with the TCO-tagged antibody at the target, leading to a high signal-to-noise ratio for imaging modalities like PET or SPECT.
Antibody-Drug Conjugates (ADCs)
In ADC development, this compound facilitates the attachment of a potent cytotoxic drug to an antibody. The NHS ester reacts with lysine (B10760008) residues on the antibody, introducing the TCO handle. A tetrazine-modified drug can then be conjugated to the antibody via the iEDDA reaction. While this method offers rapid and efficient drug loading, a key consideration is the potential for heterogeneity in the drug-to-antibody ratio (DAR) due to the random nature of lysine conjugation. Careful optimization of reaction conditions is necessary to achieve a desirable and consistent DAR, which is a critical quality attribute for ADC efficacy and safety.[4]
Experimental Protocols
Protocol 1: Antibody Labeling with this compound
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting spin columns
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-5 mg/mL in an amine-free buffer.
-
Linker Preparation: Immediately before use, dissolve this compound in DMSO to a stock concentration of 10 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the antibody solution. The final DMSO concentration should be below 10% (v/v).
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted linker using a desalting spin column equilibrated with the desired storage buffer.
-
Characterization: Determine the degree of labeling (DOL) using methods such as MALDI-TOF mass spectrometry or by reacting the TCO-labeled antibody with a fluorescently-labeled tetrazine and measuring the absorbance.[5]
Protocol 2: In Vivo Pre-targeted Imaging Workflow
Materials:
-
TCO-labeled antibody
-
Radiolabeled tetrazine probe
-
Animal model (e.g., tumor-bearing mouse)
-
Imaging system (e.g., PET or SPECT scanner)
Procedure:
-
Antibody Administration: Administer the TCO-labeled antibody to the animal model via intravenous injection.
-
Pre-targeting Interval: Allow for a pre-determined time interval (typically 24-72 hours) for the antibody to accumulate at the target site and for unbound antibody to clear from circulation.
-
Imaging Probe Administration: Inject the radiolabeled tetrazine probe intravenously.
-
In Vivo Ligation: The tetrazine probe will rapidly react with the TCO-labeled antibody at the target site.
-
Imaging: Acquire images at various time points post-injection of the tetrazine probe to visualize the distribution of the radiolabeled antibody.
Visualizing the Workflow
To further elucidate the experimental processes, the following diagrams, generated using the Graphviz DOT language, illustrate the antibody labeling and pre-targeted imaging workflows.
Antibody labeling with this compound.
Pre-targeted in vivo imaging workflow.
References
A Comparative Guide to TCO-Tetrazine Conjugation: Unrivaled Speed and Biocompatibility in Bioconjugation
The inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine (Tz) has become a leading strategy in bioconjugation for researchers in drug development and the broader scientific community.[1] This "click chemistry" method offers significant advantages over other ligation techniques, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1] The primary benefits of the TCO-tetrazine ligation lie in its exceptionally rapid reaction kinetics, its catalyst-free nature, and its superior biocompatibility, making it particularly well-suited for applications in live cells and in vivo studies.[1][2]
The TCO-tetrazine reaction is a bioorthogonal reaction, meaning it proceeds with high selectivity and efficiency in complex biological environments without interfering with native biochemical processes.[1][3][4] The reaction is based on a [4+2] cycloaddition between the electron-poor tetrazine and the strained TCO, which is followed by a retro-Diels-Alder reaction that releases nitrogen gas as the sole byproduct.[1][5] This clean and irreversible process drives the reaction to completion, forming a stable dihydropyridazine (B8628806) linkage.[1]
Quantitative Comparison of Key Ligation Methods
The performance of click chemistry reactions can be quantitatively evaluated by their second-order rate constants (k₂), which provide a direct measure of reaction speed. The TCO-tetrazine ligation exhibits significantly faster kinetics compared to both CuAAC and SPAAC.[1]
| Parameter | TCO-Tetrazine Ligation | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Up to 10⁷[1][6] | 10⁻¹ to 10³[3] | 10² to 10⁵ |
| Catalyst Required | No[1][2] | No | Yes (Copper) |
| Biocompatibility | High[1][2] | High | Lower (due to copper cytotoxicity)[1] |
| Reaction Conditions | Physiological (aqueous, neutral pH, room temp)[1][4] | Physiological | Requires copper catalyst and ligands |
| Byproducts | Nitrogen gas (N₂)[1][5] | None | None (but catalyst removal is necessary) |
Enhancing Reaction Kinetics: The Impact of Substituents
The kinetics of the TCO-tetrazine ligation can be further tuned by modifying the substituents on both the TCO and tetrazine moieties. Electron-donating groups on the TCO and electron-withdrawing groups on the tetrazine can enhance the reaction rate.[6][7]
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Considerations |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | 2000 (±400)[8] | One of the early and rapid examples of this reaction.[8] |
| Hydrogen-substituted tetrazines | TCO | up to 30,000[8] | Demonstrates the effect of reduced steric hindrance.[8] |
| Methyl-substituted tetrazines | TCO | ~1000[8] | Slower than H-substituted due to steric effects.[8] |
| ATTO-tetrazines | TCO | up to 1000[8] | A class of fluorescent tetrazines.[8] |
| Lipophilic tetrazines | TCO-PeptoBrush | 13,000 to 750,000[8] | Enhanced rates due to hydrophobic effects and polymer framework.[8] |
Experimental Protocols
The following protocols provide a general workflow for the labeling of proteins with TCO and tetrazine moieties, followed by their conjugation.
Protocol 1: Activation of a Protein with TCO-NHS Ester
This protocol describes the labeling of primary amines (e.g., lysine (B10760008) residues) on a protein with a TCO-NHS ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-5 mg/mL.[4]
-
TCO-PEGx-NHS ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns
Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange using a spin desalting column.
-
Reagent Preparation: Dissolve the TCO-PEGx-NHS ester in anhydrous DMSO or DMF to create a stock solution.
-
Reaction Setup: To 100 µg of the protein solution, add 5 µL of 1 M NaHCO₃.[7] Immediately add the desired molar excess of the TCO-PEGx-NHS ester stock solution.
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.[5]
-
Quenching (Optional): Add quenching buffer to stop the reaction.
-
Purification: Remove excess, unreacted TCO reagent using a spin desalting column.
Protocol 2: Activation of a Protein with Tetrazine-NHS Ester
This protocol is analogous to Protocol 1, using a tetrazine-NHS ester to label the protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-5 mg/mL.
-
Tetrazine-PEGx-NHS ester
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns
Procedure:
-
Follow the same steps as in Protocol 1, substituting the TCO-PEGx-NHS ester with a tetrazine-PEGx-NHS ester.
Protocol 3: TCO-Tetrazine Ligation for Protein-Protein Conjugation
This protocol details the final ligation step to conjugate the two activated proteins.
Materials:
-
TCO-labeled protein (from Protocol 1)
-
Tetrazine-labeled protein (from Protocol 2)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation: Ensure both the TCO-labeled and tetrazine-labeled proteins are in a compatible reaction buffer.
-
Ligation Reaction: Mix the TCO-labeled protein with the tetrazine-labeled protein.[5] A slight molar excess (1.05 to 1.5 equivalents) of one of the proteins can be used to drive the reaction to completion.[4]
-
Incubation: Allow the reaction to proceed for 30 to 60 minutes at room temperature.[4] For reactions at 4°C, a longer incubation time may be necessary.[7]
-
Monitoring (Optional): The reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine or by following the decrease in absorbance between 510 and 550 nm.[5][7]
-
Purification: The final conjugate can be purified from any unreacted protein using standard chromatography techniques if necessary.
-
Storage: Store the final conjugate at 4°C.[4]
Visualizing the Chemistry and Workflow
To better understand the underlying processes, the following diagrams illustrate the TCO-tetrazine ligation mechanism and a typical experimental workflow for protein conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Head-to-Head Comparison: TCO-PEG4-NHS Ester vs. Homobifunctional NHS Esters for Crosslinking
For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of crosslinking chemistry is a critical decision that dictates the precision, efficiency, and ultimate success of their experimental goals. This guide provides an objective comparison between two prominent classes of crosslinkers: the modern, bioorthogonal TCO-PEG4-NHS ester and the conventional homobifunctional NHS esters.
This comparison delves into their fundamental mechanisms of action, supported by experimental data on their performance, and provides detailed protocols to inform the selection of the most appropriate crosslinking strategy for applications ranging from protein-protein interaction studies to the development of advanced antibody-drug conjugates (ADCs).
At a Glance: Key Differences
| Feature | TCO-PEG4-NHS Ester | Homobifunctional NHS Esters (e.g., BS³, DSS) |
| Reactivity | Heterobifunctional: NHS ester reacts with primary amines; TCO group reacts with tetrazines.[1][2][3] | Homobifunctional: Both ends have NHS esters that react with primary amines.[4][5] |
| Specificity | High: Bioorthogonal TCO-tetrazine "click chemistry" reaction is highly specific and avoids off-target reactions with native biomolecules.[1][6][7] | Moderate: Primarily targets primary amines (lysine residues, N-terminus), but can exhibit off-target reactivity with other nucleophilic residues like serine, threonine, and tyrosine.[6] |
| Reaction Kinetics | Extremely Fast: The TCO-tetrazine ligation is one of the fastest bioorthogonal reactions, with rate constants in the range of ~800 - 30,000 M⁻¹s⁻¹.[8][9] | Moderate: Reaction rate is dependent on pH and the concentration of reactants. Susceptible to competing hydrolysis reaction.[6][10] |
| Control | High: Two-step process allows for precise control over the conjugation, leading to more homogeneous products.[1] | Low: One-step "shotgun" approach can lead to a heterogeneous mixture of products, including polymers and self-conjugated molecules.[11] |
| Key Advantage | Precision and bioorthogonality, ideal for complex biological environments. | Simplicity and utility in capturing a snapshot of protein interactions. |
Mechanism of Action: A Tale of Two Chemistries
The fundamental difference between these two crosslinking strategies lies in their chemical reactivity and target specificity.
TCO-PEG4-NHS Ester: The Precision of Bioorthogonal Chemistry
TCO-PEG4-NHS ester is a heterobifunctional crosslinker that operates on the principle of bioorthogonal "click chemistry".[1] The process involves two distinct and controlled steps:
-
Amine Modification: The N-hydroxysuccinimide (NHS) ester end of the molecule reacts with primary amines (e.g., the ε-amino group of lysine (B10760008) residues or the N-terminus of a protein) to form a stable amide bond. This step effectively "installs" the trans-cyclooctene (B1233481) (TCO) moiety onto the first biomolecule.
-
Bioorthogonal Ligation: The TCO group is an exceptionally reactive dienophile in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction. It reacts with a tetrazine-modified molecule with extraordinary speed and specificity.[6][8] This "click" reaction is termed bioorthogonal because it occurs efficiently within a complex biological milieu without interfering with or being interfered by native cellular processes.[1]
The inclusion of a polyethylene (B3416737) glycol (PEG4) spacer enhances the water solubility of the crosslinker and the resulting conjugate, and its flexibility helps to minimize steric hindrance during the ligation process.[2][3][9][12]
Homobifunctional NHS Esters: The Direct Approach
Homobifunctional NHS esters, such as Disuccinimidyl suberate (B1241622) (DSS) and its water-soluble analog Bis(sulfosuccinimidyl) suberate (BS³), possess two identical NHS ester reactive groups at either end of a spacer arm.[4][5] These crosslinkers are used in a one-step process to connect molecules that contain primary amines.[11]
The reaction involves the nucleophilic attack of a primary amine on the NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimide.[6] Because both ends of the crosslinker have the same reactivity, this can result in intramolecular crosslinks (within the same molecule), intermolecular crosslinks (between different molecules), and potentially polymerization if the reaction is not carefully controlled.[11] A significant drawback of this chemistry is the susceptibility of the NHS ester to hydrolysis in aqueous solutions, a competing reaction that reduces the overall crosslinking efficiency.[6][10]
Performance Comparison: Quantitative Insights
The choice of crosslinker significantly impacts the outcome of a bioconjugation experiment. The following table summarizes key performance metrics, drawing from available experimental data.
| Performance Metric | TCO-PEG4-NHS Ester Chemistry | Homobifunctional NHS Ester Chemistry | Supporting Data Insights |
| Reaction Rate | TCO-tetrazine ligation is exceptionally rapid, with second-order rate constants reported to be in the range of ~800 - 30,000 M⁻¹s⁻¹.[8][9] | The reaction of NHS esters with amines is generally slower and pH-dependent. The half-life of NHS esters in aqueous solution can range from hours at neutral pH to minutes at alkaline pH, where the competing hydrolysis reaction is more pronounced.[10] | The rapid kinetics of the TCO-tetrazine reaction allow for efficient conjugation even at low reactant concentrations.[9] |
| Conjugation Efficiency | Studies have shown that the incorporation of a PEG spacer can significantly improve the reactivity and functional yield of TCO-conjugated antibodies, with one study reporting a greater than 4-fold increase in TCO reactivity with the inclusion of a 4-unit PEG chain.[13] | The efficiency is highly dependent on reaction conditions, particularly pH and protein concentration. Hydrolysis of the NHS ester is a major factor that can reduce the yield of the desired crosslinked product.[10] | A study on antibody conjugation demonstrated that increasing the molar excess of TCO-NHS ester resulted in a higher number of TCO groups incorporated per antibody; however, a very high degree of modification (e.g., 8-10 TCO groups per antibody) can lead to a reduction in antigen-binding activity.[14] |
| Specificity & Off-Target Reactions | The TCO-tetrazine reaction is bioorthogonal, meaning there are minimal to no side reactions with other functional groups found in biological systems.[1][6] | While primarily targeting primary amines, NHS esters have been reported to react with other nucleophilic residues such as serine, threonine, and tyrosine, which can lead to a heterogeneous mixture of products.[6] | The high specificity of the TCO-tetrazine ligation is a key advantage for applications in complex biological media or for the synthesis of well-defined bioconjugates like ADCs.[6] |
| Impact on Biological Activity | The two-step, targeted nature of the conjugation can help to preserve the biological activity of the biomolecules. However, modification of primary amines with the TCO-PEG4-NHS ester can still impact activity if critical lysine residues are involved in biological interactions.[10][14] | The random nature of crosslinking can lead to a greater potential for loss of biological activity, especially if the crosslinker blocks active sites or disrupts the native conformation of the protein. Studies with glutaraldehyde (B144438), another amine-reactive crosslinker, have shown a decrease in enzyme activity after modification.[15][16][17] | A study on antibody-TCO conjugation showed that a lower degree of modification (e.g., 4 TCO groups per antibody) did not significantly disturb the antigen-binding affinity, whereas higher levels of modification did.[14] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful bioconjugation.
Protocol 1: Two-Step Crosslinking with TCO-PEG4-NHS Ester
This protocol describes the labeling of a protein with TCO-PEG4-NHS ester, followed by conjugation to a tetrazine-modified molecule.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
TCO-PEG4-NHS ester
-
Anhydrous DMSO or DMF
-
Tetrazine-modified molecule
-
Desalting columns
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in an amine-free buffer.
-
TCO-PEG4-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-PEG4-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Amine Modification: Add a 10- to 20-fold molar excess of the TCO-PEG4-NHS ester stock solution to the protein solution. Incubate for 1-2 hours at room temperature, protected from light.[1]
-
Purification: Remove the excess, unreacted TCO-PEG4-NHS ester using a desalting column equilibrated with the reaction buffer.
-
Bioorthogonal Ligation: Add the tetrazine-modified molecule to the purified TCO-labeled protein. A 1.5- to 3-fold molar excess of the tetrazine molecule is a typical starting point.[1]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.[6]
-
Analysis: Analyze the final conjugate by SDS-PAGE, mass spectrometry, or other appropriate methods.
Protocol 2: One-Step Crosslinking with a Homobifunctional NHS Ester (e.g., BS³)
This protocol outlines a general procedure for crosslinking proteins using a homobifunctional NHS ester.
Materials:
-
Protein solution(s) in an amine-free buffer (e.g., PBS, pH 7.2-8.5)
-
Homobifunctional NHS ester (e.g., BS³)
-
Anhydrous DMSO or DMF (for non-water-soluble NHS esters)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Protein Preparation: Prepare the protein solution(s) to be crosslinked in an amine-free buffer at a concentration of 1-5 mg/mL.[6]
-
Crosslinker Stock Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF (if necessary) to create a stock solution.[6]
-
Crosslinking Reaction: Add the crosslinker solution to the protein solution at a 20- to 50-fold molar excess of crosslinker to protein.[6]
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.[6]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.[6]
-
Analysis: Analyze the crosslinked products by SDS-PAGE, mass spectrometry, or other desired methods.[6][18]
Visualizing the Chemistries and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the reaction mechanisms and a comparative experimental workflow.
Conclusion: Making the Right Choice
Both TCO-PEG4-NHS ester and homobifunctional NHS esters are valuable tools in the bioconjugation toolbox, but their applications are largely distinct.
Choose homobifunctional NHS esters when:
-
Working with purified proteins where the presence and accessibility of primary amines are known.[6]
-
The goal is to capture a snapshot of all potential protein-protein interactions.
-
A simple, one-step crosslinking procedure is desired.[6]
-
The potential for some off-target reactivity and a heterogeneous product mixture is acceptable.[1]
Choose TCO-PEG4-NHS ester when:
-
High specificity and bioorthogonality are critical, especially in complex biological mixtures or in living cells.[6]
-
Precise control over the site of conjugation and the stoichiometry of the final product is required to generate homogeneous bioconjugates.[1]
-
Rapid reaction kinetics are necessary, particularly when working with low concentrations of reactants.[6][8]
-
Developing sophisticated bioconjugates such as antibody-drug conjugates (ADCs), where a well-defined and stable linkage is paramount for therapeutic efficacy and safety.[6]
Ultimately, the decision between TCO-PEG4-NHS ester and homobifunctional NHS esters will be guided by the specific demands of the experimental design, the complexity of the system under investigation, and the desired characteristics of the final conjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. scbt.com [scbt.com]
- 5. covachem.com [covachem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. interchim.fr [interchim.fr]
- 10. escholarship.org [escholarship.org]
- 11. benchchem.com [benchchem.com]
- 12. biocompare.com [biocompare.com]
- 13. escholarship.org [escholarship.org]
- 14. Covalent Immobilization of Antibodies through Tetrazine-TCO Reaction to Improve Sensitivity of ELISA Technique [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Modification of PEGylated enzyme with glutaraldehyde can enhance stability while avoiding intermolecular crosslinking - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. documents.thermofisher.com [documents.thermofisher.com]
Stability Showdown: TCO-dihydropyridazine Linkage Versus Other Bioorthogonal Chemistries
For researchers, scientists, and drug development professionals, the stability of the covalent linkage in a bioconjugate is a critical determinant of its efficacy and reliability. The inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine, yielding a dihydropyridazine (B8628806) linkage, has gained prominence for its exceptionally fast kinetics. This guide provides an objective comparison of the stability of the TCO-dihydropyridazine linkage against other widely used bioorthogonal linkages, supported by experimental data and detailed methodologies.
The ideal bioorthogonal linkage must be robust enough to withstand physiological conditions, yet in some applications, be selectively cleavable. This comparison focuses on the stability of the final conjugated linkage under various conditions relevant to biological research and drug development.
At a Glance: Comparative Stability of Bioorthogonal Linkages
The stability of a bioorthogonal linkage is paramount for applications ranging from in vivo imaging to therapeutic drug delivery. A summary of the comparative stability of key linkages is presented below.
| Linkage Type | Resulting Bond | General Stability | Key Instability Factors | Typical Half-life (Physiological Conditions) |
| TCO-Dihydropyridazine | Dihydropyridazine | Moderate to High | Oxidation, Isomerization (of TCO), Thiol Sensitivity (of TCO) | Variable; can be stable for days in serum[1][2] |
| Oxime | Oxime | High | Acid-catalyzed hydrolysis | ~1 month at neutral pH |
| Hydrazone | Hydrazone | Low to Moderate | Acid-catalyzed hydrolysis | Hours to days (highly pH and structure dependent) |
| Triazole (from SPAAC) | 1,2,3-Triazole | Very High | Generally considered inert | Exceptionally long |
In-Depth Stability Analysis
TCO-dihydropyridazine Linkage
The product of the TCO-tetrazine ligation is initially a 4,5-dihydropyridazine, which can then isomerize to a 1,4-dihydropyridazine. This linkage is generally stable under physiological conditions. However, its stability can be influenced by a few factors:
-
Oxidation: The dihydropyridazine can be oxidized to the more stable aromatic pyridazine, which may alter the properties of the bioconjugate.
-
TCO Isomerization: The stability of the TCO precursor itself is a crucial factor. Some highly reactive TCO derivatives can isomerize to their unreactive cis-cyclooctene form, especially in the presence of thiols or in certain cell culture media.[3][4] For instance, s-TCO conjugated to an antibody showed a half-life of 0.67 days in vivo due to rapid deactivation to its cis-isomer.[2] More stable TCO derivatives, like d-TCO, have shown no degradation in human serum for up to four days.[2]
-
Thiol Sensitivity: The presence of high concentrations of thiols, such as glutathione (B108866) in the intracellular environment, can promote the isomerization of some TCO derivatives.[1] However, the resulting dihydropyridazine linkage itself is reported to be stable against glutathione.[5]
Oxime Linkage
Oxime ligation, the reaction between an aminooxy group and an aldehyde or ketone, forms a C=N-O bond. This linkage exhibits remarkable stability at neutral pH, with a half-life of approximately one month. Its primary vulnerability is acid-catalyzed hydrolysis, a property that can be exploited for controlled release in acidic environments like endosomes.
Hydrazone Linkage
Hydrazone linkages are formed from the reaction of a hydrazine (B178648) with an aldehyde or ketone. Their stability is highly dependent on the structure of the reactants and the pH of the environment. Generally, hydrazones are more susceptible to hydrolysis than oximes, especially under acidic conditions. Aromatic hydrazones are typically more stable than their aliphatic counterparts.
Triazole Linkage (from Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC)
The 1,2,3-triazole linkage formed via SPAAC is renowned for its exceptional stability.[6] It is generally considered inert under a wide range of physiological conditions, including resistance to hydrolysis, enzymatic degradation, and redox conditions, making it a top choice for applications requiring long-term stability.
Quantitative Stability Data
The following tables summarize quantitative data on the stability of the different linkages. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: Hydrolytic Stability of Linkages
| Linkage | Condition | Half-life (t½) | Reference |
| TCO-Dihydropyridazine | In vitro (FBS, 20°C) | >15 hours (85% intact) | [7] |
| Oxime | pD 7.0 | ~600-fold more stable than methylhydrazone | |
| Methylhydrazone | pD 7.0 | ~1.2 hours | |
| Acetylhydrazone | pD 7.0 | ~2.4 hours | |
| 1,2,3-Triazole | Broadly Tested | > 24 hours | [8] |
Table 2: Stability in Biological Media
| Linkage/Precursor | Condition | Stability Metric | Reference |
| TCO-conjugate | In vivo | 75% reactive after 24 hours | [2] |
| sTCO-conjugate | In vivo | t½ = 0.67 days | [2] |
| d-TCO | Human serum, RT | >97% trans after 4 days | [1][2] |
| Phenyl s-tetrazine | In vitro (FBS, 37°C) | 40% intact after 10 hours | [7] |
| DBCO-conjugate | In vivo | Generally stable | [7] |
Experimental Protocols
Accurate assessment of linkage stability is crucial for bioconjugate development. Below are detailed methodologies for key stability assays.
Protocol 1: Stability Assessment in Plasma/Serum by HPLC/LC-MS
Objective: To determine the stability of a bioconjugate in plasma or serum over time.
Materials:
-
Bioconjugate of interest
-
Human or animal plasma/serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Quenching solution (e.g., acetonitrile (B52724) with 1% formic acid)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
Procedure:
-
Prepare a stock solution of the bioconjugate in a suitable solvent (e.g., DMSO or PBS).
-
Spike the bioconjugate into pre-warmed plasma or serum at a final concentration relevant for the intended application.
-
Immediately take a time point zero (T=0) sample and quench it by adding 3 volumes of the quenching solution to precipitate proteins.
-
Incubate the remaining plasma/serum sample at 37°C.
-
At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), withdraw aliquots and quench as in step 3.
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Analyze the supernatant by HPLC or LC-MS to quantify the amount of intact bioconjugate remaining.
-
Plot the percentage of intact bioconjugate versus time to determine the stability profile and calculate the half-life.
Protocol 2: Assessment of Stability in the Presence of Thiols
Objective: To evaluate the stability of the linkage or its precursors in the presence of a reducing agent like glutathione (GSH).
Materials:
-
Bioconjugate or precursor (e.g., TCO-modified molecule)
-
Glutathione (GSH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC or LC-MS system
Procedure:
-
Prepare a solution of the bioconjugate or precursor in PBS.
-
Prepare a stock solution of GSH in PBS.
-
Mix the bioconjugate/precursor solution with the GSH solution to a final physiological concentration of GSH (e.g., 1-10 mM).
-
Incubate the mixture at 37°C.
-
At various time points, take aliquots and analyze directly by HPLC or LC-MS to monitor for degradation or isomerization of the starting material.
-
Quantify the percentage of the intact molecule remaining over time.
Visualizing the Chemistries and Workflows
To aid in the understanding of these bioorthogonal reactions, the following diagrams illustrate the chemical structures and a general experimental workflow for stability assessment.
References
- 1. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Site-selective protein modification via disulfide rebridging for fast tetrazine/trans-cyclooctene bioconjugation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
The Impact of PEG Spacer Length on TCO-NHS Ester Performance: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of a linker is paramount to the success of their molecular constructs. The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (B1233481) (TCO) is a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast kinetics.[1] This guide provides a comparative analysis of how polyethylene (B3416737) glycol (PEG) spacers of varying lengths, incorporated into TCO-NHS esters, modulate the reactivity, solubility, and overall performance of the resulting bioconjugates.
The inclusion of a PEG spacer in a TCO-NHS ester is a critical design element that extends beyond simply connecting two molecules. It significantly influences the physicochemical properties of the linker, such as solubility and steric hindrance, which in turn dictates the accessibility and functional reactivity of the TCO group, especially when conjugated to large biomolecules like antibodies.[1][2]
The Critical Role of the PEG Spacer
When a TCO linker without a spacer is conjugated to a protein, its hydrophobic nature can cause it to "bury" itself within the protein's structure.[1] This renders the TCO moiety inaccessible for reaction with a tetrazine, drastically reducing the functional yield of the desired bioconjugate.[1] The introduction of a hydrophilic PEG spacer counteracts this phenomenon by increasing the overall hydrophilicity of the linker, which helps to keep the TCO moiety exposed to the aqueous environment and available for ligation.[1][3] This enhancement of "apparent reactivity" is a crucial consideration for achieving high-yield conjugations.[1]
Studies have demonstrated a significant enhancement in the functional density of TCO on an antibody surface through the use of hydrophilic PEG linkers.[1] While PEG spacers are critical for preserving the accessibility of the TCO group, they do not significantly alter the intrinsic reaction rate of the TCO-tetrazine cycloaddition itself.[1] The primary benefit lies in ensuring that a higher percentage of the conjugated TCO linkers are functionally available to react.[1]
Comparative Data: Impact of PEG Spacer Length on TCO Reactivity
The following table summarizes experimental data on the impact of PEG spacers on the functional reactivity of TCO linkers when conjugated to antibodies. The data highlights the significant improvement in the percentage of active TCOs available for tetrazine ligation.
| Linker | PEG Spacer Length | % Active TCO | Fold Enhancement in Reactivity | Key Observations |
| NHS-TCO | None | ~11% | 1x (Baseline) | Low reactivity is attributed to the hydrophobic TCO group burying into the antibody.[1] |
| NHS-PEG4-TCO | 4 PEG units | ~47% | > 4x | The addition of a short, hydrophilic PEG4 spacer dramatically increases the number of accessible TCO groups.[1][4] |
| DBCO-PEG24-TCO | 24 PEG units | High | 3-4x | A longer PEG24 linker also significantly enhanced TCO reactivity, though conjugation efficiency was slightly lower than with PEG4.[1] |
Benefits of PEG Spacers in TCO-NHS Esters
Beyond improving apparent reactivity, PEG spacers offer several other advantages:
-
Reduced Steric Hindrance: The flexible PEG chain creates distance between the conjugated molecules, minimizing steric clashes that could impede the reaction or negatively impact the biological activity of the conjugated molecule.[2][3]
-
Improved Solubility: The PEG spacer enhances the water solubility of the TCO reagent and the final bioconjugate.[2][3][5]
-
Minimized Aggregation: For protein labeling, the PEG spacer can help to reduce the aggregation of the labeled proteins.[3][5]
-
Improved Pharmacokinetics: By increasing the hydrodynamic radius of a molecule, PEGylation can reduce renal clearance, leading to a longer circulation half-life.[2]
Experimental Protocols
Precise and reproducible experimental outcomes hinge on meticulous protocols. The following sections provide detailed methodologies for key applications of TCO-PEG-NHS esters.
Protocol 1: Conjugation of TCO-PEG-NHS Ester to an Antibody
This protocol describes a standard method for labeling primary amines (e.g., lysine (B10760008) residues) on an antibody with a TCO-PEG linker activated with an N-hydroxysuccinimide (NHS) ester.[1][6]
Materials:
-
Antibody of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0.[1]
-
TCO-PEGn-NHS ester (e.g., n=4, 8, 12).[1]
-
Anhydrous, high-purity dimethyl sulfoxide (B87167) (DMSO).[1]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).[1]
-
Spin desalting columns or other size-exclusion chromatography systems for purification.[1][6]
Procedure:
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-PEGn-NHS ester in anhydrous DMSO.[1][6]
-
Reaction Setup: Adjust the antibody concentration to 1-5 mg/mL in the reaction buffer.[1][6] Add a 10- to 20-fold molar excess of the TCO-PEGn-NHS ester stock solution to the antibody solution. The final concentration of DMSO should be kept below 10% to avoid denaturation of the antibody.[1]
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle agitation.[1][6]
-
Quenching: To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. This will consume any unreacted NHS esters. Incubate for an additional 15-30 minutes at room temperature.[1]
-
Purification: Remove excess, unreacted TCO-PEGn-NHS ester and quenched byproducts using a spin desalting column or another appropriate size-exclusion chromatography method. The purified TCO-labeled antibody is now ready for ligation.[1][6]
Protocol 2: TCO-Tetrazine Ligation and Analysis
This protocol outlines the bioorthogonal reaction between the TCO-labeled antibody and a tetrazine-functionalized molecule (e.g., a fluorescent probe).[1]
Materials:
-
Purified TCO-labeled antibody.[1]
-
Tetrazine-functionalized molecule of interest.[1]
-
Reaction Buffer (e.g., PBS, pH 7.4).[1]
-
Analytical system (e.g., SDS-PAGE, UV-Vis spectrophotometer, or Mass Spectrometer).[1]
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the TCO-labeled antibody with the tetrazine-functionalized molecule in the reaction buffer. A 1.5- to 5-fold molar excess of the tetrazine reagent is typically recommended to ensure complete ligation of the accessible TCO sites.[1]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature. The reaction is often rapid, and completion can be monitored if the tetrazine has a characteristic color (disappearance of pink/red color) or by analytical methods.[1]
-
Analysis: Analyze the reaction products to confirm conjugation. This can be done via SDS-PAGE, where a shift in the molecular weight of the antibody will be observed. Alternatively, UV-Vis spectroscopy can be used to monitor the disappearance of the tetrazine's absorbance peak (typically between 510-550 nm). Mass spectrometry can provide a definitive confirmation of the final conjugate's mass.[1]
-
(Optional) Purification: If necessary, purify the final antibody conjugate to remove any excess tetrazine reagent using size-exclusion chromatography.[1]
Visualizing the Workflow and Chemistry
To further elucidate the processes described, the following diagrams illustrate the key chemical reactions and experimental workflows.
References
Assessing the Biocompatibility of TCO-Conjugated Molecules: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of bioorthogonal chemistry is a critical decision that directly impacts the success of in vivo studies, therapeutic development, and diagnostic applications. The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (B1233481) (TCO) has emerged as a frontrunner due to its exceptionally fast reaction kinetics. However, a comprehensive understanding of the biocompatibility of TCO-conjugated molecules is paramount. This guide provides an objective comparison of TCO-conjugation with other leading bioorthogonal methods, supported by experimental data and detailed protocols to inform your selection process.
The ideal bioorthogonal reaction should be rapid, specific, and, most importantly, invisible to biological systems. This means the reagents and the resulting linkage must exhibit minimal cytotoxicity, immunogenicity, and off-target reactivity, while maintaining stability in a physiological environment. Here, we compare the TCO-tetrazine ligation with two other widely used copper-free click chemistry techniques: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), represented by dibenzocyclooctyne (DBCO), and the Staudinger ligation.
Comparative Analysis of Key Performance Metrics
The selection of a bioorthogonal strategy often involves a trade-off between reaction speed, stability, and overall biocompatibility. The following tables summarize key quantitative data to facilitate a direct comparison between TCO-iEDDA, SPAAC, and the Staudinger ligation. It is important to note that the data presented is a synthesis from various studies, as direct head-to-head comparisons under identical experimental conditions are limited in the literature.[1]
| Parameter | TCO-Tetrazine Ligation (iEDDA) | SPAAC (e.g., DBCO-Azide) | Staudinger Ligation (Phosphine-Azide) |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Up to 10⁶ - 10⁷[2][3] | 10⁻¹ - 10¹ | 10⁻³ - 10⁻² |
| Primary Advantage | Unparalleled reaction speed[2][4] | Good balance of reactivity and stability | High biocompatibility and stability of reactants[1] |
| Primary Disadvantage | Potential for isomerization of TCO to the less reactive cis-isomer[1][5] | Slower kinetics compared to TCO-tetrazine ligation | Very slow reaction kinetics |
Table 1: Comparison of Reaction Kinetics and Key Characteristics.
| Parameter | TCO-Tetrazine Ligation | SPAAC (DBCO) | Staudinger Ligation |
| Cytotoxicity | Generally low, as it's a copper-free method.[4][6] | Low, avoids cytotoxic copper catalysts.[5] | Considered highly biocompatible with low cytotoxicity.[1] |
| Immunogenicity | Generally considered to have low immunogenicity.[1][7] | Generally considered to have low immunogenicity.[1] | Considered one of the safest and most biocompatible techniques.[1] |
| In Vivo Stability | TCO can be susceptible to isomerization, especially in the presence of thiols or serum proteins.[3][5] More stable derivatives are available.[8] | DBCO is generally stable but can be susceptible to degradation over longer periods.[5] | Phosphine (B1218219) reagents are generally well-tolerated and stable in biological systems.[1] |
Table 2: Biocompatibility and Stability Comparison.
Experimental Protocols
Reproducible and objective assessment of biocompatibility is crucial for the preclinical development of bioconjugates. Below are detailed methodologies for key experiments.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the effect of bioorthogonal reagents on cell viability.
Materials:
-
Cells of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
TCO-conjugated molecule, DBCO, or phosphine reagent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO₂.
-
Treatment: Prepare serial dilutions of the test compounds (TCO-conjugated molecule, DBCO, phosphine reagent) in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the viability against the compound concentration to determine the IC50 value.
Protocol 2: Whole Blood Stability Assay
This assay provides a valuable in vitro model to assess the stability of bioconjugates in a complex biological fluid.[9]
Materials:
-
Freshly collected whole blood (e.g., human, mouse) with anticoagulant (e.g., heparin)
-
TCO-conjugated molecule of interest
-
Incubator at 37°C with gentle agitation
-
Centrifuge
Procedure:
-
Incubation: Spike the test bioconjugate into the whole blood at a final concentration relevant to the intended in vivo dose. Immediately take a time point zero (T=0) sample.[9]
-
Time Points: Incubate the remaining sample at 37°C with gentle agitation and collect aliquots at various time points (e.g., 1, 4, 8, 24, 48 hours).[9]
-
Sample Processing: For each time point, immediately isolate the plasma by centrifugation.[9]
-
Analysis: Analyze the plasma samples to quantify the amount of intact bioconjugate remaining. This can be done using techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) or by assessing the reactivity of the bioorthogonal handle over time.
Visualizing Workflows and Pathways
To further clarify the experimental processes and the underlying biological considerations, the following diagrams illustrate key workflows and concepts.
Caption: Workflow for assessing the biocompatibility of TCO-conjugated molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. escholarship.org [escholarship.org]
- 8. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Researcher's Guide to (S)-TCO-PEG4-NHS Ester: A Performance Overview
For researchers, scientists, and drug development professionals working on bioconjugation, particularly in the fields of antibody-drug conjugates (ADCs), targeted drug delivery, and molecular imaging, the selection of a high-quality crosslinker is paramount. The (S)-TCO-PEG4-NHS ester has emerged as a key reagent in this space, enabling the efficient and specific linkage of biomolecules through "click chemistry." This guide provides an objective overview of the performance characteristics of this compound, summarizing available data from various suppliers and the scientific literature to aid in making an informed purchasing decision.
Performance at a Glance: Key Parameters for Supplier Selection
| Performance Parameter | Industry Standard/Reported Data | Key Considerations for Supplier Selection |
| Purity | Typically >95% (HPLC)[1][2][3][4] | Look for suppliers that provide a certificate of analysis (CoA) with each batch, detailing the exact purity. Higher purity minimizes the risk of side reactions. |
| Reactivity | High, with rapid kinetics in the inverse electron demand Diels-Alder (iEDDA) reaction with tetrazines.[1][5] | While kinetic data is often not supplier-specific, reliable suppliers should have a strong track record of their reagents being cited in peer-reviewed publications. |
| Conjugation Efficiency | Can be very high, with reports of >90% antibody conjugation.[6] | Seek out suppliers who may offer technical support or application notes demonstrating the use of their specific reagent in relevant experimental models. |
| Stability | The TCO group is susceptible to isomerization to the less reactive cis-cyclooctene, and the NHS ester is prone to hydrolysis.[7][8] | Inquire about the formulation (e.g., lyophilized powder vs. oil) and recommended storage conditions. Suppliers should provide clear guidance on handling and storage to maintain reactivity. |
| Lot-to-Lot Consistency | Not publicly available. | Choose suppliers with a strong quality management system (e.g., ISO 9001 certification) to ensure reproducible results between batches. |
Experimental Data: A Case Study in Antibody Conjugation
A study published in the journal Molecules provides valuable insights into the efficiency of TCO-PEG4-NHS ester in antibody conjugation. While this study does not compare different suppliers, it demonstrates the high efficiency of the TCO-tetrazine ligation.
In this study, a monoclonal antibody was functionalized with TCO-PEG4-NHS ester and then conjugated to a tetrazine-modified payload. The results showed a conjugation efficiency of nearly 90%, which was significantly faster and more efficient than a competing click chemistry reaction (SPAAC-based DBCO-azide reaction). This highlights the robust performance of the TCO-PEG4-NHS ester in a demanding application.
Experimental Protocol: A General Guide for Antibody Labeling
The following is a generalized protocol for the labeling of an antibody with this compound, based on common practices in the field. It is essential to optimize the reaction conditions for each specific antibody and application.
Materials:
-
Antibody of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS), free of primary amines (e.g., Tris).
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Antibody Preparation: Ensure the antibody is at a suitable concentration (typically 1-5 mg/mL) in an amine-free buffer at a pH of 7.2-8.5.
-
Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to create a stock solution (e.g., 10 mM).
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the antibody solution. The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted reagent and byproducts using a desalting column or by dialysis against a suitable buffer.
-
Characterization: The degree of labeling (DOL), i.e., the average number of TCO molecules per antibody, can be determined by methods such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the TCO linker contains a chromophore.
Visualizing the Process
To further clarify the experimental workflow and the underlying chemical principles, the following diagrams are provided.
Caption: Experimental workflow for antibody conjugation with this compound.
Caption: Reaction scheme for antibody-payload conjugation using this compound.
References
- 1. TCO-PEG4-NHS ester TCO click chemistry- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. TCO-PEG4-NHS ester, CAS 1613439-69-2 | AxisPharm [axispharm.com]
- 3. chemimpex.com [chemimpex.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. TCO-PEG4-NHS ester, 1613439-69-2 | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
TCO Labeling: Preserving Protein Integrity for Robust Research
A comparative guide for researchers on the impact of trans-cyclooctene (B1233481) (TCO) labeling on protein function and activity, supported by experimental data and detailed protocols.
In the rapidly advancing fields of chemical biology and drug development, the precise labeling of proteins is paramount for elucidating their complex roles in biological systems.[1][2] The inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a tetrazine (Tz) and a trans-cyclooctene (TCO) has emerged as a leading bioorthogonal chemistry tool, celebrated for its exceptionally fast kinetics and high specificity within complex biological environments.[1][3] This TCO-tetrazine ligation facilitates a wide array of applications, from live-cell imaging to the creation of antibody-drug conjugates (ADCs).[1] However, a crucial consideration for any protein labeling strategy is the validation that the modification does not perturb the protein's inherent function.[1][4] This guide provides an objective comparison of TCO labeling with other methods, presents supporting experimental data, and offers detailed protocols for key functional assays.
Minimal Functional Impact: A Quantitative Look
A primary concern for researchers is whether the attachment of a TCO moiety alters a protein's biological activity. Extensive studies have demonstrated that with proper methodology, TCO labeling has a minimal to negligible impact on protein function.[4] This is often attributed to the small size of the TCO group and the bioorthogonal nature of the reaction, which proceeds under mild, physiological conditions without the need for potentially disruptive catalysts like copper.[5][6]
Comparison with Alternative Labeling Methods
The TCO-tetrazine ligation stands out when compared to other popular bioorthogonal reactions, primarily due to its superior reaction kinetics.[3] This rapid labeling is advantageous when working with low-abundance proteins or when short reaction times are critical.[3]
| Labeling Method | Reaction Kinetics (M⁻¹s⁻¹) | Pros | Cons |
| TCO-Tetrazine Ligation | > 800[5][6] | Extremely fast, catalyst-free, highly specific.[1][3][6] | Some TCO derivatives can be unstable over long-term storage or in the presence of thiols.[7][8] |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Slower than TCO-tetrazine | Catalyst-free and biocompatible.[3] | Slower kinetics may require longer incubation or higher concentrations; some strained alkynes can react with thiols.[3] |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Good kinetics | Robust and widely used; small functional groups.[3] | Requires a cytotoxic copper catalyst, which can limit in-cell applications and potentially lead to non-specific labeling of cysteine residues.[3][6] |
Validating Protein Function Post-Labeling
Rigorous functional validation is a non-negotiable step to ensure the biological relevance of experimental findings with TCO-labeled proteins.[1][4] A variety of assays can be employed to assess the functional integrity of the labeled biomolecule, with the choice of assay depending on the protein's biological role.[4]
Enzyme Activity Assays
For enzymes, comparing the kinetic parameters of the TCO-labeled and unlabeled counterparts is the gold standard for functional validation.[4]
| Enzyme | Label | Assay Type | Activity Compared to Unlabeled |
| Generic Enzyme | TCO | Fluorescence-based | Similar initial reaction rates indicate no effect on catalytic activity.[1] |
| Generic Enzyme | TCO | Michaelis-Menten Kinetics | Non-significant difference in Km and Vmax values indicates no adverse effect on catalytic activity.[4] |
Binding Affinity Assays
Maintaining the ability of a protein to bind to its specific partners, such as antigens or ligands, is critical.
| Antibody/Protein | Label | Target | EC50 (nM) | Fold Change vs. Unlabeled |
| Generic Antibody | TCO | Antigen | Comparable | Studies have shown that TCO-labeled antibodies can retain binding functionality comparable to unlabeled antibodies.[1] |
Experimental Protocols
Protocol 1: TCO Labeling of a Protein via NHS Ester Chemistry
This protocol describes the functionalization of a target protein with TCO groups by targeting primary amines.[5]
Materials:
-
Protein of interest (1-5 mg/mL)
-
Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
TCO-PEGn-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (1 M Tris-HCl, pH 8.0)
-
Desalting spin column or dialysis equipment
Procedure:
-
Prepare the protein in the amine-free reaction buffer.
-
Immediately before use, prepare a 10 mM stock solution of the TCO-PEGn-NHS ester in anhydrous DMSO or DMF.
-
Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.
-
Incubate the reaction for 1 hour at room temperature with gentle mixing.
-
Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes at room temperature.
-
Remove excess, unreacted TCO-NHS ester and quenching buffer using a desalting spin column or dialysis.
Protocol 2: Enzyme Activity Assay (Fluorescence-based)
This protocol outlines a method to compare the catalytic activity of a TCO-labeled enzyme to its unlabeled counterpart.[1]
Materials:
-
TCO-labeled enzyme
-
Unlabeled enzyme
-
Fluorogenic substrate
-
Reaction buffer
-
Fluorometer
Procedure:
-
Prepare solutions of both the TCO-labeled and unlabeled enzyme at the same concentration in the reaction buffer.
-
Prepare the fluorogenic substrate in the reaction buffer.
-
In a multi-well plate, add the reaction buffer and the substrate.
-
To initiate the reaction, add the TCO-labeled or unlabeled enzyme to respective wells. Include a control well with no enzyme.
-
Immediately place the plate in a pre-warmed fluorometer and monitor the change in fluorescence over time.
-
Calculate the initial reaction rates from the linear portion of the fluorescence curves.
-
Compare the initial reaction rates of the TCO-labeled and unlabeled enzymes.
Visualizing Workflows and Pathways
To further clarify the processes involved in TCO labeling and functional validation, the following diagrams illustrate key workflows and a generic signaling pathway.
Caption: Workflow for TCO labeling and subsequent bioorthogonal ligation.
Caption: Workflow for a comparative enzyme activity assay.
Caption: A generic signaling pathway for functional validation.
Conclusion
The TCO-tetrazine ligation is a powerful tool for protein labeling, offering unparalleled speed and specificity.[1] The evidence strongly suggests that when appropriate protocols are followed, TCO labeling can be achieved with minimal to no impact on the biological activity of the protein.[4] However, the functional validation of the resulting protein conjugates is an indispensable step to ensure the biological relevance and integrity of experimental findings.[1][4] By employing rigorous functional assays and carefully considering conjugation strategies, such as the use of hydrophilic linkers to mitigate potential issues, researchers can confidently leverage the power of TCO-tetrazine ligation for a wide range of applications in both fundamental research and therapeutic development.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Site-specific bioorthogonal labeling for fluorescence imaging of intracellular proteins in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of (S)-TCO-PEG4-NHS Ester
This document provides comprehensive guidance on the proper disposal procedures for (S)-TCO-PEG4-NHS ester, ensuring laboratory safety and environmental compliance. The following protocols are designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for minimizing risks associated with this chemical.
This compound is a bifunctional linker molecule utilized in bioconjugation. Its reactivity, while essential for its intended use, necessitates careful handling and disposal to neutralize its hazardous potential.
Hazard Identification and Safety Precautions
According to safety data sheets, this compound is associated with several hazards. It is crucial to handle this compound in a well-ventilated area, preferably a chemical fume hood, while wearing appropriate personal protective equipment (PPE).
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 3 | H316: Causes mild skin irritation |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects |
| Carcinogenicity | Category 1A, 1B | H350: May cause cancer |
| Specific Target Organ Toxicity (Single Exposure) | Category 2 | H371: May cause damage to organs |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure |
| Hazardous to the Aquatic Environment (Long-term) | Category 3 | H412: Harmful to aquatic life with long lasting effects |
Personal Protective Equipment (PPE) Requirements:
-
Eye Protection: Chemical safety goggles or a face shield.[1][2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[1][2]
-
Body Protection: A lab coat and closed-toe shoes.[3]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed chemical waste disposal service.[3] However, before disposal, the reactive moieties of the molecule should be deactivated (quenched) to ensure safe handling and disposal.
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired solid this compound, as well as contaminated consumables such as pipette tips, tubes, and weighing paper, in a clearly labeled, sealed container.[3][4] The container must be compatible with the chemical and marked with its full chemical name.
-
Liquid Waste (Solutions): If the compound is dissolved in a solvent (e.g., DMSO, DMF), collect it in a designated hazardous waste container.[4] The container should be appropriate for the solvent used.
2. Deactivation of Reactive Moieties (Quenching):
The NHS ester is reactive towards primary amines, and the TCO group reacts with tetrazines.[5] A quenching protocol should be performed to neutralize these reactive groups.
Experimental Protocol for Deactivation:
This protocol is adapted from procedures for similar reactive compounds.
-
Quantify Waste: Estimate the molar amount of this compound in the waste solution that requires treatment.
-
Prepare Quenching Solutions:
-
For the NHS ester group: Prepare a quenching solution of an amine-containing buffer, such as 1 M Tris-HCl, pH 8.5, or 1 M glycine.
-
For the TCO group: Prepare a stock solution of a tetrazine derivative (e.g., 3-phenyl-6-(1,2,4,5-tetrazin-3-yl)pyridine) in a suitable solvent like DMSO.
-
-
Reaction Setup:
-
Work within a certified chemical fume hood.
-
Dilute the this compound waste with an appropriate buffer, such as Phosphate-Buffered Saline (PBS), at a pH of 7.4.
-
-
Quenching Procedure:
-
NHS Ester Hydrolysis/Aminolysis: Add the amine-containing quenching solution to the diluted waste. A significant molar excess of the amine is recommended to ensure complete reaction with the NHS ester.
-
TCO Deactivation: Add the prepared tetrazine solution to the waste. A 1.5:1 molar ratio of tetrazine to this compound is recommended to ensure all reactive TCO is consumed.[5]
-
-
Incubation: Gently mix the solution and allow it to react for at least 60 minutes at room temperature to ensure complete deactivation of both reactive groups.[5]
-
Verification (Optional): For applications requiring confirmation of complete deactivation, the reaction can be monitored. The disappearance of the tetrazine's characteristic color and UV-Vis absorbance peak (typically between 510 and 550 nm) can indicate the consumption of the TCO group.[5]
3. Final Disposal:
-
After the deactivation procedure, collect the resulting mixture in a properly labeled hazardous waste container.[5]
-
Dispose of all solid and liquid chemical waste through your institution's designated hazardous waste management program.[4]
-
Adhere to all local, state, and federal regulations for hazardous waste disposal.[1][4]
Disposal Workflow
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling (S)-TCO-PEG4-NHS ester
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling (S)-TCO-PEG4-NHS ester. Adherence to these protocols is essential for ensuring personal safety, experimental integrity, and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a substance that requires careful handling due to its potential hazards. A Safety Data Sheet (SDS) for a similar compound indicates it may cause mild skin irritation, is suspected of causing genetic defects, may cause cancer, and may cause damage to organs through prolonged or repeated exposure[1]. The N-hydroxysuccinimide (NHS) ester is reactive and moisture-sensitive, while the trans-cyclooctene (B1233481) (TCO) moiety is a strained alkene used for bioorthogonal chemistry[2][3][4].
The following table summarizes the recommended personal protective equipment (PPE) for handling this compound.
| PPE Category | Solid Compound | Solutions (e.g., in DMSO, DMF) | Specifications and Best Practices |
| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., nitrile).[2] | Double-gloving with chemical-resistant gloves appropriate for the solvent. | Change gloves frequently, especially if contaminated. For solvents like DMF, consider thicker nitrile gloves due to higher permeation risk.[5] |
| Eye and Face Protection | Safety glasses with side shields or safety goggles.[2][5] | Safety goggles or a face shield worn over safety glasses.[2][5] | Provides protection against dust particles and potential splashes of solutions. |
| Body Protection | Laboratory coat. | Chemical-resistant laboratory coat or apron over a lab coat.[5] | A disposable, low-permeability gown is recommended to prevent skin contact.[2] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) when handling powder outside of a chemical fume hood.[2][5][6] | Work in a certified chemical fume hood. | A respirator is crucial to prevent inhalation of fine particles. Surgical masks offer little protection from chemical exposure.[2] |
Operational Plan: Step-by-Step Handling Procedures
Proper handling is critical to maintain the integrity of this compound and to ensure user safety. The NHS ester group is particularly sensitive to moisture[6].
Preparation:
-
Work Area: Conduct all work in a well-ventilated area, preferably within a certified chemical fume hood[2]. Ensure an eyewash station and safety shower are readily accessible[1].
-
Equilibration: Before use, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation upon opening[2][6].
-
Gather Materials: Assemble all necessary materials, including the chemical, anhydrous solvents (e.g., DMSO, DMF), and reaction vessels within the fume hood[2][7].
Weighing and Dissolving:
-
Aliquotting: Weigh only the required amount of the reagent for immediate use, as the NHS-ester moiety is susceptible to hydrolysis[2].
-
Dissolution: Dissolve the solid in a dry, water-miscible organic solvent such as DMSO or DMF immediately before use[6][7].
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure a safe laboratory environment.
Waste Segregation and Collection:
-
Solid Waste: Dispose of unused or expired solid this compound as hazardous chemical waste. Collect contaminated items such as weighing paper, pipette tips, and gloves in a designated and labeled hazardous waste container[8].
-
Liquid Waste: Collect all liquid waste containing the compound in a clearly labeled, sealed, and appropriate hazardous waste container. Do not pour solutions down the drain[8].
Decontamination and Spill Management:
-
In case of a spill, absorb the material with an inert, non-combustible absorbent like diatomite or universal binders[2].
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water[8].
-
Ensure appropriate PPE is worn during the entire cleanup process[2].
Waste Neutralization (Quenching):
-
Before disposal, consider quenching any unreacted NHS ester in the waste solution to reduce its reactivity. This can be achieved by adding an aqueous base, such as a 1 M solution of sodium bicarbonate, to hydrolyze the reactive ester[5].
Experimental Workflow Visualization
The following diagram outlines the key steps for the safe handling of this compound, from initial preparation to final disposal.
Caption: Key steps for the safe handling of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. TCO-PEG4-NHS ester, 1613439-69-2 | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
